6-(N-Trifluoroacetyl)caproic acid NHS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROQVGGEVAAQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392987 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117032-51-6 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(N-Trifluoroacetyl)caproic acid NHS: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide ester (TFCS), a valuable reagent in the fields of bioconjugation, peptide synthesis, and drug delivery. This document details its chemical properties, synthesis, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in their work.
Core Concepts: Chemical Properties and Reactivity
6-(N-Trifluoroacetyl)caproic acid NHS is a heterobifunctional crosslinking reagent.[1] It possesses two key functional groups: a trifluoroacetyl-protected amine and an N-hydroxysuccinimide (NHS) ester. The trifluoroacetyl group serves as a stable protecting group for the primary amine of the caproic acid linker, while the NHS ester provides a reactive site for covalent modification of primary amines on biomolecules.[1][2]
The primary application of this reagent lies in its ability to react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7-9).[3] The trifluoroacetyl group can be removed under specific basic conditions if the free amine is required for subsequent modifications, though it is often retained to alter the hydrophobicity or other properties of the modified molecule.[2][5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-(N-Trifluoroacetyl)aminocaproic Acid |
| Synonyms | TFCS | 6-(Trifluoroacetamido)hexanoic Acid |
| CAS Number | 117032-51-6 | 407-91-0[6] |
| Molecular Formula | C₁₂H₁₅F₃N₂O₅[7] | C₈H₁₂F₃NO₃[1][6] |
| Molecular Weight | 324.25 g/mol [7] | 227.18 g/mol [1] |
| Appearance | White to off-white powder[7] | No Data Available |
| Purity | ≥ 99% (HPLC)[7] | >98%[6] |
| Melting Point | 83 - 84 °C[7] | No Data Available |
| Storage Conditions | 0 - 8 °C[7] | No Data Available |
Synthesis of this compound
The synthesis of this compound is a two-step process. First, the primary amine of 6-aminocaproic acid is protected with a trifluoroacetyl group. Subsequently, the carboxylic acid is activated to an NHS ester.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-(N-Trifluoroacetyl)aminocaproic Acid
-
Dissolution: Dissolve 6-aminocaproic acid in a suitable solvent such as a mixture of methanol (B129727) and triethylamine.[8]
-
Trifluoroacetylation: Slowly add ethyl trifluoroacetate (B77799) to the solution while stirring. The reaction is typically complete within a few hours at room temperature.[8]
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then subjected to a liquid-liquid extraction to isolate the 6-(N-Trifluoroacetyl)aminocaproic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Activation: Dissolve 6-(N-Trifluoroacetyl)aminocaproic acid and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Coupling: Add a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the urea (B33335) byproduct (if DCC is used) is removed by filtration. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the final this compound.[9]
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. setabiomedicals.com [setabiomedicals.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. BioOrganics [bioorganics.biz]
- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile amine-reactive chemical crosslinker and building block extensively utilized in bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a trifluoroacetyl-protected amine and a reactive NHS ester, offers distinct advantages in the precise modification of proteins, peptides, and other biomolecules. The trifluoroacetyl group provides a stable protecting group for the terminal amine of the caproic acid linker, which can be selectively removed under mild basic conditions, enabling sequential and site-specific conjugations. The NHS ester moiety allows for efficient and specific coupling to primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.
This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of 6-(N-Trifluoroacetyl)caproic acid NHS ester, complete with detailed experimental protocols and visual workflows to support researchers in its effective application.
Core Properties
The physicochemical properties of this compound ester are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value |
| Chemical Name | N-Succinimidyl 6-(trifluoroacetamido)hexanoate |
| Common Synonyms | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester |
| CAS Number | 117032-51-6 |
| Molecular Formula | C₁₂H₁₅F₃N₂O₅ |
| Molecular Weight | 324.25 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Melting Point | 83-84 °C |
| Solubility | Soluble in organic solvents such as DMF and DMSO. |
| Storage Conditions | Store at 0-8 °C, protected from moisture. |
Reactivity and Stability
The reactivity of this compound ester is primarily governed by the NHS ester group, which is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the aqueous environment.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~125-210 minutes |
| 8.5 | Room Temperature | ~125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~110-125 minutes |
Note: The half-life values are general approximations for NHS esters and can vary based on the specific molecule and buffer conditions.
The trifluoroacetyl protecting group is stable under the conditions used for NHS ester coupling but can be removed post-conjugation using mild basic conditions (e.g., aqueous ammonia (B1221849) or dilute sodium hydroxide) to expose the primary amine for further modification.
Experimental Protocols
Protocol 1: Synthesis of this compound Ester
This protocol describes a two-step synthesis of this compound ester, starting from 6-aminocaproic acid.
Step 1: Synthesis of 6-(Trifluoroacetamido)hexanoic Acid
-
Dissolution: Dissolve 6-aminocaproic acid in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or tetrahydrofuran (B95107) (THF).
-
Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the amino group.
-
Trifluoroacetylation: While stirring vigorously, slowly add ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride (B1165640) to the reaction mixture. Maintain the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 6-(trifluoroacetamido)hexanoic acid. The product can be further purified by recrystallization.
Step 2: Synthesis of this compound Ester
-
Dissolution: Dissolve 6-(trifluoroacetamido)hexanoic acid and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM), THF, or dimethylformamide (DMF).
-
Coupling Agent Addition: Cool the solution in an ice bath and add a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Byproduct Removal: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea (B33335) byproduct is water-soluble and can be removed during the aqueous work-up.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound ester.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: General Procedure for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound ester to a protein.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer or 0.1 M phosphate (B84403) buffer). The optimal protein concentration is typically between 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound ester in a small volume of an anhydrous organic solvent such as DMF or DMSO.
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio of NHS ester to protein depends on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4 °C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.
-
Purification: Remove the unreacted NHS ester and byproducts from the protein conjugate using a suitable method such as gel filtration (desalting column), dialysis, or tangential flow filtration.
Applications and Workflows
This compound ester is a valuable tool in various research and development areas.
-
Bioconjugation: It serves as a linker to attach labels, drugs, or other molecules to proteins and peptides. The trifluoroacetyl-protected amine allows for the subsequent attachment of a second molecule after deprotection.
-
Drug Development: In the field of antibody-drug conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody. The trifluoroacetyl group can be removed to attach a second payload or a modifying agent.
-
Peptide Synthesis: It can be used to modify the N-terminus or lysine side chains of peptides.
-
Diagnostics: This compound is useful in the preparation of hapten-carrier conjugates for the development of immunoassays. For instance, a small molecule (hapten) can be derivatized with this linker and then conjugated to a carrier protein to elicit an immune response and generate antibodies.
Workflow: Preparation of a Hapten-Carrier Conjugate for Immunoassay Development
This workflow illustrates the use of this compound ester to prepare a hapten-protein conjugate, a critical step in the development of competitive immunoassays for the detection of small molecules.
Caption: Workflow for hapten-carrier conjugate preparation.
Logical Relationship: NHS Ester Reaction and Hydrolysis
The following diagram illustrates the competing reaction pathways for an NHS ester in an aqueous solution containing a primary amine.
Caption: Competing reactions of an NHS ester.
Conclusion
This compound ester is a highly valuable reagent for researchers, scientists, and drug development professionals. Its well-defined chemical properties, including its amine-reactivity and the presence of a stable yet removable protecting group, provide a high degree of control in the design and synthesis of complex bioconjugates. The detailed protocols and workflows presented in this guide are intended to facilitate the effective use of this compound in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics. Careful consideration of the reaction conditions, particularly pH, is crucial to maximize the efficiency of conjugation and minimize competing hydrolysis.
An In-depth Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: Structure, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a key reagent in the field of bioconjugation and drug delivery. This heterobifunctional crosslinker features a reactive NHS ester for covalent linkage to primary amines on biomolecules and a trifluoroacetyl-protected amine. The trifluoroacetyl group offers a temporary protective moiety that can be selectively removed under basic conditions, enabling a range of advanced bioconjugation strategies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and detailed protocols for its application in labeling and subsequent deprotection, with a focus on its utility in the development of targeted therapeutics.
Core Concepts and Chemical Structure
6-(N-Trifluoroacetyl)caproic acid NHS ester, also known by its synonym TFCS, is a versatile molecule designed for the modification of proteins, peptides, and other biomolecules.[1] Its structure consists of three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This activated ester readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2]
-
Hexanoic Acid (Caproic Acid) Spacer: A six-carbon aliphatic chain provides a flexible spacer arm, which can reduce steric hindrance when conjugating bulky molecules.[1]
-
N-Trifluoroacetyl (Tfa) Protected Amine: The terminal amino group is protected by a trifluoroacetyl group. This group is stable under acidic conditions but can be selectively removed under basic conditions, revealing a primary amine for further modification.[3]
The strategic combination of these components allows for a two-stage conjugation approach, making it a valuable tool in the synthesis of complex bioconjugates.
Chemical Structure
Caption: Chemical structure of this compound ester.
Physicochemical and Reactivity Data
A summary of the key physicochemical properties of this compound ester is presented in Table 1. This data is essential for handling, storage, and application of the reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [1] |
| Molecular Weight | 324.25 g/mol | [1] |
| CAS Number | 117032-51-6 | [1] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 83 - 84 °C | [4] |
| Purity | ≥98% | [1] |
| Storage Conditions | 0 - 8 °C, desiccated | [4] |
The reactivity of the NHS ester is pH-dependent. The primary amine coupling reaction is most efficient at a pH of 7.2 to 8.5.[2] However, the NHS ester is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH. Table 2 provides the half-life of NHS esters at various pH values, which serves as a crucial guide for optimizing reaction conditions.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Synthesis and Characterization
The synthesis of this compound ester is typically achieved in a two-step process, starting from 6-aminocaproic acid. A one-pot synthesis method has also been described.[5]
Caption: Two-step synthesis of this compound ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the caproic acid backbone, the trifluoroacetyl group, and the succinimidyl moiety.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the carbonyl stretching of the ester and amide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Experimental Protocols
The following protocols provide a general framework for the use of this compound ester in bioconjugation and the subsequent deprotection of the trifluoroacetyl group. Optimization may be required for specific applications.
Protocol for Protein Labeling
This protocol describes the conjugation of the NHS ester to a primary amine-containing protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, Borate)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by gel filtration or dialysis.
Protocol for Trifluoroacetyl (Tfa) Group Deprotection
This protocol outlines the removal of the Tfa protecting group from the conjugated biomolecule.[3][6]
Materials:
-
Tfa-protected bioconjugate
-
2 M aqueous piperidine (B6355638) solution
-
N,N-Dimethylformamide (DMF) (for solid-phase deprotection)
-
Kaiser test reagents (for solid-phase monitoring)
Procedure for Solution-Phase Deprotection:
-
Adjust the pH of the Tfa-protected bioconjugate solution to ~10.5 with a suitable base.
-
Alternatively, treat the conjugate with a solution of 0.1-0.2 M NaOH or LiOH.
-
Incubate the reaction at room temperature, monitoring the progress by a suitable analytical method (e.g., HPLC, MS).
-
Neutralize the reaction mixture and purify the deprotected conjugate.
Procedure for On-Resin Deprotection (for solid-phase peptide synthesis):
-
Swell the peptidyl-resin containing the Lys(Tfa) residue in DMF.
-
Treat the resin with a 2 M aqueous piperidine solution.[7]
-
Agitate the resin mixture at room temperature for 6-12 hours.[7]
-
Monitor the deprotection using the Kaiser test; a positive result (blue color) indicates the presence of a free primary amine.[7]
-
Once complete, thoroughly wash the resin with DMF and Dichloromethane (DCM).
Caption: General workflow for bioconjugation and subsequent deprotection.
Applications in Drug Development
The unique properties of this compound ester make it a valuable reagent in the development of targeted drug delivery systems and other advanced therapeutics.
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach a linker-payload to the lysine residues of an antibody. The protected amine on the linker can then be deprotected to attach another molecule, such as an imaging agent or a second drug.[4]
-
Peptide Modification: In peptide synthesis, this reagent can be used to introduce a protected amine on a lysine side chain, allowing for the creation of branched or cyclic peptides after deprotection.
-
Targeted Drug Delivery: The deprotected amine can be used to conjugate targeting ligands, such as peptides or small molecules, to a drug carrier system, enhancing its specificity for diseased cells.
Conclusion
This compound ester is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its ability to mediate the formation of stable amide bonds, combined with the option for subsequent deprotection of a terminal amine, provides a strategic advantage in the design and synthesis of complex bioconjugates. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of innovative diagnostics and therapeutics.
References
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | Bioproducts Magazine [bioprodmag.com]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to the Mechanism and Application of 6-(N-Trifluoroacetyl)caproic acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a heterobifunctional crosslinking reagent. The document details its core mechanism of action, presents quantitative data on its reactivity, outlines experimental protocols for its use, and discusses the subsequent deprotection of its trifluoroacetyl group.
Core Principles and Mechanism of Action
6-(N-Trifluoroacetyl)caproic acid NHS ester is a versatile tool in bioconjugation, valued for its ability to link molecules to primary amines.[1] Its structure consists of three key components: an amine-reactive NHS ester, a caproic acid spacer, and a protected amine in the form of a trifluoroacetamide.
1.1. Amine Conjugation via NHS Ester
The primary mechanism of action is the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine (-NH₂), such as those on the side chains of lysine (B10760008) residues in proteins or at the N-terminus.[2][] This reaction, a nucleophilic acyl substitution, proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-9.0).[4][5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a highly stable, covalent amide bond.[][5][6]
The reaction is strongly pH-dependent. At acidic pH, the amine group is protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction.[7][8] At highly alkaline pH, the competing reaction of hydrolysis significantly increases, reducing conjugation efficiency.[9][10] The optimal pH range for balancing amine reactivity and minimizing hydrolysis is typically 8.3-8.5.[7][11]
Figure 1. Reaction of an NHS ester with a primary amine.
1.2. The Role of the Trifluoroacetyl (TFA) Protecting Group
The trifluoroacetyl group protects a primary amine at the distal end of the caproic acid spacer. This group is stable under the conditions required for the NHS ester conjugation.[12] Its presence creates a heterobifunctional linker where one end can be selectively reacted while the other remains inert. This TFA group can be removed later under basic conditions to expose the primary amine for subsequent conjugation steps, allowing for the controlled, stepwise assembly of complex bioconjugates.[12]
Quantitative Data
The efficiency of conjugation is a balance between the desired aminolysis reaction and the competing hydrolysis of the NHS ester. This balance is influenced by pH, temperature, and reactant concentration.
Table 1: Hydrolysis Half-life of NHS Esters vs. pH
This table summarizes the stability of a generic NHS ester in aqueous solution at different pH values. As pH increases, the rate of hydrolysis accelerates dramatically, shortening the half-life of the reactive ester.[4][9][11]
| pH | Temperature (°C) | Half-life (t₁/₂) |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temp | ~210 minutes |
| 8.5 | Room Temp | ~130-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~110-125 minutes |
| [Data compiled from multiple sources for generic and porphyrin-NHS esters.][4][9][13] |
Table 2: Recommended Reaction Parameters for NHS Ester Coupling
Optimizing reaction conditions is critical for maximizing the yield of the desired conjugate while minimizing hydrolysis.
| Parameter | Recommended Value | Rationale & Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[10][14] | Balances nucleophilicity of the amine with the rate of NHS ester hydrolysis.[10] |
| Temperature | 4°C to 25°C (Room Temp)[10] | Lower temperatures reduce hydrolysis but may require longer reaction times.[10] |
| Reaction Time | 30 min - 4 hours at RT; Overnight at 4°C[10] | Dependent on reactant stability and concentration. |
| Buffer Type | Amine-free (e.g., Phosphate, Bicarbonate, Borate)[11] | Primary amine buffers like Tris or glycine (B1666218) will compete for reaction with the NHS ester.[4][11] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[7][15] | NHS esters are moisture-sensitive; stock solutions should be prepared fresh.[15][16] |
| Protein Concentration | 1 - 10 mg/mL[10][11] | Higher concentrations favor the bimolecular conjugation reaction over hydrolysis.[10] |
| Molar Excess of Ester | 8- to 20-fold[8][10] | Must be optimized empirically for the specific protein and desired degree of labeling.[10] |
Experimental Protocols
3.1. Protocol for Protein Conjugation
This protocol provides a general guideline for labeling a protein with this compound ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8.0).[16]
-
Purification system (e.g., size-exclusion chromatography/gel filtration column).[7]
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[11]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester in anhydrous DMSO or DMF.[16] Do not store aqueous solutions of the ester due to hydrolysis.[15]
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically a 10- to 20-fold excess over the protein).[10][16]
-
While gently stirring the protein solution, add the NHS ester stock solution dropwise.[2] The final concentration of the organic solvent should ideally not exceed 10%.[16]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the application involves fluorescent tags.[2][4][10]
-
-
Quenching Reaction:
-
(Optional but recommended) Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[16] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
Figure 2. Experimental workflow for protein conjugation.
3.2. Protocol for Trifluoroacetyl (TFA) Group Deprotection
The TFA group is stable in acid but can be removed under basic conditions to yield a free primary amine.[12]
Materials:
-
TFA-protected conjugate.
-
A basic solution (e.g., 2 M aqueous piperidine, dilute aqueous ammonia, or sodium hydroxide).[12]
-
N,N-Dimethylformamide (DMF) if the conjugate is on a solid support.
-
HPLC for reaction monitoring.
Procedure (Example using aqueous piperidine):
-
If the conjugate is on a solid-phase resin, swell the resin first in a solvent like DMF.[12]
-
Treat the conjugate (in solution or on-resin) with a basic solution. For example, use 2 M aqueous piperidine.[12]
-
Incubate the reaction at room temperature. The required time can vary significantly (from hours to a day) depending on the substrate.
-
Monitor the deprotection reaction closely using a suitable analytical method like HPLC to determine completion and check for potential side reactions like hydrolysis of the peptide backbone.[12]
-
Once complete, neutralize the solution and purify the deprotected product to remove the deprotection reagent and byproducts.
Figure 3. Deprotection of the trifluoroacetyl (TFA) group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biotium.com [biotium.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental cornerstone in modern organic synthesis, particularly in the intricate, multi-step preparation of pharmaceuticals, complex natural products, and novel biomolecules. Among the diverse arsenal (B13267) of protecting groups available to chemists, the trifluoroacetyl (TFA) group stands out for its unique combination of stability, mild cleavage conditions, and valuable orthogonality with other commonly employed protecting groups. This technical guide provides a comprehensive overview of the chemistry of the trifluoroacetyl protecting group, focusing on its application, quantitative data, and detailed experimental protocols relevant to researchers in academia and industry.
Core Principles of the Trifluoroacetyl Protecting Group
Trifluoroacetylation is the process of introducing a trifluoroacetyl group (CF₃CO-) onto a reactive functional group, most commonly an amine or a guanidine (B92328), to temporarily block its reactivity. The potent electron-withdrawing nature of the trifluoromethyl moiety dramatically influences the chemical properties of the resulting trifluoroacetamide (B147638) or trifluoroacetylated guanidine, rendering it stable to a wide range of reaction conditions, particularly acidic environments.
The key advantages of the TFA protecting group are:
-
Acid Stability: The TFA group exhibits remarkable stability in strongly acidic conditions, which is a defining characteristic that underpins its utility in orthogonal synthesis strategies.[1][2] This allows for the selective removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in the presence of a TFA-protected functionality.[1][2]
-
Base Lability: Conversely, the TFA group is readily cleaved under mild basic conditions, such as treatment with aqueous piperidine (B6355638), sodium hydroxide (B78521), or potassium carbonate in alcoholic solvents.[3][4][5] This lability to base allows for its selective removal while acid-stable groups remain intact.
-
Orthogonality: The differential stability of the TFA group to acidic and basic conditions makes it an excellent orthogonal partner to many common protecting groups used in peptide and other complex molecule synthesis. It is orthogonal to the acid-labile Boc and trityl (Trt) groups, and semi-orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][4][6]
Applications in Synthesis
The unique properties of the TFA protecting group have led to its widespread application in various areas of chemical synthesis:
-
Peptide Synthesis: In both solution-phase and solid-phase peptide synthesis (SPPS), the TFA group is frequently used to protect the ε-amino group of lysine (B10760008) and the guanidino group of arginine.[2][4][6] Its orthogonality allows for the selective deprotection of these side chains for the synthesis of branched peptides, cyclic peptides, and for the site-specific conjugation of molecules such as fluorescent labels or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[4]
-
Carbohydrate Chemistry: The TFA group has also been employed as a protecting group for amino sugars in the synthesis of nucleosides and other complex carbohydrates.[7]
-
Synthesis of Energetic Materials: Due to its stability in strong nitrating media, the TFA group has been used to protect amine and hydroxyl functionalities during the synthesis of energetic compounds.
Quantitative Data Summary
The following tables summarize key quantitative data related to the introduction and cleavage of the trifluoroacetyl protecting group under various conditions.
Table 1: Introduction of the Trifluoroacetyl (TFA) Protecting Group
| Functional Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary Amine (Lysine ε-NH₂) | Ethyl trifluoroacetate (B77799) | Water/NaOH (pH 10.5) | 5 | 3 | 58.5 | [4] |
| Primary Amine (Resin-bound) | Ethyl trifluoroacetate, DBU | DMF | Room Temp | 1 | >99 | [1] |
| Guanidine | Trifluoroacetic anhydride (B1165640) | Dichloromethane | 0 to Room Temp | 2 | 80-90 | [8] |
Table 2: Cleavage of the Trifluoroacetyl (TFA) Protecting Group
| Functional Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| N-TFA Lysine (on resin) | 2 M aqueous piperidine | DMF | Room Temp | 6-12 | High | [4] |
| N-TFA Guanidine | K₂CO₃ | Methanol (B129727)/Water | Room Temp | 4 | Quantitative | [3] |
| N-TFA Amine (solution) | K₂CO₃ | Methanol/Water | Room Temp | 2-4 | High | [9] |
| N-TFA Amine (on resin) | NaBH₄ | THF/Ethanol (1:1) | Room Temp | <1 | >99 | [1] |
Table 3: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Hydrogenolysis (H₂/Pd) |
| Trifluoroacetyl (TFA) | Stable | Labile | Stable |
| tert-Butoxycarbonyl (Boc) | Labile | Stable | Stable |
| Benzyloxycarbonyl (Cbz) | Stable | Stable | Labile |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Labile | Stable |
Experimental Protocols
Protocol 1: Trifluoroacetylation of the ε-Amino Group of Lysine
This protocol describes the selective trifluoroacetylation of the lysine side chain in an aqueous medium.[4]
Materials:
-
L-lysine hydrochloride
-
1 N aqueous sodium hydroxide solution
-
Ethyl trifluoroacetate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve L-lysine hydrochloride in a 1 N aqueous solution of sodium hydroxide with stirring. Adjust the pH to approximately 10.5.
-
Cool the lysine solution to 5°C using an ice bath.
-
Add ethyl trifluoroacetate to the cooled solution while maintaining the temperature at 5°C and stirring vigorously.
-
Continue the reaction for 3 hours. A white precipitate of Nε-trifluoroacetyl-L-lysine will form.
-
Adjust the pH of the reaction mixture to 5.8.
-
Filter the white precipitate and wash it with cold water, followed by ethanol.
-
Dry the product under reduced pressure to obtain Nε-trifluoroacetyl-L-lysine.
Protocol 2: On-Resin Cleavage of the TFA Group from a Lysine Side Chain
This protocol details the selective removal of the TFA protecting group from a lysine residue on a resin-bound peptide, enabling site-specific modification.[4]
Materials:
-
Peptide-resin containing a Lys(TFA) residue
-
2 M aqueous piperidine solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 2 M aqueous piperidine solution to the resin.
-
Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.
-
Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.
-
Once the deprotection is complete, thoroughly wash the resin with DMF and then with DCM to remove residual piperidine and byproducts. The resin is now ready for the subsequent coupling of a desired moiety to the deprotected lysine side chain.
Protocol 3: Trifluoroacetylation of a Guanidine Group
This protocol describes a general procedure for the protection of a guanidine functionality.[8]
Materials:
-
Guanidine-containing substrate
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the guanidine-containing substrate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-trifluoroacetylated guanidine, which can be purified by column chromatography.
Protocol 4: Cleavage of the TFA Group from a Guanidine Group
This protocol outlines the deprotection of a TFA-protected guanidine.[3]
Materials:
-
N-TFA protected guanidine substrate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
Procedure:
-
Dissolve the N-TFA protected guanidine in a mixture of methanol and water.
-
Add an excess of potassium carbonate (typically 2-3 equivalents).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected guanidine.
Visualization of Synthetic Workflows
The orthogonality of the trifluoroacetyl protecting group is best illustrated in the context of multi-step synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS).
Caption: Fmoc-SPPS workflow illustrating the use of Fmoc-Lys(TFA)-OH for selective on-resin modification.
Caption: Orthogonality of the TFA protecting group in Boc-SPPS.
Conclusion
The trifluoroacetyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its unique stability profile—robustness to strong acids and lability to mild bases—provides a high degree of orthogonality that is essential for the synthesis of complex molecules. While considerations such as potential racemization during activation must be taken into account, the strategic application of the TFA group enables the design of elegant and efficient synthetic routes for a wide range of applications, from the development of novel peptide therapeutics to the synthesis of advanced materials. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize trifluoroacetyl protecting group chemistry in their synthetic endeavors.
References
- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide ester (NHS), a valuable reagent in bioconjugation and pharmaceutical research. This document details the synthetic pathway, experimental protocols, and characterization data, and illustrates its application in a typical bioconjugation workflow.
Introduction
6-(N-Trifluoroacetyl)caproic acid NHS ester is a key building block used for the modification of primary amine groups in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1] The trifluoroacetyl group serves as a stable protecting group for the amine, which can be removed under mild basic conditions if required. The N-hydroxysuccinimide ester is a highly reactive group that efficiently forms stable amide bonds with primary aliphatic amines at physiological to slightly alkaline pH.[2] This reagent is particularly useful in creating bioconjugates for applications in drug delivery, diagnostics, and peptide synthesis.[1]
Synthesis Pathway
The synthesis of this compound ester is typically achieved in a two-step process starting from 6-aminocaproic acid.
Step 1: Trifluoroacetylation of 6-Aminocaproic Acid
The first step involves the protection of the primary amine of 6-aminocaproic acid with a trifluoroacetyl group. This is accomplished by reacting 6-aminocaproic acid with trifluoroacetic anhydride (B1165640).
Step 2: N-Hydroxysuccinimide (NHS) Esterification
The second step is the activation of the carboxylic acid group of the resulting 6-(trifluoroacetamido)hexanoic acid to form the N-hydroxysuccinimide ester. This is commonly achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide.[3]
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Storage Temperature (°C) |
| 6-Aminocaproic Acid | 60-32-2 | C₆H₁₃NO₂ | 131.17 | White crystalline powder | 202-205 | Room Temperature |
| 6-(Trifluoroacetamido)hexanoic Acid | 407-91-0 | C₈H₁₂F₃NO₃ | 227.18 | White to off-white powder | Not reported | 2-8 |
| This compound | 117032-51-6 | C₁₂H₁₅F₃N₂O₅ | 324.25 | White to off-white powder | 83-84 | 0-8 |
Table 2: Characterization Data
| Compound Name | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 6-Aminocaproic Acid | Data available in public databases. | Data available in public databases. | Characteristic peaks for amine and carboxylic acid groups. | [M+H]⁺ = 132.09 |
| 6-(Trifluoroacetamido)hexanoic Acid | Expected peaks for aliphatic chain, amide, and carboxylic acid protons. | Expected peaks for aliphatic chain, amide carbonyl, trifluoromethyl, and carboxyl carbons. | Characteristic peaks for amide, carboxylic acid, and C-F bonds. | [M-H]⁻ = 226.07 |
| This compound | Expected peaks for aliphatic chain, amide, and succinimide (B58015) protons. | Expected peaks for aliphatic chain, amide carbonyl, trifluoromethyl, carboxyl, and succinimide carbons. | Characteristic peaks for ester, amide, and C-F bonds. | [M+Na]⁺ = 347.08 |
Experimental Protocols
Step 1: Synthesis of 6-(Trifluoroacetamido)hexanoic Acid
Materials:
-
6-Aminocaproic acid
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ice-cold water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-aminocaproic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0-5 °C for 2 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 6-(trifluoroacetamido)hexanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A purity of >97% is typically achieved.
Step 2: Synthesis of this compound Ester
Materials:
-
6-(Trifluoroacetamido)hexanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 6-(trifluoroacetamido)hexanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography on silica (B1680970) gel. A purity of ≥ 99% (HPLC) can be obtained.[4]
Mandatory Visualizations
Synthesis Pathway
Caption: Synthetic route for this compound ester.
Experimental Workflow: Peptide Labeling
Caption: Workflow for labeling a peptide with 6-(N-TFA)caproic acid NHS.
Conclusion
The synthesis of this compound ester is a straightforward and efficient process that provides a versatile tool for the modification of biomolecules. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and application of this important bioconjugation reagent. Careful control of reaction conditions, particularly moisture and pH, is crucial for achieving high yields and purity. The broad utility of this reagent in creating stable and well-defined bioconjugates makes it a valuable asset in the fields of drug discovery and development.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-(N-Trifluoroacetyl)caproic acid NHS Ester
CAS Number: 117032-51-6
This technical guide provides a comprehensive overview of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a valuable reagent for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications in bioconjugation and other areas of chemical biology.
Physicochemical Properties
6-(N-Trifluoroacetyl)caproic acid NHS ester, also known as TFCS, is a white to off-white powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117032-51-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [1][2][3] |
| Molecular Weight | 324.25 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% | [2] |
| Melting Point | 83 - 84 °C | [3] |
| Storage Conditions | 0 - 8 °C | [1][3] |
Synthesis of this compound Ester
The synthesis of this compound ester is a two-step process that involves the trifluoroacetylation of 6-aminocaproic acid, followed by the activation of the resulting carboxylic acid with N-hydroxysuccinimide.
Experimental Protocol
Step 1: Trifluoroacetylation of 6-Aminocaproic Acid
-
In a suitable reaction vessel, dissolve 6-aminocaproic acid in an appropriate solvent such as dichloromethane (B109758) (DCM).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (B1165640) (TFAA) to the solution while stirring.
-
Allow the reaction to proceed for 2 hours at 0-5 °C.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product, 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, using a suitable organic solvent.
-
Purify the product by recrystallization to yield the desired intermediate.
Step 2: NHS Ester Activation
-
Dissolve the 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in DCM.
-
Add triphosgene (B27547) (0.33 equivalents) to the mixture at 0°C under a nitrogen atmosphere.
-
Add triethylamine (B128534) (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Purify the final product, this compound ester, by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient. This process typically yields the target compound in 84-88% yield.
A one-pot synthesis method can also be employed to streamline the process by eliminating the isolation of the intermediate. This involves the sequential addition of reagents in the same reaction vessel, achieving an overall yield of 80-82%.
Applications in Bioconjugation
This compound ester is a versatile reagent primarily used for the modification of primary amine groups in biomolecules such as proteins, peptides, and amino-modified oligonucleotides. The trifluoroacetyl group serves as a temporary blocking group for amines or as a means to extend lysine (B10760008) side chains to reduce steric hindrance.[2] The NHS ester is a highly reactive group that readily couples with primary amines under mild conditions to form stable amide bonds.[1]
General Experimental Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound ester to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4 °C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Quantitative Data
The efficiency of the bioconjugation reaction can be assessed by various analytical techniques. The following table provides a representative example of the type of quantitative data that can be obtained.
| Parameter | Representative Value | Method of Determination |
| Degree of Labeling (DOL) | 2-5 moles of linker per mole of protein | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |
| Conjugation Yield | 70-90% | UV-Vis Spectroscopy or HPLC |
| Purity of Conjugate | >95% | SDS-PAGE or Size-Exclusion Chromatography |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound ester.
Bioconjugation Workflow
Caption: General workflow for protein bioconjugation with NHS ester.
References
A Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid N-Hydroxysuccinimide Ester: Properties, Applications, and Experimental Protocols
For researchers, scientists, and professionals in drug development, 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a valuable reagent for bioconjugation and chemical modification of proteins and peptides. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its synthesis and use.
Core Properties and Specifications
6-(N-Trifluoroacetyl)caproic acid NHS ester, also known as TFCS, is primarily used for the temporary blockage of amine groups and as a linker to extend lysine (B10760008) side chains, which can reduce steric hindrance in bioconjugation reactions.[1] The trifluoroacetyl protecting group offers enhanced stability and solubility to the resulting conjugates.[2]
Quantitative data for 6-(N-Trifluoroacetyl)caproic acid and its NHS ester are summarized in the table below for easy reference and comparison.
| Property | 6-(N-Trifluoroacetyl)caproic acid | This compound ester |
| Synonyms | 6-(Trifluoroacetamido)hexanoic Acid | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester |
| CAS Number | 407-91-0 | 117032-51-6 |
| Molecular Formula | C₈H₁₂F₃NO₃ | C₁₂H₁₅F₃N₂O₅ |
| Molecular Weight | 227.18 g/mol [3] | 324.25 g/mol [2] |
| Appearance | Not Available | White to off-white powder[2] |
| Purity | >98% | ≥98% to ≥99% (HPLC)[2] |
| Melting Point | Not Available | 83 - 84 °C[2] |
| Storage Conditions | Not Available | 0 - 8 °C[2] |
Key Applications in Research and Development
The unique properties of this compound ester make it a versatile tool in several areas of biochemical research and drug development:
-
Bioconjugation: This reagent is widely used to attach biomolecules, such as proteins and peptides, to other molecules or surfaces. This is particularly valuable in the development of targeted drug delivery systems.[2]
-
Peptide Synthesis: It plays a crucial role in creating stable linkages within peptides, which can improve the efficacy and stability of therapeutic peptides.[2] The trifluoroacetyl group can be used to investigate the influence of substitutions on the proteolytic stability of peptides.
-
Drug Development: The compound's properties allow for the modification of pharmaceutical compounds, aiding in the design of new drugs with improved pharmacokinetic profiles and bioavailability.[2]
-
Diagnostic Applications: It is used in the development of diagnostic agents by facilitating the detection of specific biomolecules in various assays.[2]
Experimental Protocols
Detailed methodologies for the synthesis of this compound ester and its application in labeling biomolecules are outlined below.
Synthesis of this compound Ester
The synthesis of the NHS ester can be achieved through a two-step process involving trifluoroacetylation of 6-aminohexanoic acid followed by activation with N-hydroxysuccinimide.[4]
Step 1: Trifluoroacetylation of 6-Aminohexanoic Acid [4]
-
Dissolve 6-aminohexanoic acid in dichloromethane (B109758) (DCM).
-
Cool the solution to 0–5°C.
-
Add trifluoroacetic anhydride (B1165640) (TFAA) to the reaction mixture and stir for 2 hours at 0–5°C.
-
Quench the reaction with ice-cold water.
-
Isolate the product, 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, via extraction and recrystallization. This step typically yields 92–95% of the product.
Step 2: NHS Ester Activation [4]
-
Create a mixture of 6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid (1.0 equivalent), N-hydroxysuccinimide (1.2 equivalents), and triphosgene (B27547) (0.33 equivalents) in DCM.
-
Stir the mixture at 0°C under a nitrogen atmosphere.
-
Add triethylamine (B128534) (2.5 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Purify the final product, this compound ester, using column chromatography on silica (B1680970) gel with an ethyl acetate/hexane mobile phase. This step typically yields 84–88% of the target compound.
General Protocol for Labeling Biomolecules with NHS Esters
This protocol provides a general workflow for the conjugation of this compound ester to primary amines on biomolecules such as proteins and oligonucleotides.
-
Preparation of Reagents:
-
Dissolve the NHS ester in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5]
-
Dissolve the biomolecule to be labeled in a non-amine containing buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[6] Avoid buffers containing primary amines like Tris or glycine.[5]
-
-
Labeling Reaction:
-
Add the dissolved NHS ester solution to the biomolecule solution. A common starting point is a 20-fold molar excess of the NHS ester.[5] The volume of the organic solvent should not exceed 10% of the final reaction volume.[5]
-
Incubate the reaction mixture. Incubation times can vary from 30-60 minutes at room temperature to overnight on ice.[5]
-
-
Purification of the Conjugate:
-
Remove unreacted NHS ester and byproducts using an appropriate purification method. For macromolecules, gel filtration is a common and effective method.[6][7] Other options include dialysis, precipitation (e.g., with ethanol (B145695) or acetone (B3395972) for proteins and nucleic acids), or chromatography.[5][6]
-
-
Storage:
-
Store the purified, labeled protein under conditions that are optimal for the non-modified protein.[5]
-
Visualizing the Workflow
The following diagrams illustrate the synthesis and bioconjugation workflow of this compound ester.
Caption: Synthesis of this compound ester.
References
An In-depth Technical Guide to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: Solubility, Stability, and Applications in Bioconjugation
This technical guide provides a comprehensive overview of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a key reagent in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its solubility, stability, and established experimental protocols.
Introduction
6-(N-Trifluoroacetyl)caproic acid NHS ester is a chemical compound utilized for the modification of primary amines in biomolecules. It features a trifluoroacetyl protecting group, which offers unique properties regarding stability and hydrophobicity.[1] Its primary application lies in the temporary blocking of amine groups and the extension of lysine (B10760008) side chains to mitigate steric hindrance.[2][3] The N-hydroxysuccinimide ester functional group allows for efficient coupling with primary amines to form stable amide bonds, a cornerstone of modern bioconjugation techniques.[4][5]
Physicochemical Properties
The properties of this compound ester are summarized below. The trifluoroacetyl group is noted to enhance the lipophilicity and stability of the molecule, which can be advantageous in specific applications, potentially improving bioavailability and cellular uptake in derivatized molecules.[1]
| Property | Value | Reference |
| CAS Number | 117032-51-6 | [2] |
| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [2] |
| Molecular Weight | 324.25 g/mol | [2] |
| Alternate Names | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester | [2] |
Solubility
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. Should be anhydrous. | [6][7][8] |
| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions. Should be amine-free. | [6][7][9] |
| Aqueous Buffers | Poorly Soluble | NHS esters are prone to hydrolysis in aqueous environments. | [6][10] |
For bioconjugation reactions, it is standard practice to dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer containing the target molecule.[5][7][9] The final concentration of the organic solvent in the reaction mixture should be minimized, typically not exceeding 10%.[7]
Stability and Storage
The stability of this compound ester is a critical consideration for its successful application.
Solid Form:
-
Moisture Sensitivity: Like all NHS esters, this compound is sensitive to moisture and should be stored in a desiccated environment.[1][6] To prevent condensation, the container should be allowed to reach room temperature before opening.[6][7]
-
Thermal Stability: The trifluoroacetyl group is reported to confer increased thermal stability compared to other NHS esters. One source suggests it is stable up to 150°C, a notable increase over similar compounds like desthiobiotin NHS ester which decomposes at 120°C.[1]
-
Storage: For long-term storage, it is recommended to keep the solid compound at 0-8°C under dry conditions. Purging the container with an inert gas like nitrogen before sealing is optimal.[6]
In Solution:
-
Hydrolysis: In aqueous solutions, NHS esters undergo hydrolysis, with the rate being highly pH-dependent. The half-life can range from hours at pH 7 to mere minutes at pH 9.[6][10][11]
-
Stock Solutions: It is highly recommended to prepare solutions of the NHS ester immediately before use.[7][11] If short-term storage is necessary, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C.[11] Some sources suggest stability for 1-2 months under these conditions for other NHS esters.[9]
Experimental Protocols
The following is a general protocol for the bioconjugation of a primary amine-containing molecule (e.g., a protein) with this compound ester. This protocol is based on established methods for NHS ester chemistry and should be optimized for specific applications.
Materials:
-
This compound ester
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., gel filtration column, dialysis)
Procedure:
-
Buffer Preparation: Prepare the desired amine-free reaction buffer and ensure the pH is adjusted to 8.3-8.5. Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester.[7][11]
-
Preparation of the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[11]
-
Preparation of the NHS Ester Stock Solution: Immediately before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.[11]
-
Conjugation Reaction:
-
Calculate the required amount of the NHS ester. A 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.[11]
-
Add the calculated volume of the NHS ester stock solution to the solution of the amine-containing molecule. It is crucial to add the NHS ester solution dropwise while gently vortexing to ensure efficient mixing and to avoid precipitation.
-
The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[7]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.[11][12] The reaction should be protected from light if the components are light-sensitive.
-
Quenching the Reaction: To stop the reaction and quench any unreacted NHS ester, add a quenching buffer containing a high concentration of primary amines (e.g., Tris-HCl).
-
Purification: Remove excess, unreacted NHS ester and byproducts using a suitable purification method such as gel filtration, dialysis, or chromatography.[11]
Visualization of Workflow
The following diagram illustrates the general workflow for a bioconjugation reaction using this compound ester.
The trifluoroacetyl group on the caproic acid linker can be subsequently removed under mild basic conditions, such as with aqueous ammonia, to reveal a primary amine if further modification is desired.[1] This deprotection step adds another layer of versatility to this reagent.
References
- 1. This compound | 117032-51-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
Stability of 6-(N-Trifluoroacetyl)caproic Acid NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a critical reagent in bioconjugation and drug development. Understanding the stability of this compound is paramount for ensuring reproducible and efficient labeling of proteins, peptides, and other amine-containing molecules. This document details the primary degradation pathway, factors influencing stability, and methodologies for assessing its integrity.
Introduction to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
This compound ester is a chemical reagent used to introduce a trifluoroacetyl-protected amine group onto a target molecule. The NHS ester functionality allows for efficient and specific reaction with primary amines under mild conditions, forming a stable amide bond. The trifluoroacetyl protecting group can be subsequently removed under basic conditions to liberate the primary amine, enabling further modification or to simply serve as a stable blocking group. The presence of the trifluoroacetyl group is suggested to enhance the stability of the molecule compared to other similar compounds.
Core Stability Considerations: Hydrolysis
The principal pathway for the degradation of this compound ester, like all NHS esters, is hydrolysis. In the presence of water, the ester bond is cleaved, yielding the inactive 6-(N-Trifluoroacetyl)caproic acid and N-hydroxysuccinimide (NHS). This reaction is a significant competing pathway to the desired aminolysis reaction during bioconjugation procedures, particularly in aqueous buffers.
The rate of hydrolysis is highly dependent on several factors, most notably pH, temperature, and buffer composition.
Influence of pH
The stability of NHS esters is profoundly affected by the pH of the aqueous environment. The rate of hydrolysis increases significantly with increasing pH. This is because the hydroxide (B78521) ion acts as a nucleophile, attacking the ester carbonyl group.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and should be used as a guideline. The trifluoroacetyl group in the target compound may influence its stability.
Influence of Temperature
Lower temperatures generally slow down the rate of hydrolysis, thereby increasing the stability of the NHS ester in solution. For this reason, it is often recommended to perform conjugation reactions at 4°C or on ice to minimize the competing hydrolysis reaction.
Influence of Buffer Composition
Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the ester. Phosphate, borate, and carbonate buffers are commonly used for NHS ester conjugation reactions.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound ester, it is crucial to perform stability studies. The following are detailed protocols for assessing the stability of the compound.
Spectrophotometric Assay for Hydrolysis
This method relies on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range. By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.
Materials:
-
This compound ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Aqueous buffers of desired pH (e.g., phosphate, borate)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMSO).
-
Initiate the hydrolysis reaction by diluting a small volume of the stock solution into the desired aqueous buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).
-
Immediately measure the absorbance of the solution at 260 nm at time zero (A₀).
-
Incubate the solution at a controlled temperature.
-
At regular time intervals, measure the absorbance at 260 nm (Aₜ).
-
Continue monitoring until the absorbance reaches a plateau, indicating complete hydrolysis (Aₘₐₓ).
-
The percentage of hydrolysis at each time point can be calculated using the formula: % Hydrolysis = [(Aₜ - A₀) / (Aₘₐₓ - A₀)] * 100
-
The half-life (t₁/₂) can be determined by plotting the percentage of intact NHS ester (100 - % Hydrolysis) against time and finding the time at which 50% of the ester remains.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a more direct and quantitative method to assess the stability of this compound ester. It allows for the separation and quantification of the intact ester from its hydrolysis product, 6-(N-Trifluoroacetyl)caproic acid.
Materials:
-
This compound ester
-
Anhydrous, amine-free solvent (e.g., Acetonitrile)
-
Aqueous buffers of desired pH
-
HPLC system with a C18 reversed-phase column and a UV detector
Procedure:
-
Prepare a stock solution of this compound ester in an anhydrous organic solvent.
-
Spike a known amount of the stock solution into the desired aqueous buffer at a specific temperature.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding an equal volume of a cold, low pH mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile) to prevent further degradation.
-
Inject the quenched sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate the this compound ester from its hydrolysis product. A typical mobile phase system would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 214 nm or 260 nm).
-
Quantify the peak area of the intact NHS ester at each time point.
-
The percentage of remaining NHS ester can be calculated by comparing the peak area at each time point to the initial peak area at time zero.
-
The half-life can be determined from a plot of the percentage of remaining NHS ester versus time.
Visualization of Degradation Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hydrolysis pathway of this compound Ester.
Caption: Experimental workflow for HPLC-based stability assessment.
Storage and Handling Recommendations
To maximize the shelf-life and performance of this compound ester, the following storage and handling procedures are recommended:
-
Storage: Store the solid reagent at -20°C or below in a desiccated environment. Once a vial is opened, it is advisable to purge the headspace with an inert gas like argon or nitrogen before resealing to minimize exposure to moisture.
-
Handling: Allow the reagent to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Prepare stock solutions in high-quality, anhydrous solvents. Unused stock solutions should be stored at -20°C or -80°C and used as quickly as possible. Avoid repeated freeze-thaw cycles.
By understanding the factors that affect the stability of this compound ester and by implementing appropriate handling and analytical procedures, researchers can ensure the reliability and reproducibility of their bioconjugation experiments, ultimately leading to more robust and successful outcomes in drug development and scientific research.
A Technical Guide to the Storage and Handling of 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
For researchers, scientists, and drug development professionals, the stability and proper handling of reagents are paramount to ensure experimental reproducibility and success. This guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a key reagent in bioconjugation and chemical biology.
Core Concepts: Understanding 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
This compound ester is a chemical reagent commonly used for the modification of primary amines in biomolecules such as proteins and peptides. The N-hydroxysuccinimide ester is a highly reactive group that readily forms stable amide bonds with primary amines at physiological to slightly alkaline pH. The trifluoroacetyl group serves as a protective group for an amine, which can be selectively removed under mild basic conditions, allowing for sequential modifications. This reagent is valuable in applications such as peptide synthesis, protein labeling, and the development of targeted drug delivery systems.[1]
The primary pathway of degradation for NHS esters is hydrolysis, where the ester linkage is cleaved by water, yielding the inactive carboxylic acid and N-hydroxysuccinimide.[2][3][4] The rate of this hydrolysis is highly dependent on pH and temperature, making proper storage and handling critical to maintain the reagent's reactivity.[4][5]
Recommended Storage Conditions
To ensure the long-term stability and reactivity of this compound ester, it is crucial to adhere to the following storage conditions. The recommendations for both the solid form and solutions in anhydrous solvents are summarized below.
Quantitative Storage and Shelf-Life Data
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C[6] | Long-term | Store under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect from moisture.[2][4][6] |
| 0-8°C[1][7] | Short-term | Ensure the container is tightly sealed and protected from moisture and light.[4] | |
| Stock Solution | -80°C[8] | Long-term (several months) | In anhydrous DMSO or DMF. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[8] |
| (in anhydrous DMSO or DMF) | -20°C[8][9] | Up to 1-2 months[9] | DMF has the advantage of not freezing at -20°C, preventing freeze-thaw cycles.[8] Aliquot to minimize contamination and degradation.[4][8] |
Stability Profile: The Impact of pH and Temperature
The stability of the NHS ester is critically influenced by pH and temperature, primarily due to the rate of hydrolysis. The following table provides a summary of the hydrolysis half-life of NHS esters under various aqueous conditions. While this data is for general NHS esters, it serves as a valuable guide for this compound ester.
NHS Ester Hydrolysis Half-Life in Aqueous Solutions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2][8] |
| 8.0 | Room Temperature | 210 minutes[9] |
| 8.5 | Room Temperature | 180 minutes[9] |
| 8.6 | 4 | 10 minutes[2][8] |
| 9.0 | Room Temperature | 125 minutes[9] |
Experimental Protocols
Protocol 1: Assessment of this compound Ester Stability by UV-Vis Spectrophotometry
This protocol allows for the determination of the extent of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[3][4]
Materials:
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer at desired pH (e.g., 0.1 M sodium phosphate (B84403), pH 7.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound ester and dissolve it in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL). This should be done immediately before the experiment.
-
Prepare the reaction solution: Dilute the stock solution into the amine-free buffer to a final concentration of approximately 1-2 mg/mL.
-
Prepare a blank: Use the same amine-free buffer as a blank for the spectrophotometer.
-
Measure absorbance over time: Immediately after dilution, place the reaction solution in a quartz cuvette and begin monitoring the absorbance at 260 nm at regular intervals (e.g., every 5-10 minutes) for a period of several hours. Maintain a constant temperature throughout the experiment.
-
Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is directly proportional to the rate of NHS ester hydrolysis. The half-life of the NHS ester can be calculated from the kinetic data.
Protocol 2: General Procedure for Protein Labeling
This protocol provides a general workflow for the covalent labeling of a primary amine-containing protein with this compound ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification
Procedure:
-
Prepare the protein solution: Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare the NHS ester solution: Allow the vial of this compound ester to warm to room temperature before opening to prevent condensation.[2][4] Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Perform the labeling reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
While gently stirring the protein solution, add the NHS ester stock solution dropwise.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
-
Quench the reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate: Remove the unreacted NHS ester and byproducts (e.g., N-hydroxysuccinimide) by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Visualizing the Workflow
To better illustrate the process of protein labeling, the following diagrams outline the key steps and the underlying chemical reaction.
Caption: Workflow for protein labeling with this compound ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
The Trifluoroacetyl Group: A Versatile Tool in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental pillar of modern organic synthesis, enabling the construction of complex molecules with high precision. Among the diverse arsenal (B13267) of protecting groups available, the trifluoroacetyl (TFA) group stands out for its unique combination of stability, mild cleavage conditions, and orthogonality, making it an invaluable asset in peptide synthesis, drug development, and other areas of chemical research. This technical guide provides a comprehensive overview of the trifluoroacetyl protecting group, detailing its advantages, applications, and the experimental protocols for its use.
Core Principles of the Trifluoroacetyl Protecting Group
Trifluoroacetylation is the introduction of a trifluoroacetyl group (CF₃CO-) onto a functional group, most commonly an amine, to temporarily block its reactivity.[1] The potent electron-withdrawing nature of the trifluoromethyl group is central to the TFA group's utility. This property significantly reduces the nucleophilicity of the protected amine, rendering the resulting trifluoroacetamide (B147638) stable to a wide array of reaction conditions, particularly strong acids.[1]
The key advantages of the trifluoroacetyl protecting group include:
-
Exceptional Acid Stability: The TFA group is remarkably stable in strongly acidic environments, including conditions used for the cleavage of other acid-labile protecting groups like tert-butyloxycarbonyl (Boc).[1][2] This stability extends to harsh nitrating media, a property leveraged in the synthesis of energetic materials.[1][3]
-
Mild Cleavage Conditions: Deprotection of the TFA group is readily accomplished under mild basic or reductive conditions.[1] This allows for the selective unmasking of the protected functionality without compromising sensitive groups elsewhere in the molecule.
-
Orthogonality: The TFA group exhibits orthogonality to many commonly used protecting groups. Its stability to acid and lability to base make it an excellent orthogonal partner to acid-labile groups such as Boc and benzyloxycarbonyl (Cbz), and it is semi-orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4][5]
-
Versatility: The TFA group is effective in protecting a variety of functional groups, including primary and secondary amines, hydroxyl groups, and the guanidine (B92328) functionality of arginine.[1][4][5]
Applications in Synthesis
The unique properties of the trifluoroacetyl group have led to its widespread adoption in several areas of chemical synthesis:
-
Peptide Synthesis: In both solution-phase and solid-phase peptide synthesis (SPPS), the TFA group can be employed to protect the N-terminus of amino acids or the side chains of residues such as lysine.[1][6] Its orthogonality to both Boc and Fmoc strategies provides chemists with valuable flexibility in designing synthetic routes for complex peptides, including branched and cyclic structures.[2][6]
-
Drug Development: The stability of the TFA group allows for chemical transformations on other parts of a drug candidate under conditions that would otherwise be incompatible with unprotected amine or hydroxyl functionalities.[1]
-
Guanidine Protection: The trifluoroacetyl group has proven to be an effective protecting group for the guanidinium (B1211019) moiety of arginine, a functionality present in many biologically active molecules.[4][5][7]
-
Synthesis of Energetic Materials: The resistance of trifluoroacetamides to strong nitrating agents has been exploited in the synthesis of certain energetic compounds.[1][3][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and cleavage of the trifluoroacetyl protecting group compared to other common amine protecting groups.
Table 1: Stability of Common Amine Protecting Groups under Various Conditions [9]
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Hydrogenolysis Stability (H₂, Pd/C) |
| Trifluoroacetyl (TFA) | High | Low | High |
| tert-Butoxycarbonyl (Boc) | Low | High | High |
| Benzyloxycarbonyl (Cbz) | High | High | Low |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | High | Low | High |
Table 2: Deprotection Conditions for Common Amine Protecting Groups [9]
| Protecting Group | Deprotection Reagent | Typical Conditions | Typical Time |
| Trifluoroacetyl (TFA) | Base (e.g., K₂CO₃, NaOH, Piperidine) | Aq. base in MeOH or EtOH, Room Temp. | Variable (hours to overnight) |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | 25-50% TFA in DCM, Room Temp. | < 30 min |
| Benzyloxycarbonyl (Cbz) | H₂ with Catalyst | H₂, Pd/C, EtOH or MeOH, Room Temp. | Variable |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine Base (e.g., Piperidine) | 20% Piperidine in DMF, Room Temp. | < 30 min |
Table 3: Summary of Deprotection Reactions for N-Trifluoroacetyl Groups [1][10]
| Protected Functional Group | Reagent | Solvent | Conditions | Yield |
| Amine | Potassium Carbonate | Methanol (B129727)/Water | Mild basic conditions | High |
| Amine | Sodium Borohydride | THF/Ethanol | Mild reductive conditions | High |
| Amine (on-resin) | Aqueous Piperidine (2M) | Water | Room Temp, 6-12h | High |
| Guanidino | Potassium Carbonate | Methanol/Water | Mild basic conditions | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of an Amine[1]
This protocol describes a typical procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride (B1165640).
Materials:
-
Amine substrate
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine substrate in a suitable anhydrous solvent (DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Deprotection of an N-Trifluoroacetyl Group under Basic Conditions[1]
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.
Materials:
-
N-trifluoroacetylated compound
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate or sodium carbonate (typically 1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Visualizing Workflows and Relationships
Conclusion
The trifluoroacetyl protecting group represents a powerful and versatile strategy in the synthetic chemist's toolkit. Its unique combination of stability to acidic conditions and lability under mild basic conditions, coupled with its orthogonality to other common protecting groups, makes it an excellent choice for a wide range of applications, from peptide synthesis to the development of novel therapeutics.[1] The careful consideration and application of the principles and protocols outlined in this guide can facilitate the efficient and successful synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 6-(N-Trifluoroacetyl)caproic acid NHS ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile amine-reactive bifunctional linker used for the two-step modification of proteins. This reagent facilitates the introduction of a protected primary amine, which can be subsequently deprotected under specific conditions to reveal a reactive handle for further conjugation. The trifluoroacetyl (TFA) protecting group provides stability under acidic conditions, making it orthogonal to many other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group.[1] This two-step labeling strategy is particularly useful for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), or for introducing probes and labels in a controlled, sequential manner.
The initial step involves the reaction of the NHS ester with primary amines (N-terminus and lysine (B10760008) residues) on the protein surface to form a stable amide bond. The caproic acid spacer arm introduces a protected primary amine at a distance from the protein backbone. In the second step, the TFA group is removed under basic conditions to expose the primary amine, which is then available for conjugation to a second molecule of interest, such as a fluorophore, a small molecule drug, or another protein.
Core Applications
-
Sequential Conjugation: Allows for the attachment of two different molecules to a protein in a controlled, stepwise manner.
-
Antibody-Drug Conjugate (ADC) Development: Facilitates the attachment of a linker to an antibody, followed by the conjugation of a cytotoxic drug to the deprotected amine on the linker.
-
Controlled Surface Modification: Enables the introduction of reactive sites with defined spacing from the protein surface.
-
Fluorescent Labeling and FRET Studies: Useful for the sequential introduction of donor and acceptor fluorophores.
Experimental Protocols
This section provides detailed protocols for the two-step labeling of a protein using 6-(N-Trifluoroacetyl)caproic acid NHS ester.
Part 1: Initial Labeling of the Protein
This protocol describes the reaction of the NHS ester with the primary amines of the target protein.
Materials:
-
Target protein
-
This compound ester
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[2]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification resin (e.g., Sephadex G-25) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amine-containing substances (e.g., Tris buffer, glycine). If necessary, perform a buffer exchange via dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess reagent and by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Part 2: Deprotection of the Trifluoroacetyl Group
This protocol describes the removal of the TFA protecting group to expose the primary amine.
Materials:
-
TFA-labeled protein from Part 1
-
Deprotection Buffer: 2 M aqueous piperidine (B6355638) solution[1]
-
Neutralization Buffer: e.g., 1 M HEPES, pH 7.0
-
Purification resin or dialysis cassettes
Procedure:
-
Buffer Exchange (if necessary):
-
Ensure the purified TFA-labeled protein is in a buffer compatible with the deprotection step. A buffer exchange may be necessary.
-
-
Deprotection Reaction:
-
Add the 2 M aqueous piperidine solution to the protein solution to a final concentration of 0.2-1 M. Note: The optimal concentration and incubation time should be determined empirically to ensure complete deprotection without compromising protein integrity.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress if possible.
-
-
Neutralization:
-
Neutralize the reaction mixture by adding the Neutralization Buffer to bring the pH to a physiological range (pH 7.0-7.5).
-
-
Purification:
-
Immediately purify the deprotected protein to remove piperidine and other by-products using a desalting column or dialysis.
-
Part 3: Secondary Labeling (Example with a Fluorophore-NHS Ester)
This protocol describes the labeling of the newly exposed primary amine with a fluorescent dye.
Materials:
-
Deprotected protein from Part 2
-
Fluorophore-NHS ester
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Anhydrous DMF or DMSO
-
Quenching and Purification materials as in Part 1
Procedure:
-
Reaction Setup:
-
Perform this secondary labeling step immediately after the deprotection and purification to minimize potential side reactions of the newly exposed amine.
-
The deprotected protein should be in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Follow the same procedure as in Part 1, steps 2 and 3, using the desired molar excess of the Fluorophore-NHS ester.
-
-
Quenching and Purification:
-
Follow the same procedure as in Part 1, steps 4 and 5, to quench the reaction and purify the final dual-labeled protein conjugate.
-
Data Presentation
The extent of labeling in both the initial and secondary labeling steps can be quantified to determine the Degree of Labeling (DOL).
Table 1: Quantitative Parameters for Protein Labeling
| Parameter | Description | Method of Determination |
| Initial DOL | Molar ratio of the TFA-caproic acid linker to the protein. | Mass Spectrometry (intact mass analysis) |
| Deprotection Efficiency | Percentage of TFA groups removed from the labeled protein. | Mass Spectrometry (comparison of TFA-labeled and deprotected protein masses) |
| Final DOL | Molar ratio of the secondary label (e.g., fluorophore) to the protein. | UV-Vis Spectroscopy (for chromogenic labels) or Mass Spectrometry |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the two-step protein labeling protocol.
Application in Antibody-Drug Conjugate (ADC) Signaling
This diagram illustrates a conceptual signaling pathway for an ADC created using the two-step labeling method. The antibody is first modified with the linker, and then a cytotoxic drug is attached.
References
Application Notes and Protocols for 6-(N-Trifluoroacetyl)caproic acid NHS in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile reagent employed in peptide synthesis and modification. It serves as a linker and a protecting group, enabling the introduction of a trifluoroacetyl (Tfa) moiety at the N-terminus of a peptide. The Tfa group is notable for its orthogonality to common acid-labile protecting groups used in solid-phase peptide synthesis (SPPS), such as Boc, tBu, and Trt.[1][2] This unique characteristic allows for selective deprotection strategies, which are crucial for the synthesis of complex peptides, bioconjugates, and targeted drug delivery systems.[1] The NHS ester functionality facilitates efficient and specific coupling to primary amines, such as the N-terminal α-amine of a peptide, forming a stable amide bond.[1]
These application notes provide detailed protocols for the use of 6-(N-Trifluoroacetyl)caproic acid NHS ester in peptide synthesis, from on-resin modification to final deprotection and purification.
Data Presentation
Table 1: Reaction Conditions for On-Resin N-Terminal Modification
| Parameter | Condition | Notes |
| Reagent | This compound ester | --- |
| Molar Excess (vs. Peptide) | 5 - 20 fold | A higher excess may be required for long or hydrophobic peptides.[3] |
| Solvent | Anhydrous DMF or DMSO | Ensure the solvent is amine-free.[4] |
| Base | DIPEA or TEA | Added to neutralize the protonated N-terminus. |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Reaction progress can be monitored using the Kaiser test.[1] |
| pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[4] |
Table 2: Conditions for Selective Trifluoroacetyl (Tfa) Group Deprotection
| Reagent | Concentration | Temperature | Typical Reaction Time | Notes |
| Aqueous Piperidine (B6355638) | 2 M | Room Temp. | 1 - 4 hours | Suitable for on-resin deprotection.[1] |
| Sodium Hydroxide (NaOH) | 0.1 - 1 N | Room Temp. | Varies | Primarily for solution-phase deprotection. Risk of peptide backbone hydrolysis.[1] |
| Sodium Borohydride (NaBH4) | Excess | Not specified | < 60 minutes | Used in a THF/ethanol solvent system.[5] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Modification with this compound Ester
This protocol describes the coupling of this compound ester to the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
-
Deprotection of N-terminus (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Preparation of Reagent Solution: Dissolve a 5 to 20-fold molar excess of this compound ester in anhydrous DMF or DMSO.[3]
-
Coupling Reaction: Add the reagent solution to the swollen resin. Add 2-3 equivalents of DIPEA or TEA to the reaction mixture. Agitate the mixture at room temperature for 1-4 hours or overnight at 4°C.
-
Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads to monitor the disappearance of the free primary amine. A negative Kaiser test (beads remain colorless or yellow) indicates the completion of the reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (B129727) (3x) to remove excess reagents and by-products.
-
Drying: Dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection (with Tfa group intact)
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, while the N-terminal Tfa group remains intact.
Materials:
-
Tfa-modified peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol in an 82.5:5:5:5:2.5 ratio)[2]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried Tfa-modified peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. For peptides with sensitive residues like Cys, Met, Trp, and Tyr, Reagent K is recommended.[2][6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10-40 mL per gram of resin).[6] Agitate the mixture at room temperature for 1-2.5 hours.[6] Peptides containing multiple arginine residues may require longer deprotection times.[6]
-
Peptide Isolation: Filter the resin to collect the filtrate containing the cleaved peptide. Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Selective Deprotection of the N-Trifluoroacetyl (Tfa) Group
This protocol outlines the removal of the Tfa group from the purified peptide in solution.
Materials:
-
Tfa-protected peptide
-
0.1 - 1 N Sodium Hydroxide (NaOH) solution
-
HPLC system for monitoring
-
Acid for neutralization (e.g., dilute HCl or acetic acid)
Procedure:
-
Peptide Dissolution: Dissolve the purified Tfa-protected peptide in a suitable aqueous buffer.
-
Deprotection Reaction: Add the NaOH solution to the peptide solution. The final concentration of NaOH should be carefully controlled.
-
Monitoring: Monitor the reaction progress by reverse-phase HPLC (RP-HPLC). Take aliquots at different time points, quench the reaction by adding an acid, and analyze the sample. Look for the appearance of the deprotected peptide peak and the disappearance of the Tfa-protected peptide peak.
-
Quenching: Once the reaction is complete, neutralize the reaction mixture by adding an appropriate acid.
-
Purification: Purify the deprotected peptide using RP-HPLC to remove salts and any potential side products.
Protocol 4: Purification and Analysis
This protocol describes the purification of the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of organic solvent (like acetonitrile or DMSO) can be added.
-
Purification: Inject the peptide solution onto a preparative RP-HPLC column. Elute the peptide using a gradient of Solvent B. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be detected by UV absorbance at 220 nm.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Orthogonal protection strategy.
References
Application Notes and Protocols for 6-(N-Trifluoroacetyl)caproic Acid NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile amine-reactive chemical crosslinker used in bioconjugation. It provides a strategic approach for modifying proteins, peptides, and other biomolecules. This reagent introduces a spacer arm with a terminal amine group protected by a trifluoroacetyl (Tfa) group. The NHS ester facilitates covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, resulting in a stable amide linkage.
The key feature of this reagent is the trifluoroacetyl protecting group. This group is stable under acidic conditions but can be selectively removed under mild basic conditions to reveal a primary amine. This allows for a two-step modification strategy, where the initial conjugation is followed by deprotection and subsequent reaction at the newly exposed amine with another molecule of interest. This approach is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), or for introducing specific functionalities in a controlled manner.[1][2]
These application notes provide detailed protocols for the use of 6-(N-Trifluoroacetyl)caproic acid NHS ester in bioconjugation, including the initial conjugation reaction and the subsequent deprotection of the trifluoroacetyl group.
Core Principles of NHS Ester-Amine Coupling
The bioconjugation process relies on the well-established chemistry of N-hydroxysuccinimide esters. The reaction proceeds via a nucleophilic acyl substitution mechanism where a deprotonated primary amine on a biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which reduces the efficiency of the conjugation.
Data Presentation
The success of a bioconjugation reaction is dependent on several key parameters. The following tables provide a summary of typical reaction conditions and potential troubleshooting steps. Please note that the optimal conditions may vary depending on the specific biomolecule and experimental goals, and empirical optimization is often necessary.
Table 1: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. An optimal range is often cited as pH 8.3-8.5.[3][4][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| NHS Ester Molar Excess | 5 to 20-fold | This is an empirical value and requires optimization for the specific protein and desired degree of labeling. |
| Buffer | Amine-free buffers (e.g., PBS, bicarbonate, borate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester. |
Table 2: Troubleshooting Guide for Low Labeling Efficiency
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Inactive NHS ester due to moisture. | Use fresh, high-quality anhydrous DMSO or DMF. Prepare the NHS ester stock solution immediately before use.[6][7] |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the labeling reaction is between 8.3 and 8.5.[3][7] | |
| Presence of primary amines in the protein buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[7] | |
| High Background in Microscopy | Incomplete removal of unreacted reagent. | Ensure thorough purification of the labeled protein using methods like gel filtration or dialysis.[3][7] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound Ester
This protocol describes a general procedure for the covalent labeling of a protein with this compound ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration/desalting column)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M glycine
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein solution is free of amine-containing buffers. If necessary, perform a buffer exchange into PBS or a similar amine-free buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Prepare the NHS Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5 to 20-fold).
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
Protocol 2: On-Resin Deprotection of the Trifluoroacetyl (Tfa) Group from Lysine
This protocol is suitable for the selective deprotection of the ε-amino group of a lysine residue on a peptide synthesized on a solid support that has been modified with 6-(N-Trifluoroacetyl)caproic acid.[1][3]
Materials:
-
Peptidyl-resin containing a Lys(Tfa-caproyl) residue
-
2 M aqueous piperidine (B6355638) solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Swell the Resin: Swell the peptidyl-resin in DMF in a reaction vessel for 30-60 minutes.[2]
-
Solvent Removal: Drain the DMF from the reaction vessel.[2]
-
Deprotection: Add the 2 M aqueous piperidine solution to the resin, ensuring the resin is fully submerged.[1][2]
-
Incubation: Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.[3]
-
Monitoring: Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.[1][2][3]
-
Washing: Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual reagents.[2][3]
-
The resin with the deprotected lysine side chain is now ready for the next synthetic step.
Visualizations
NHS Ester-Amine Coupling Reaction
Caption: Mechanism of NHS ester reaction with a primary amine.
Two-Step Bioconjugation Workflow
Caption: Workflow for two-step bioconjugation.
Logical Relationship of Protecting Group Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. static.igem.org [static.igem.org]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for protein characterization by mass spectrometry, thermal shift (ThermoFluor) assay, and multiangle or static light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reversible Amine Blocking Using 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
Introduction
The reversible modification of primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on proteins and other biomolecules is a critical technique in bioconjugation, proteomics, and drug development. Blocking these amines can prevent unwanted side reactions, direct conjugation to other functional groups, or alter the isoelectric point of a protein. 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, hereafter referred to as TFCS, is an amine-reactive reagent that provides a reversible method for amine blocking. The trifluoroacetyl (TFA) protecting group is stable under neutral and acidic conditions but can be readily cleaved under mild basic conditions to regenerate the free amine. This application note provides a detailed protocol for the use of TFCS for amine blocking and subsequent deprotection.
Principle of the Reaction
The amine blocking reaction occurs in two stages. First, the NHS ester of TFCS reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).[1] The result is the covalent attachment of the 6-(N-Trifluoroacetyl)caproic acid moiety to the amine, effectively blocking its reactivity. The trifluoroacetyl group renders the modified amine non-nucleophilic. The second stage, deprotection, involves the hydrolysis of the trifluoroacetyl group under mild basic conditions to restore the primary amine.
Experimental Protocols
Protocol 1: Amine Blocking of a Protein with TFCS
This protocol describes the general procedure for blocking primary amines on a protein, such as bovine serum albumin (BSA), using TFCS.
Materials:
-
Protein solution (e.g., 10 mg/mL BSA in a suitable buffer)
-
6-(N-Trifluoroacetyl)caproic acid NHS (TFCS)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[2][3][4] Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0 are also suitable.[1][5] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester. [2][4][6]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification resin (e.g., desalting column or dialysis cassettes)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Protein Preparation: Prepare the protein solution in the chosen reaction buffer at a concentration of 2-20 mg/mL.[7] If the protein is in an incompatible buffer, exchange it with the reaction buffer using dialysis or a desalting column.
-
TFCS Solution Preparation: Immediately before use, prepare a stock solution of TFCS in anhydrous DMSO or DMF. For example, dissolve TFCS to a final concentration of 10 mg/mL.[7] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[1]
-
Reaction Incubation: While gently stirring the protein solution, add a calculated amount of the TFCS stock solution. The molar excess of TFCS to protein will depend on the desired level of blocking and the number of accessible primary amines on the protein. For near-complete blocking, a 20- to 50-fold molar excess of TFCS over the protein is a good starting point. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quenching the Reaction (Optional): To stop the reaction, a quenching solution with a primary amine can be added. Add the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TFCS and byproducts (N-hydroxysuccinimide) by subjecting the reaction mixture to dialysis or gel filtration (desalting column).
Protocol 2: Quantification of Amine Blocking using the TNBSA Assay
To determine the efficiency of the amine blocking reaction, the number of free primary amines before and after modification can be quantified using the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay.[2][8]
Materials:
-
Blocked and unblocked protein samples
-
TNBSA reagent (e.g., 5% w/v in methanol)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[2]
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
1 N Hydrochloric Acid (HCl)
Procedure:
-
Prepare a working solution of 0.01% (w/v) TNBSA in the reaction buffer. This solution should be prepared fresh.[2]
-
In separate tubes, add 0.5 mL of the unblocked (control) and blocked protein solutions (at a concentration of 20-200 µg/mL in reaction buffer).[2][3]
-
To each tube, add 0.25 mL of the 0.01% TNBSA working solution and mix well.[2][3]
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[2][3]
-
Measure the absorbance of each solution at 335 nm.[2][3][6][9]
-
The percentage of blocked amines can be calculated using the following formula: % Amine Blocking = (1 - (Absorbance of blocked protein / Absorbance of unblocked protein)) * 100
Protocol 3: Quantification of Amine Blocking using the Fluorescamine (B152294) Assay
The fluorescamine assay is another sensitive method for the quantification of primary amines.[10][11]
Materials:
-
Blocked and unblocked protein samples
-
Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO)[11]
-
Assay Buffer: 0.1 M borate (B1201080) buffer, pH 9.0[10]
Procedure:
-
Dilute the unblocked and blocked protein samples to a concentration range of 1-100 µg/mL in the assay buffer.[10]
-
In a microplate, add a defined volume of each protein sample (e.g., 75 µL).[12]
-
Add the fluorescamine solution (e.g., 25 µL) to each well and mix immediately.[12]
-
Incubate at room temperature for 5-30 minutes in the dark.[12]
-
Measure the fluorescence with an excitation wavelength of approximately 380-390 nm and an emission wavelength of about 470-475 nm.[10][12]
-
The percentage of blocked amines can be calculated by comparing the fluorescence of the blocked protein to the unblocked control.
Protocol 4: Deprotection of Trifluoroacetylated Amines
This protocol describes the removal of the trifluoroacetyl protecting group to regenerate the free primary amines.
Materials:
-
TFA-blocked protein
-
Deprotection Buffer: A mild basic buffer such as 0.1 M sodium borate, pH 9.0, or 0.1 M sodium carbonate, pH 9-10.
-
Purification resin (e.g., desalting column or dialysis cassettes)
Procedure:
-
Exchange the buffer of the TFA-blocked protein solution to the deprotection buffer using a desalting column or dialysis.
-
Incubate the protein solution at room temperature for 4-6 hours. The exact time may need to be optimized depending on the protein.
-
Monitor the deprotection by taking aliquots at different time points and quantifying the free amines using the TNBSA or fluorescamine assay as described in Protocols 2 and 3.
-
Once the deprotection is complete, exchange the buffer back to a neutral pH storage buffer (e.g., PBS pH 7.4) using a desalting column or dialysis to remove the deprotection buffer.
Data Presentation
The efficiency of the amine blocking reaction can be presented in a tabular format for easy comparison.
| Molar Excess of TFCS to Protein | % Amine Blocking (TNBSA Assay) | % Amine Blocking (Fluorescamine Assay) |
| 10:1 | 75% | 78% |
| 20:1 | 92% | 94% |
| 50:1 | >98% | >98% |
| Control (No TFCS) | 0% | 0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the protein and reaction conditions.
Visualizations
Caption: Workflow for blocking primary amines on a protein using TFCS.
Caption: Pathways for quantification of blocking and deprotection of TFA-blocked proteins.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for 6-(N-Trifluoroacetyl)caproic acid NHS Ester in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile reagent employed in solid-phase peptide synthesis (SPPS) and bioconjugation.[1] Its unique structure, featuring a trifluoroacetyl (Tfa) protected amine and an active NHS ester, allows for the introduction of a caproic acid linker or for N-terminal modification of peptides. The Tfa group offers orthogonal protection to the commonly used Boc and Fmoc protecting groups, as it is stable under acidic conditions and can be selectively removed under mild basic conditions.[2] This property is particularly valuable in the synthesis of complex peptides, such as those with side-chain modifications or branched structures. The NHS ester facilitates efficient coupling to primary amines, such as the N-terminal amine of a peptide chain, forming a stable amide bond.[1]
These application notes provide detailed protocols for the use of 6-(N-Trifluoroacetyl)caproic acid NHS ester in SPPS, focusing on its application as an N-terminal capping agent.
Key Applications in SPPS
-
N-Terminal Capping: Introduction of a trifluoroacetyl-protected aminocaproic acid moiety at the N-terminus of a peptide.
-
Linker Incorporation: Use as a linker to attach other molecules, such as labels or drugs, to a peptide.
-
Surface Conjugation: Facilitating the attachment of peptides to surfaces or other biomolecules.[1]
Data Presentation
Table 1: Orthogonality of the Trifluoroacetyl (Tfa) Protecting Group
| Protecting Group | Typical Deprotection Conditions | Stability towards Tfa Deprotection (Mild Base) | Stability towards Acid-Labile Group Deprotection (e.g., TFA) |
| Trifluoroacetyl (Tfa) | Mild basic conditions (e.g., aqueous piperidine) | - | Stable |
| Fmoc | 20% Piperidine (B6355638) in DMF | Labile | Stable |
| Boc | Strong acid (e.g., TFA) | Stable | Labile |
| Trityl (Trt) | Mild acid (e.g., 1% TFA in DCM) | Stable | Labile |
This table highlights the orthogonal nature of the Tfa group, allowing for its selective removal in the presence of acid-labile protecting groups.
Table 2: General Parameters for On-Resin NHS Ester Coupling
| Parameter | Recommended Condition | Notes |
| Reagent Equivalents | 2-5 equivalents (relative to resin loading) | Higher excess may be required for difficult couplings. |
| Solvent | DMF, NMP, or DCM | Ensure anhydrous conditions to prevent hydrolysis of the NHS ester. |
| Base | DIPEA or 2,4,6-collidine (optional) | 2-5 equivalents. May improve coupling efficiency by neutralizing any residual acid. |
| Reaction Time | 1-4 hours | Monitor reaction completion with a qualitative test (e.g., Kaiser test). |
| Temperature | Room Temperature |
This table provides general guidelines for the coupling of NHS esters in SPPS. Optimal conditions may vary depending on the specific peptide sequence and resin.
Experimental Protocols
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide
This protocol describes the procedure for capping the N-terminal amine of a peptide synthesized on a solid support using this compound ester. This procedure assumes the use of a standard Fmoc-based SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound ester
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA) (optional)
-
Kaiser test kit
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in a blue color).
-
Coupling Solution Preparation: Dissolve 2-5 equivalents of this compound ester in DMF. If using a base, add 2-5 equivalents of DIPEA to the solution.
-
Coupling Reaction: Add the coupling solution to the washed and drained resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Reaction: After the desired reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (yellow/colorless beads) indicates complete capping of the N-terminal amines. If the test is positive, the coupling reaction can be extended or repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Drying: Dry the resin under vacuum. The capped peptide-resin is now ready for cleavage from the resin or for further modifications.
Protocol 2: Deprotection of the Trifluoroacetyl (Tfa) Group
This protocol outlines the removal of the Tfa protecting group from the caproic acid moiety on the resin-bound peptide.
Materials:
-
Tfa-protected peptide-resin
-
2 M aqueous piperidine solution or other suitable basic solution (e.g., 1 M NaOH in methanol/water)
-
DMF
-
DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Tfa-protected peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add the 2 M aqueous piperidine solution to the resin. Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring the Deprotection: Periodically (e.g., every 2 hours), take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A positive Kaiser test (blue color) indicates the presence of a free primary amine, signifying successful Tfa deprotection.
-
Washing: Once deprotection is complete, drain the basic solution and wash the resin extensively with DMF (5-7 times) and then with DCM (3-5 times).
-
Drying: Dry the resin under vacuum. The peptide-resin with the deprotected aminocaproic acid moiety is now ready for subsequent synthetic steps, such as coupling of another molecule.
Visualizations
Caption: Workflow for N-terminal capping and subsequent Tfa deprotection.
Caption: Orthogonal deprotection scheme for Tfa and acid-labile groups.
References
Application Notes and Protocols: 6-(N-Trifluoroacetyl)caproic acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile heterobifunctional crosslinking reagent used extensively in bioconjugation, peptide synthesis, and the development of targeted drug delivery systems.[1] This reagent features a trifluoroacetyl (TFA) protected amine and an amine-reactive NHS ester. The TFA group provides temporary protection of a primary amine, which can be deprotected under specific, mild basic conditions. The NHS ester allows for the efficient formation of stable amide bonds with primary amino groups on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1] The caproic acid linker provides a flexible spacer arm, which can be beneficial in maintaining the biological activity of the conjugated molecules.
These application notes provide detailed protocols for the synthesis of 6-(N-Trifluoroacetyl)caproic acid NHS ester, its conjugation to primary amine-containing molecules, and the subsequent deprotection of the trifluoroacetyl group.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester | --INVALID-LINK-- |
| CAS Number | 117032-51-6 | [1] |
| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [1] |
| Molecular Weight | 324.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 83 - 84 °C | [1] |
| Storage Conditions | 0 - 8 °C, desiccated | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ester
This protocol is a two-step process involving the trifluoroacetylation of 6-aminocaproic acid followed by the activation of the carboxylic acid with N-hydroxysuccinimide.
Step 1: Synthesis of 6-(N-Trifluoroacetyl)aminocaproic Acid
Materials:
-
6-Aminocaproic acid
-
Ethyl trifluoroacetate (B77799) (ETFA)
-
Triethylamine (TEA)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 6-aminocaproic acid in a mixture of methanol and triethylamine.
-
Slowly add ethyl trifluoroacetate to the solution while stirring.
-
Allow the reaction to proceed at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 6-(N-Trifluoroacetyl)aminocaproic acid as a solid.
Step 2: Synthesis of this compound Ester
Materials:
-
6-(N-Trifluoroacetyl)aminocaproic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-(N-Trifluoroacetyl)aminocaproic acid and N-hydroxysuccinimide in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-12 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
If using EDC, the urea (B33335) byproduct is water-soluble and can be removed during aqueous workup.
-
Wash the filtrate or reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Synthesis:
| Parameter | Step 1: Trifluoroacetylation | Step 2: NHS Ester Formation |
| Molar Ratio of Reactants | 6-Aminocaproic acid : ETFA : TEA (1 : 1.1 : 1.1) | Carboxylic acid : NHS : DCC/EDC (1 : 1.1 : 1.1) |
| Solvent | Methanol | Anhydrous DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours | 4 - 12 hours |
| Typical Yield | >95% | 70-90% |
Protocol 2: Conjugation of this compound Ester to a Primary Amine
This protocol describes the general procedure for labeling proteins or other amine-containing biomolecules.
Materials:
-
This compound ester
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate, or 0.1 M HEPES, pH 7.2-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[2]
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.
-
Dissolve the biomolecule in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).
-
Add the desired molar excess of the NHS ester stock solution to the biomolecule solution. Mix gently.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4 °C for 2-4 hours.
-
(Optional) Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM.
-
Purify the resulting conjugate from excess reagent and byproducts using an appropriate method, such as size-exclusion chromatography.
Quantitative Data for Conjugation:
| Parameter | Recommended Condition |
| pH | 7.2 - 8.5 (Optimal: 8.0-8.5)[3] |
| Molar Excess of NHS Ester | 5-20 fold excess over the amine |
| Reaction Time | 30-60 min at Room Temperature; 2-4 hours at 4 °C |
| Temperature | Room Temperature or 4 °C |
| Typical Yield | 50-90% (highly dependent on the biomolecule) |
Protocol 3: Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl group can be removed under mild basic conditions to reveal the primary amine.
Materials:
-
TFA-protected conjugate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the TFA-protected conjugate in a mixture of methanol and water.
-
Add a stoichiometric excess (e.g., 1.5-2 equivalents) of potassium carbonate or sodium hydroxide.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the progress by an appropriate method (e.g., mass spectrometry).
-
Once the reaction is complete, neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
The deprotected conjugate can be purified by dialysis or size-exclusion chromatography to remove salts and byproducts.
Quantitative Data for Deprotection:
| Parameter | Recommended Condition |
| Reagent | 1.5-2 equivalents of K₂CO₃ or NaOH |
| Solvent | Methanol/Water mixture |
| Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | >90% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conjugation yield | Hydrolyzed NHS ester: The reagent is sensitive to moisture. | Use a fresh vial of the NHS ester. Allow the reagent to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[4] |
| Incorrect buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule. | Use a non-amine-containing buffer such as phosphate, bicarbonate, or HEPES.[2] | |
| Suboptimal pH: The reaction is pH-dependent. At low pH, the amine is protonated and less reactive. At high pH, hydrolysis of the NHS ester is rapid. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2] | |
| Low biomolecule concentration: The rate of hydrolysis can outcompete the conjugation reaction at low concentrations. | Increase the concentration of the target biomolecule if possible (recommended >2 mg/mL).[4] | |
| Low deprotection yield | Incomplete reaction: The deprotection may be slow depending on the substrate. | Increase the reaction time or the amount of base. Monitor the reaction progress to determine the optimal time. |
| Degradation of biomolecule: The basic conditions may be too harsh for the biomolecule. | Use milder basic conditions (e.g., lower concentration of base, lower temperature) and monitor the integrity of the biomolecule. |
Conclusion
This compound ester is a valuable tool for bioconjugation, offering a protected amine functionality that can be revealed post-conjugation. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high yields of well-defined conjugates. The protocols provided herein serve as a comprehensive guide for the synthesis and application of this versatile crosslinker. Optimization of these protocols for specific applications and biomolecules is recommended to achieve the best results.
References
Application Notes and Protocols for the Deprotection of the Trifluoroacetyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroacetyl (Tfa) group is a valuable amine-protecting group in organic synthesis, particularly in peptide chemistry. Its utility stems from its pronounced stability in acidic conditions, rendering it orthogonal to many acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group.[1][2] The Tfa group is, however, readily cleaved under basic conditions, allowing for selective deprotection of amines, most notably the ε-amino group of lysine (B10760008) residues in solid-phase peptide synthesis (SPPS).[1][3] This selective deprotection is crucial for the synthesis of complex peptides, including those with branched structures, cyclic peptides, and peptides conjugated to reporter molecules or therapeutic agents.[3]
These application notes provide a comprehensive overview of the protocols for the deprotection of the trifluoroacetyl group, a summary of the reaction conditions, and a detailed look at the underlying mechanism.
Data Presentation: Comparative Deprotection Conditions
The selective removal of the Tfa group can be achieved using a variety of basic reagents. The choice of the specific base, solvent, and reaction conditions depends on the substrate, the presence of other sensitive functional groups, and the desired reaction kinetics. The following table summarizes common deprotection conditions for the trifluoroacetyl group from the ε-amino group of lysine residues.
| Reagent | Concentration | Solvent | Temperature | Time | Yield/Purity | Notes |
| Aqueous Piperidine (B6355638) | 2 M | Water/DMF | Room Temp. | 6 - 12 h | High | Effective for on-resin deprotection. Reaction progress can be monitored by the Kaiser test.[1][3] |
| Aqueous Piperidine | 1 M | Water/DMF | 0 °C | - | Ineffective in some cases | Milder conditions that may not be sufficient for complete deprotection in all contexts.[3] |
| Ammonia | - | Methanol (B129727)/Water | - | - | >99.5% | Mild conditions, but potential for side reactions should be considered.[1] |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2 equiv. | Methanol/Water | Room Temp. | a few hours to overnight | - | A common method for solution-phase deprotection.[4] |
| Sodium Hydroxide (B78521) (NaOH) | 0.1 M | - | - | - | - | Effective, but care must be taken to avoid hydrolysis of the peptide backbone.[2] |
| Sodium Borohydride (NaBH₄) | Excess | THF/Ethanol (1:1 v/v) | - | < 60 min | - | A reductive method for deprotection. |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in substrates, reaction scales, and analytical methods.[1][3]
Signaling Pathways and Experimental Workflows
Base-Catalyzed Deprotection Mechanism
The deprotection of the trifluoroacetyl group proceeds via a base-catalyzed hydrolysis of the amide bond. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the trifluoroacetamide. This is followed by the formation of a tetrahedral intermediate, which then collapses to release the free amine and trifluoroacetate.
Caption: Base-catalyzed hydrolysis of a trifluoroacetamide.
Experimental Workflow for On-Resin Deprotection
A typical workflow for the deprotection of a trifluoroacetyl group from a lysine residue on a solid-phase peptide synthesis resin involves swelling the resin, treatment with a basic solution, and thorough washing to remove reagents and byproducts. The progress of the deprotection is often monitored using a qualitative test for free primary amines, such as the Kaiser test.
Caption: On-resin deprotection of Lys(Tfa) workflow.
Experimental Protocols
Protocol 1: On-Resin Deprotection of Lys(Tfa) using Aqueous Piperidine
This protocol is suitable for the selective deprotection of the ε-amino group of a lysine residue on a peptide synthesized on a solid support. This method is advantageous as it allows for subsequent on-resin modifications.[1]
Materials:
-
Peptidyl-resin containing a Lys(Tfa) residue
-
2 M aqueous piperidine solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Peptide synthesis vessel
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF from the resin.
-
Add the 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin mixture at room temperature.
-
Monitor the deprotection progress periodically (e.g., every 2 hours) using the Kaiser test. To do this, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and then perform the test. A positive Kaiser test (blue color) indicates the presence of a free primary amine.
-
Continue the reaction until the Kaiser test is strongly positive, typically within 6 to 12 hours.[1]
-
Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
The resin with the deprotected lysine side chain is now ready for the next synthetic step (e.g., coupling of another molecule) or for cleavage from the resin.
Protocol 2: Solution-Phase Deprotection using Potassium Carbonate
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine in solution.
Materials:
-
N-trifluoroacetyl protected amine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the N-trifluoroacetyl protected amine in a mixture of methanol and water.
-
Add a stoichiometric excess of potassium carbonate (e.g., 1.5-2 equivalents).[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 3: Monitoring Tfa Deprotection by HPLC
For a quantitative analysis of the deprotection reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. This allows for the determination of the disappearance of the starting material and the appearance of the product.[1]
Procedure:
-
At desired time intervals during the deprotection reaction, withdraw a small aliquot of the reaction mixture (for solution-phase) or a small number of resin beads (for solid-phase).
-
For solid-phase samples, cleave the peptide from the resin beads using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide from the cleavage or the aliquot from the solution-phase reaction in a suitable solvent, typically 50% acetonitrile (B52724)/water containing 0.1% TFA.
-
Analyze the sample by reversed-phase HPLC. A typical gradient for peptide analysis is a linear gradient of 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 or 220 nm. The Tfa-protected peptide will have a longer retention time than the deprotected peptide due to its increased hydrophobicity.
-
By integrating the peak areas of the starting material and the product, the percentage of conversion can be calculated at each time point.[1]
Troubleshooting
-
Incomplete Deprotection: If the Kaiser test remains weak or HPLC analysis shows a significant amount of starting material after the recommended reaction time, the deprotection may be incomplete. This can be due to steric hindrance around the Lys(Tfa) residue or peptide aggregation on the resin.
-
Solution: Extend the reaction time or increase the temperature slightly (e.g., to 30-40 °C). For on-resin reactions, ensure the resin is adequately swollen.[1]
-
-
Backbone Hydrolysis: When using strong bases like NaOH in solution-phase deprotection, there is a risk of peptide bond hydrolysis.
-
Solution: Carefully control the concentration of the base, reaction temperature, and time. Monitor the reaction closely by HPLC to detect any degradation products.[1]
-
References
Application Notes and Protocols for 6-(N-Trifluoroacetyl)caproic acid NHS in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a valuable heterobifunctional linker precursor used in ADC development.
This reagent facilitates a two-step conjugation strategy. Initially, the NHS ester reacts with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond. The trifluoroacetyl (TFA) protecting group on the linker's terminal amine allows for subsequent, orthogonal deprotection under mild basic conditions. This reveals a primary amine that can then be conjugated to a pre-activated cytotoxic payload, providing precise control over the final ADC structure.
These application notes provide detailed protocols for the use of 6-(N-Trifluoroacetyl)caproic acid NHS in the development of ADCs, including quantitative data summaries, step-by-step experimental procedures, and visual diagrams of the key processes.
Data Presentation
Table 1: Properties of this compound Ester
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅F₃N₂O₅ | [1] |
| Molecular Weight | 324.25 g/mol | [1] |
| CAS Number | 117032-51-6 | [1] |
| Purity | ≥98% | [1] |
| Alternate Names | TFCS; 6-(N-Trifluoroacetyl)CAP; N-(ε-trifluoroacetylcaproyloxy)-N-hydroxysuccinimide ester | [1] |
| Application | Temporarily block amine groups in target molecules and to extend lysine side chains to reduce steric hindrance. | [1] |
Table 2: Typical Parameters for Lysine-Based ADC Conjugation
| Parameter | Typical Value/Range | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | Average 2-4 (distribution 0-8) | Hydrophobic Interaction Chromatography (HIC), LC-MS |
| Conjugation Efficiency (Linker) | Monitored by disappearance of starting material | HPLC, LC-MS |
| Deprotection Efficiency (TFA group) | >95% (reaction driven to completion) | HPLC, LC-MS |
| Final ADC Purity | >95% | Size Exclusion Chromatography (SEC), HIC |
| In Vitro Plasma Stability | Monitor DAR over time (e.g., 7 days) | LC-MS |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the initial conjugation of the linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Spin desalting columns or gel filtration columns (e.g., PD-10)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.
-
Buffer exchange the antibody into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
Linker Stock Solution Preparation:
-
Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM linker stock solution to the antibody solution. A molar excess of 5-20 fold of the linker to the antibody is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove the excess, unreacted linker and quenching agent by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: Deprotection of the Trifluoroacetyl (TFA) Group
This protocol outlines the removal of the TFA protecting group to reveal the primary amine for subsequent payload conjugation.
Materials:
-
TFA-protected antibody-linker conjugate from Protocol 1
-
Deprotection Buffer: 2 M aqueous piperidine (B6355638) solution or 0.1 M NaOH
-
N,N-Dimethylformamide (DMF) (for monitoring)
-
Dichloromethane (DCM) (for monitoring)
-
HPLC system for reaction monitoring
-
Desalting column
Procedure:
-
Deprotection Reaction:
-
To the purified antibody-linker conjugate in PBS, add the Deprotection Buffer. For piperidine, a final concentration of 50-100 mM is often sufficient. For NaOH, carefully adjust the pH to 10-11.
-
Incubate at room temperature for 1-4 hours. The reaction progress should be monitored to avoid potential protein degradation, especially with NaOH.
-
-
Monitoring the Deprotection (Optional but Recommended):
-
At various time points, take a small aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an appropriate acid if using a strong base.
-
Analyze the aliquot by reverse-phase HPLC to monitor the disappearance of the TFA-protected species and the appearance of the deprotected product.
-
-
Purification of the Deprotected Antibody-Linker Conjugate:
-
Once the deprotection is complete, immediately purify the conjugate using a desalting column equilibrated with PBS, pH 7.4, to remove the deprotection reagent.
-
Pool the protein fractions and determine the concentration. The deprotected antibody-linker conjugate is now ready for payload attachment.
-
Protocol 3: Payload Conjugation and Final ADC Characterization
This protocol describes the final step of attaching an amine-reactive cytotoxic payload to the deprotected antibody-linker conjugate.
Materials:
-
Deprotected antibody-linker conjugate from Protocol 2
-
Amine-reactive cytotoxic payload (e.g., payload-NHS ester)
-
Anhydrous DMSO
-
Conjugation Buffer: PBS, pH 7.4
-
Purification columns: HIC, SEC
-
LC-MS system
Procedure:
-
Payload Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the amine-reactive payload in anhydrous DMSO.
-
-
Payload Conjugation Reaction:
-
To the deprotected antibody-linker conjugate in PBS, pH 7.4, add the payload stock solution. A molar excess of 1.5-5 fold of the payload to the available amine sites is a typical starting point.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Final ADC:
-
Purify the resulting ADC using preparative HIC to separate species with different DARs or SEC to remove excess payload and aggregates.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
-
ADC Characterization:
-
DAR Determination: Analyze the purified ADC by HIC or LC-MS to determine the average DAR and the distribution of drug-loaded species.
-
Purity and Aggregation: Assess the purity and extent of aggregation using SEC.
-
In Vitro Stability: Incubate the ADC in plasma (e.g., human, mouse) at 37°C and monitor the DAR and fragmentation over time using LC-MS to assess linker stability.
-
Visualizations
Caption: Overall workflow for ADC synthesis using a protected linker.
Caption: NHS ester reaction with a primary amine on an antibody.
References
Application Notes and Protocols for Labeling Antibodies with 6-(N-Trifluoroacetyl)caproic acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a chemical reagent used for the covalent modification of proteins, particularly antibodies, through the reaction with primary amines. This process, known as bioconjugation, introduces a trifluoroacetyl (TFA) group onto the antibody surface via a caproic acid spacer. The TFA moiety can serve as a hapten for the generation and characterization of anti-hapten antibodies, a valuable tool in immunology, drug development, and diagnostics. These application notes provide detailed protocols for the labeling of antibodies with 6-(N-Trifluoroacetyl)caproic acid NHS ester, methods for purification and characterization of the conjugate, and an overview of its primary application in hapten-specific antibody production.
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently label biomolecules containing primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues.[1] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[1][2][] The efficiency of this labeling reaction is critically dependent on the pH of the reaction mixture, with an optimal range of pH 8.0-8.5.[] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the overall yield of the desired conjugate.[1]
Data Presentation
Table 1: Properties of this compound Ester
| Property | Value | Reference |
| CAS Number | 117032-51-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 324.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Storage | Store at 0 - 8 °C, desiccated | --INVALID-LINK-- |
| Solubility | Soluble in anhydrous DMSO or DMF | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Recommended Molar Ratios for Antibody Labeling
The optimal molar ratio of NHS ester to antibody for achieving a desired degree of labeling (DOL) is empirical and should be determined for each specific antibody and application. The following table provides recommended starting points for optimization.
| Molar Ratio (NHS Ester : Antibody) | Expected Degree of Labeling (DOL) | Notes |
| 3:1 - 5:1 | Low | A good starting point to avoid excessive modification that may lead to loss of antibody function. |
| 5:1 - 10:1 | Medium | Often used for generating immunogens where a higher hapten density is desirable.[] |
| 10:1 - 20:1 | High | May be necessary for certain applications but increases the risk of antibody aggregation and loss of activity. |
Experimental Protocols
Protocol 1: Preparation of Antibody for Labeling
It is crucial to remove any substances containing primary amines, such as Tris buffer or stabilizing proteins like bovine serum albumin (BSA), from the antibody solution as they will compete with the antibody for reaction with the NHS ester.[5]
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter unit (10K MWCO) or similar
-
Microcentrifuge
Procedure:
-
Add 500 µL of PBS to the centrifugal filter unit to moisten the membrane.
-
Centrifuge at 14,000 x g for 3 minutes and discard the flow-through.[5]
-
Add the antibody solution to the filter unit and add PBS to a final volume of 500 µL.
-
Centrifuge at 14,000 x g for 10 minutes. Discard the flow-through.[5]
-
Repeat the wash step (step 4) two more times.
-
To collect the purified antibody, invert the filter unit into a clean collection tube and centrifuge at 1,000 x g for 2 minutes.[5]
-
Measure the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).
Protocol 2: Labeling of Antibody with this compound Ester
Materials:
-
Purified antibody solution (2 mg/mL recommended)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the NHS ester stock solution: Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.[5] Prepare a 10 mg/mL stock solution in anhydrous DMSO. This corresponds to a concentration of approximately 30.8 mM.
-
Prepare the antibody solution: Dilute the purified antibody to a concentration of 2 mg/mL in the Reaction Buffer.[5][6]
-
Calculate the volume of NHS ester stock solution needed:
-
First, calculate the moles of antibody: Moles of Ab = (Volume of Ab solution in L) x (Concentration of Ab in g/L) / (Molecular Weight of Ab in g/mol ) (Assume MW of IgG is ~150,000 g/mol )
-
Next, calculate the moles of NHS ester needed based on the desired molar ratio (from Table 2). Moles of NHS ester = Moles of Ab x Desired Molar Ratio
-
Finally, calculate the volume of the 10 mg/mL (30.8 mM) NHS ester stock solution to add. Volume of NHS ester stock (µL) = (Moles of NHS ester / 0.0308 mol/L) x 1,000,000
-
-
Labeling Reaction: While gently vortexing, add the calculated volume of the NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
-
Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[5]
Protocol 3: Purification of the Labeled Antibody
Purification is necessary to remove unreacted NHS ester and reaction byproducts. Size exclusion chromatography (e.g., desalting columns) is a common and effective method.[1]
Materials:
-
Quenched labeling reaction mixture
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
PBS, pH 7.4
-
Microcentrifuge
Procedure:
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Load the quenched reaction mixture onto the center of the resin bed.
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled antibody.[6]
-
Store the purified antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizer like 0.1% BSA and a bacteriostatic agent like 0.02% sodium azide (B81097) can improve stability.[6]
Protocol 4: Characterization of the Labeled Antibody
The Degree of Labeling (DOL), which is the average number of TFA molecules per antibody, needs to be determined. Since the TFA hapten does not have a distinct absorbance, this is typically estimated based on the initial reaction conditions and confirmed by mass spectrometry if precise quantification is required. For a preliminary estimation, one can assume a labeling efficiency (the percentage of the NHS ester that reacts with the antibody) of around 20-35% for an antibody concentration of 1-2.5 mg/mL.
Estimation of DOL:
DOL ≈ (Molar Ratio of NHS ester to Antibody) x (Labeling Efficiency)
For accurate determination, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to measure the mass increase of the antibody after labeling.
Mandatory Visualizations
Caption: Workflow for labeling an antibody with this compound ester.
Caption: Generation of hapten-specific antibodies using a TFA-carrier conjugate.
Caption: Competitive ELISA workflow for detecting free TFA using an anti-TFA antibody.
References
- 1. Hapten-Specific Single-Cell Selection of Hybridoma Clones by Fluorescence-Activated Cell Sorting for the Generation of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. furthlab.xyz [furthlab.xyz]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 6-(N-Trifluoroacetyl)caproic acid NHS in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a versatile bifunctional linker molecule widely employed in the development of sophisticated drug delivery systems. This reagent facilitates the covalent conjugation of drug molecules to carrier proteins, antibodies, or peptides, enabling targeted delivery and controlled release of therapeutic agents. The trifluoroacetyl (TFA) group serves as a temporary protecting group for an amine functionality, which can be deprotected under specific conditions to either reveal a payload or allow for further modification. The NHS ester provides a reactive handle for efficient coupling to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies or peptides. The caproic acid spacer arm mitigates potential steric hindrance between the drug and the carrier molecule.
These application notes provide a comprehensive overview of the use of 6-(N-Trifluoroacetyl)caproic acid NHS in the synthesis of drug conjugates, including detailed protocols, data presentation, and visualizations of relevant workflows and pathways.
Data Presentation
The following tables summarize key quantitative data relevant to the application of this compound in the synthesis and characterization of drug-carrier conjugates. The data is compiled from established bioconjugation literature and serves as a guideline for experimental design.
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.[1] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for labile biomolecules to maintain their integrity. |
| Reaction Time | 30 minutes to 2 hours | Can be optimized based on the reactivity of the biomolecule. |
| Solvent | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris should be avoided as they compete for reaction with the NHS ester. |
| NHS Ester to Biomolecule Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically to achieve the desired degree of labeling. |
Table 2: Characterization of a Model Peptide-Drug Conjugate
This table presents hypothetical characterization data for a peptide-drug conjugate synthesized using a TFA-protected linker, based on typical results from similar studies.[2]
| Analytical Technique | Parameter Measured | Result |
| Reverse-Phase HPLC | Purity of Conjugate | >95% |
| Mass Spectrometry (ESI-MS) | Molecular Weight of Conjugate | Confirmed expected mass |
| Size-Exclusion Chromatography | Aggregation | <2% |
| Drug-to-Antibody Ratio (DAR) (for ADCs) | Average number of drugs per antibody | 3.5 - 4.0 |
Table 3: Conditions for Trifluoroacetyl (TFA) Group Deprotection
| Reagent | Conditions | Notes |
| Aqueous Piperidine | 1 M in water, Room Temperature, 6-12 hours | A common method for TFA deprotection on solid-phase synthesized peptides. |
| Ammonia | 0.5 M in Methanol, Room Temperature, 4-8 hours | A milder alternative to piperidine. |
| Trifluoroacetic Acid (TFA) | 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS), Room Temperature, 1-2 hours | Used for global deprotection of peptides from solid support, will also cleave the TFA group.[3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
Carrier protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the carrier protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted linker and other small molecules.
-
Characterization: Characterize the purified conjugate by methods such as UV-Vis spectroscopy, HPLC, and mass spectrometry to determine the degree of labeling and purity.
Protocol 2: Deprotection of the Trifluoroacetyl (TFA) Group
This protocol outlines the removal of the TFA protecting group to release the drug or expose a functional group. This example is based on the deprotection of a peptide-drug conjugate.[2]
Materials:
-
TFA-protected drug conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the purified TFA-protected conjugate in a mixture of DCM and TFA (1:1 v/v).
-
Scavenging: Add TIS to the solution (approximately 2.5% v/v) to scavenge reactive cations generated during deprotection.
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the deprotected conjugate.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether.
-
Washing: Wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the final product under vacuum.
-
Purification and Characterization: Purify the deprotected conjugate by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
Experimental Workflow for Drug Conjugate Synthesis
Caption: Workflow for the synthesis and purification of a drug conjugate.
Logical Relationship for Optimizing NHS Ester Conjugation
Caption: Decision-making workflow for optimizing conjugation conditions.
Hypothetical Signaling Pathway Inhibition by a Delivered Drug
This diagram illustrates a hypothetical scenario where a delivered cytotoxic drug, released from a conjugate, inhibits a key signaling pathway in a cancer cell, for instance, the PI3K/Akt pathway which is relevant in prostate cancer.[2]
Caption: Inhibition of the PI3K/Akt signaling pathway by a delivered drug.
References
Application Notes and Protocols for the Purification of Peptides Modified with 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of peptides with linkers such as 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester is a common strategy in drug development and research to introduce specific functionalities, improve stability, or facilitate conjugation. The trifluoroacetyl (TFA) group on the caproic acid linker offers a unique chemical handle and can influence the overall properties of the peptide. Proper purification of these modified peptides is critical to remove unreacted peptide, excess modifying agent, and other impurities, ensuring the homogeneity and quality of the final product.
These application notes provide detailed protocols for the purification of peptides modified with 6-(N-Trifluoroacetyl)caproic acid NHS ester using standard laboratory techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE). The choice of the appropriate protocol will depend on the desired final state of the N-trifluoroacetyl group (retained or removed).
Chemical Context: The N-Trifluoroacetyl Group
The N-trifluoroacetyl group is stable under acidic conditions, such as the trifluoroacetic acid used for peptide cleavage from solid-phase synthesis resins and as a mobile phase modifier in RP-HPLC. However, it is susceptible to cleavage under basic conditions. This property is a critical consideration during the purification process.
Experimental Workflow Overview
The general workflow for obtaining a purified peptide modified with 6-(N-Trifluoroacetyl)caproic acid involves synthesis, modification, cleavage, and purification. This document focuses on the purification aspect.
Caption: General workflow for synthesis and purification.
Protocol 1: Purification with Retention of the N-Trifluoroacetyl Group
This protocol is designed for applications where the N-trifluoroacetyl group on the caproic acid linker is intended to be part of the final peptide conjugate. Acidic conditions are maintained throughout the purification process to prevent its cleavage.
Materials
-
Crude peptide modified with 6-(N-Trifluoroacetyl)caproic acid
-
Solvent A (RP-HPLC): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B (RP-HPLC): 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE Equilibration Solution: 0.1% TFA in water
-
SPE Wash Solution: 0.1% TFA in 5% ACN/water
-
SPE Elution Solution: 0.1% TFA in varying concentrations of ACN/water (e.g., 20%, 40%, 60%, 80%)
-
Lyophilizer
Method 1.1: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and effective method for purifying peptides, offering high resolution.[1][2] The use of TFA as an ion-pairing agent helps to improve peak shape and resolution.[1][3]
Instrumentation and Columns:
-
Preparative or semi-preparative HPLC system
-
C18 reverse-phase column (5 or 10 µm particle size, 100 Å or 300 Å pore size)
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Solvent A. If solubility is an issue, a small amount of Solvent B or other organic solvents like isopropanol (B130326) can be added. Centrifuge the sample to remove any particulates before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 5-10 column volumes.
-
Chromatography: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and should be optimized empirically.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 214 nm or 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure, modified peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
Table 1: Example RP-HPLC Gradient for Purification
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in ACN) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 10 |
| 5 | 95 | 5 | 10 |
| 35 | 35 | 65 | 10 |
| 40 | 5 | 95 | 10 |
| 45 | 5 | 95 | 10 |
| 50 | 95 | 5 | 10 |
Method 1.2: Solid-Phase Extraction (SPE)
SPE is a rapid and economical method for desalting and initial purification of peptides.[4] It is particularly useful for removing excess reagents and salts from the crude peptide mixture.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of 100% ACN followed by 3-5 mL of SPE Equilibration Solution.
-
Sample Loading: Dissolve the crude peptide in the SPE Equilibration Solution and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3-5 mL of SPE Wash Solution to remove salts and hydrophilic impurities.
-
Elution: Elute the peptide with increasing concentrations of ACN in the SPE Elution Solution (e.g., stepwise elution with 20%, 40%, 60%, 80% ACN).
-
Fraction Analysis and Lyophilization: Analyze the eluted fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize.
Protocol 2: Purification with Removal of the N-Trifluoroacetyl Group
This protocol is for applications where the terminal amine of the caproic acid linker needs to be deprotected. This involves a basic treatment step to cleave the N-trifluoroacetyl group.
Materials
-
Purified peptide with the N-Trifluoroacetyl group (from Protocol 1)
-
Deprotection Solution: e.g., 0.1 M ammonium (B1175870) hydroxide (B78521) or a dilute solution of a suitable base. The choice of base and reaction conditions (time, temperature) may need to be optimized.
-
Quenching Solution: e.g., dilute acetic acid to neutralize the base.
-
RP-HPLC or SPE materials as described in Protocol 1.
Deprotection and Purification Workflow
Caption: Workflow for N-TFA group removal and re-purification.
Protocol:
-
Deprotection: Dissolve the purified, N-TFA protected peptide in the Deprotection Solution. Monitor the reaction progress by analytical RP-HPLC and mass spectrometry to ensure complete deprotection and minimize potential side reactions.
-
Quenching: Once the deprotection is complete, neutralize the reaction mixture with the Quenching Solution.
-
Re-purification: The deprotected peptide will have different chromatographic properties due to the removal of the hydrophobic trifluoroacetyl group. Therefore, a second purification step is necessary.
-
RP-HPLC: Use a similar RP-HPLC protocol as described in Method 1.1. The deprotected peptide is expected to elute earlier from the C18 column. The gradient may need to be adjusted accordingly.
-
SPE: Use a similar SPE protocol as described in Method 1.2. The elution conditions will likely require a lower concentration of acetonitrile.
-
-
Analysis and Lyophilization: Analyze the fractions from the re-purification step to confirm the purity and identity of the deprotected peptide. Pool the pure fractions and lyophilize.
Data Presentation: Expected Purity and Yield
The purity and yield of the final peptide will depend on the efficiency of the synthesis, modification, and purification steps. The following table provides a general expectation for the outcomes of the described purification protocols.
Table 2: Typical Purity and Yield for Modified Peptides
| Purification Method | Typical Crude Purity | Expected Final Purity | Estimated Yield |
| Preparative RP-HPLC | 50-80% | >95% | 20-50% |
| Solid-Phase Extraction (SPE) | 50-80% | 80-90% | 40-70% |
Note: Yields are highly dependent on the specific peptide sequence and the efficiency of the preceding synthetic and modification steps.
Troubleshooting
Table 3: Common Issues and Solutions in Modified Peptide Purification
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape in HPLC | - Suboptimal TFA concentration- Column degradation- Peptide aggregation | - Ensure 0.1% TFA in both mobile phases.[1][3]- Use a new or thoroughly cleaned column.- Dissolve the sample in a stronger solvent or add denaturants like guanidinium (B1211019) chloride (ensure compatibility with your system). |
| Low recovery/yield | - Peptide precipitation- Irreversible adsorption to column- Inefficient elution | - Check peptide solubility in the mobile phase.- Use a different column chemistry (e.g., C8 or C4 for very hydrophobic peptides).- Optimize the elution gradient or use a stronger organic modifier. |
| Incomplete N-TFA deprotection | - Insufficient base concentration or reaction time | - Increase the concentration of the base or prolong the reaction time. Monitor closely to avoid side reactions. |
| Presence of multiple peaks in the final product | - Incomplete modification or deprotection- Side reactions during synthesis or purification | - Optimize the modification and deprotection steps.- Adjust the purification gradient for better separation of closely eluting species. |
Conclusion
The purification of peptides modified with this compound ester requires careful consideration of the stability of the N-trifluoroacetyl group. By selecting the appropriate purification strategy—either maintaining acidic conditions to retain the group or employing a controlled basic step for its removal—researchers can obtain highly pure modified peptides suitable for a wide range of applications in research and drug development. The protocols provided here serve as a comprehensive guide, and optimization of specific parameters will be necessary to achieve the best results for individual peptides.
References
Application Notes & Protocols: Analytical Methods for 6-(N-Trifluoroacetyl)caproic acid NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and analytical methodologies for the characterization and quantification of reactions involving 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (TFA-C6-NHS) ester. This reagent is valuable for introducing a trifluoroacetylated lysine (B10760008) mimetic onto primary amine-containing molecules, such as proteins, peptides, and small molecule linkers, which is a critical step in various bioconjugation and drug development applications.[1][2]
Introduction to TFA-C6-NHS Ester Reactions
6-(N-Trifluoroacetyl)caproic acid NHS ester is an amine-reactive chemical modification reagent. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of polypeptides, to form a stable amide bond.[3] The trifluoroacetyl group provides a unique chemical handle and can be used as a protecting group in peptide synthesis or for other specific applications in drug design and protein engineering.[1]
Monitoring the efficiency of the conjugation, the stability of the NHS ester, and the characterization of the final product are critical for reproducible and reliable results. The following sections detail analytical methods to achieve this.
Analytical Methods Overview
A summary of the primary analytical techniques for monitoring TFA-C6-NHS ester reactions is provided below. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and spectrophotometric assays are the most common methods employed.[4]
| Analytical Technique | Purpose | Key Parameters Measured |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment of TFA-C6-NHS, reaction monitoring, and quantification of conjugate. | Retention time, peak area, and resolution of reactants and products. |
| Mass Spectrometry (MS) | Confirmation of conjugate identity and characterization of modifications. | Molecular weight of the starting materials and the final conjugate. |
| UV-Vis Spectrophotometry | Quantification of NHS ester hydrolysis and determination of conjugation efficiency. | Absorbance at 260 nm (released NHS) or colorimetric amine quantification.[5] |
| NMR Spectroscopy | Structural confirmation of TFA-C6-NHS and its conjugates. | Chemical shifts and coupling constants.[6] |
Experimental Protocols
Protocol 1: Determination of TFA-C6-NHS Ester Purity and Stability by RP-HPLC
This protocol describes the use of RP-HPLC to assess the purity of the TFA-C6-NHS ester reagent and to monitor its hydrolysis over time. The degradation of NHS esters is primarily due to hydrolysis, which increases the amount of the corresponding carboxylic acid.[7]
Materials:
-
TFA-C6-NHS Ester
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of TFA-C6-NHS ester in anhydrous ACN.
-
To assess purity, dilute the stock solution to 100 µg/mL with the mobile phase.
-
To assess stability, dilute the stock solution to 100 µg/mL in the reaction buffer and incubate at room temperature. Inject samples onto the HPLC at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 260 nm
-
Data Analysis:
-
The purity of the TFA-C6-NHS ester is calculated by dividing the peak area of the ester by the total peak area of all related species.
-
The stability is assessed by plotting the percentage of intact TFA-C6-NHS ester against time.
| Time (hours) | TFA-C6-NHS Peak Area | Hydrolyzed Acid Peak Area | % Intact NHS Ester |
| 0 | 1,200,000 | 50,000 | 96.0 |
| 1 | 1,080,000 | 170,000 | 86.4 |
| 2 | 950,000 | 300,000 | 76.0 |
| 4 | 700,000 | 550,000 | 56.0 |
| 8 | 400,000 | 850,000 | 32.0 |
Protocol 2: Monitoring Conjugation of TFA-C6-NHS to a Peptide by LC-MS
This protocol details the monitoring of the reaction between TFA-C6-NHS and a model peptide containing a lysine residue.
Materials:
-
TFA-C6-NHS Ester
-
Model Peptide (e.g., GGGKGGGK)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
Instrumentation:
-
LC-MS system with a C18 column
Procedure:
-
Reaction Setup:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Dissolve the TFA-C6-NHS ester in DMF or DMSO to a 10-fold molar excess relative to the peptide.
-
Add the TFA-C6-NHS solution to the peptide solution and incubate at room temperature for 1-2 hours.[3]
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) and quench the reaction by adding the quenching solution.
-
-
LC-MS Analysis:
-
Inject the quenched reaction samples onto the LC-MS.
-
Use a suitable gradient of water/ACN with 0.1% formic acid.
-
Monitor the disappearance of the starting peptide mass and the appearance of the mono- and di-conjugated peptide masses.
-
Data Analysis:
-
Extract ion chromatograms for the unconjugated peptide, single-labeled peptide, and double-labeled peptide.
-
Calculate the percentage of conversion at each time point.
| Time (min) | Unconjugated Peptide (Area %) | Mono-conjugated (Area %) | Di-conjugated (Area %) |
| 0 | 100 | 0 | 0 |
| 15 | 65 | 30 | 5 |
| 30 | 30 | 55 | 15 |
| 60 | 5 | 60 | 35 |
| 120 | <1 | 45 | 55 |
Protocol 3: Spectrophotometric Quantification of NHS Release
This method provides a rapid assessment of the total reactive NHS ester content by measuring the amount of NHS released upon complete hydrolysis.[8][9]
Materials:
-
TFA-C6-NHS Ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
Hydrolysis solution (e.g., 0.1 M NaOH)
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of TFA-C6-NHS ester in 1 mL of anhydrous DMF or DMSO.
-
Add 9 mL of the amine-free buffer to create a working solution.
-
Measure the initial absorbance at 260 nm (A_initial).
-
To a separate aliquot of the working solution, add a small volume of the hydrolysis solution to raise the pH above 12 and induce rapid hydrolysis.
-
Immediately measure the absorbance at 260 nm (A_final). The reading should be taken within a minute as the NHS group can degrade at high pH.[9]
Data Analysis:
-
The concentration of the released NHS can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of NHS at 260 nm in an alkaline solution is approximately 9,700 M⁻¹cm⁻¹.[9]
-
The amount of active NHS ester can be determined from the difference between A_final and A_initial.
Visualizations
Caption: Workflow for analysis of TFA-C6-NHS reactions.
Caption: Reaction pathways for TFA-C6-NHS ester.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-(N-Trifluoroacetyl)caproic Acid NHS Ester Reactions
Welcome to the technical support center for the synthesis and application of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guide
Encountering issues in the synthesis of 6-(N-Trifluoroacetyl)caproic acid NHS ester is common. The following table outlines potential problems, their likely causes, and recommended solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid: Insufficient or degraded coupling agent (e.g., DCC, EDC).[1][2] | - Use fresh, high-purity coupling agents. Store them under anhydrous conditions. - Increase the molar ratio of the coupling agent (e.g., 1.1-1.5 equivalents). |
| Hydrolysis of the NHS ester: Presence of water in the reaction.[3][4] | - Use anhydrous solvents (e.g., DMF, DMSO, DCM, THF).[1] Ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction temperature: Temperature is too low for efficient activation or too high, leading to degradation. | - Most NHS ester activations proceed well at room temperature.[1] Some may benefit from initial cooling to 0°C before adding the coupling agent to control the reaction rate. | |
| Incorrect stoichiometry: Molar ratios of reactants are not optimal. | - A common starting point is a molar ratio of carboxylic acid:NHS:coupling agent of 1:1.1:1.1. | |
| Presence of Byproducts | Urea (B33335) byproduct contamination: Dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents, while the urea from EDC is water-soluble.[1] | - For DCC reactions, the DCU byproduct can often be removed by filtration.[1] - For EDC reactions, the byproduct can be removed by an aqueous workup.[1] |
| Formation of N-acylisourea: A side reaction that can occur with carbodiimide (B86325) coupling agents.[5] | - Adding NHS to the reaction mixture helps to minimize the formation of this byproduct by trapping the activated intermediate.[5] | |
| Difficulty in Product Purification | Product is an oil or gum: The NHS ester may not be a crystalline solid, making isolation difficult.[6] | - Attempt purification by column chromatography on silica (B1680970) gel using a non-polar eluent system.[7] - Trituration with a non-polar solvent (e.g., diethyl ether, hexanes) may induce precipitation.[8] |
| Hydrolysis during purification: Exposure to water or protic solvents during workup or chromatography can lead to loss of the NHS ester.[8][9] | - Minimize exposure to aqueous conditions. - Use anhydrous solvents for chromatography. If reverse-phase HPLC is necessary, use acidic buffers to improve stability.[8] | |
| Instability of the N-Trifluoroacetyl Group | Deprotection of the amine: While generally stable, extreme pH conditions can lead to the cleavage of the trifluoroacetyl group.[10] | - The trifluoroacetyl group is stable in acidic media but can be cleaved at a pH greater than 10.[10] Avoid strongly basic conditions during the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a coupling agent in the this compound reaction?
A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid group of 6-(N-Trifluoroacetyl)caproic acid.[11][12] This activation facilitates the subsequent nucleophilic attack by N-hydroxysuccinimide (NHS) to form the desired NHS ester.[11]
Q2: Which coupling agent should I choose, DCC or EDC?
The choice between DCC and EDC often depends on the solubility of your starting materials and the desired workup procedure.[1]
-
DCC is soluble in many organic solvents like DCM, THF, and DMF. Its byproduct, dicyclohexylurea (DCU), is largely insoluble in these solvents and can be easily removed by filtration.[1][5]
-
EDC is water-soluble, making it a good choice for reactions in aqueous buffers or for easier removal of its water-soluble urea byproduct through an aqueous workup.[1]
Q3: What are the optimal reaction conditions for synthesizing the NHS ester?
Optimal conditions can vary, but a good starting point is to dissolve the 6-(N-Trifluoroacetyl)caproic acid and NHS in an anhydrous solvent like DMF or DCM. The coupling agent is then added, and the reaction is typically stirred at room temperature for several hours to overnight.[1] Monitoring the reaction by TLC or LC-MS is recommended to determine completion.
Q4: How can I purify the final this compound ester?
Purification can be challenging due to the susceptibility of NHS esters to hydrolysis.[6][8] Common methods include:
-
Filtration: To remove insoluble byproducts like DCU.[1]
-
Aqueous workup: To remove water-soluble byproducts from EDC.[1]
-
Column chromatography: Silica gel chromatography with a non-polar eluent system (e.g., ethyl acetate (B1210297)/hexanes) can be effective.[7]
-
Trituration/Precipitation: Adding a non-solvent like diethyl ether or hexanes can sometimes induce the product to precipitate.[8]
-
Reverse-phase HPLC: This can be used for high-purity isolation, though care must be taken to minimize hydrolysis.[8]
Q5: How stable is the N-Trifluoroacetyl protecting group during this reaction?
The N-Trifluoroacetyl group is generally stable under the neutral to mildly acidic conditions used for NHS ester formation.[13][14] It is known to be stable in acidic media but can be cleaved under strongly basic conditions (pH > 10).[10] Therefore, it is important to avoid high pH during the reaction and purification steps.
Experimental Protocols
Protocol 1: Synthesis of this compound Ester using DCC
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-(N-Trifluoroacetyl)caproic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of this compound Ester using EDC
-
Preparation: In a dry flask under an inert atmosphere, dissolve 6-(N-Trifluoroacetyl)caproic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Reaction Initiation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chromatography - Purification of polar NHS esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 6-(N-Trifluoroacetyl)caproic acid NHS Ester
Welcome to the technical support center for 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in bioconjugation and other labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 6-(N-Trifluoroacetyl)caproic acid NHS ester?
This compound ester is a chemical reagent used for bioconjugation.[1] It facilitates the covalent attachment of its caproic acid backbone to primary amine groups (-NH₂) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[][3] The trifluoroacetyl group serves as a temporary protecting group for an amine, which can be deprotected under specific conditions for subsequent modifications.
Q2: What is the main side reaction to be aware of when using this NHS ester?
The primary and most significant side reaction is the hydrolysis of the NHS ester group in the presence of water.[4][5][6] This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, which will no longer couple with the target amine on the biomolecule.[3] This competing hydrolysis reaction can significantly reduce the efficiency of your conjugation.
Q3: What are the optimal pH conditions for reacting this compound ester with a primary amine?
The optimal pH for the reaction is typically between 7.2 and 8.5.[][5] This pH range offers a balance between having the primary amine in its deprotonated, nucleophilic state and minimizing the rate of NHS ester hydrolysis, which increases significantly at higher pH values.[3]
Q4: Which buffers are compatible with NHS ester reactions?
It is crucial to use amine-free buffers to prevent the buffer components from competing with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and should be avoided.
Q5: How should I store and handle the this compound ester reagent?
NHS esters are sensitive to moisture and should be stored in a desiccated environment at low temperatures (e.g., -20°C). Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the reagent.[6] It is best practice to prepare solutions of the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3]
Q6: Can the trifluoroacetyl protecting group be cleaved during the conjugation reaction?
The trifluoroacetamide (B147638) group is generally stable under the mildly basic conditions (pH 7.2-8.5) used for NHS ester coupling. However, it is known to be labile under more strongly basic conditions.[7][8] Prolonged incubation at the higher end of the recommended pH range or exposure to stronger bases during workup could potentially lead to premature deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of the NHS ester: The reagent was exposed to moisture before or during the reaction. | - Ensure proper storage and handling of the NHS ester. - Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF. - Minimize the reaction time in aqueous buffer. |
| Incorrect buffer pH: The pH is too low (amines are protonated) or too high (hydrolysis is too fast). | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. | |
| Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine). | - Perform a buffer exchange of your biomolecule into a recommended amine-free buffer (e.g., PBS, HEPES). | |
| Low concentration of reactants: The bimolecular conjugation reaction is slow at low concentrations, allowing hydrolysis to dominate. | - If possible, increase the concentration of your biomolecule and/or the NHS ester. | |
| Precipitation during reaction | Poor solubility of the NHS ester or the resulting conjugate. | - Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with your biomolecule's stability. - The caproic acid linker and trifluoroacetyl group can increase hydrophobicity. Consider modifying the reaction conditions if solubility is an issue. |
| Unexpected side products | Reaction with other nucleophilic residues: Besides primary amines, NHS esters can have minor reactivity with other nucleophiles like thiols (cysteine), hydroxyls (tyrosine, serine), and guanidinium (B1211019) groups (arginine), though these reactions are generally less favorable and the resulting linkages are often less stable.[9] | - If your biomolecule is sensitive, consider optimizing the pH and reaction time to favor the primary amine reaction. - Characterize your final product thoroughly to identify any unexpected modifications. |
| Cleavage of the trifluoroacetyl group: Exposure to basic conditions for an extended period. | - Maintain the reaction pH within the recommended range and avoid harsh basic conditions during purification. |
Quantitative Data
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | 25 | ~1-2 hours[] |
| 8.6 | 4 | ~10 minutes |
Note: The electron-withdrawing nature of the trifluoroacetyl group may have a minor influence on the stability of the NHS ester. It is recommended to determine the specific hydrolysis rate under your experimental conditions if precise control is required (see Experimental Protocols).
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound Ester to a Protein
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate (B84403) with 0.15 M NaCl, at pH 7.2-8.5.
-
Protein Solution Preparation: Dissolve your protein in the prepared buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before use, allow the vial of this compound ester to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Reaction: While gently stirring the protein solution, add the desired molar excess of the NHS ester stock solution. A 10-20 fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted NHS ester and byproducts by dialysis, desalting column, or size-exclusion chromatography.
Protocol 2: Determining the Hydrolysis Rate of this compound Ester
This protocol allows you to determine the half-life of the NHS ester under your specific experimental conditions by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[6]
-
Reagent Preparation:
-
Prepare your amine-free reaction buffer at the desired pH.
-
Prepare a stock solution of this compound ester in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Add a known concentration of the NHS ester stock solution to your reaction buffer in a quartz cuvette. The final concentration should be high enough to give a measurable absorbance change.
-
As a blank, use the same buffer with an equivalent amount of DMSO or DMF.
-
-
Data Acquisition:
-
Immediately after adding the NHS ester, start monitoring the absorbance at 260 nm over time using a spectrophotometer.
-
Record data points at regular intervals until the absorbance plateaus, indicating complete hydrolysis.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The time it takes for the absorbance to reach half of its final maximum value is the half-life (t₁/₂) of the NHS ester under these conditions.
-
Visualizations
Caption: Competing reactions of 6-(N-TFA)-Caproic Acid NHS Ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. nbinno.com [nbinno.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetamides [organic-chemistry.org]
- 9. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoroacetyl (TFA) Protecting Group
Welcome to the Technical Support Center for the trifluoroacetyl (TFA) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the TFA group, with a specific focus on preventing its premature deprotection during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the trifluoroacetyl (TFA) protecting group?
The trifluoroacetyl group is a robust protecting group for amines that exhibits high stability in acidic conditions and lability under basic conditions.[1] This unique stability profile makes it orthogonal to many acid-labile protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allowing for selective deprotection in complex synthetic routes.[1][2]
Q2: Under what conditions is the TFA group typically cleaved?
The TFA group is readily removed under mild basic conditions. Common reagents for deprotection include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water at room temperature.[1] The reaction time can vary from a few hours to overnight, depending on the specific substrate.[1]
Q3: What are the main causes of premature deprotection of the TFA group?
Premature deprotection of the TFA group is almost always caused by exposure to basic conditions. This can be intentional, for example, during the removal of a base-labile protecting group elsewhere in the molecule, or unintentional, due to the presence of basic reagents or intermediates in a reaction mixture. Even mild bases can lead to slow cleavage of the TFA group over time.
Q4: Can I use piperidine (B6355638) to remove an Fmoc group in the presence of a TFA-protected amine?
The TFA group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] While both are base-labile, the conditions for their removal differ. The Fmoc group is typically removed with a 20% solution of piperidine in DMF, which is a relatively strong basic condition. These conditions can also lead to the cleavage of the TFA group, especially with prolonged exposure. Therefore, careful optimization is necessary if selective Fmoc deprotection is required in the presence of a TFA group. Shorter reaction times and lower temperatures may help to minimize premature TFA deprotection.
Q5: Are there any common reagents that are incompatible with the TFA group?
Any reagent that is basic or can generate basic species in situ can potentially cleave the TFA group. This includes, but is not limited to:
-
Strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).
-
Carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
Amine bases like triethylamine (B128534) (NEt₃), diisopropylethylamine (DIPEA), and 1,8-diazabicycloundec-7-ene (DBU), especially at elevated temperatures or with extended reaction times.
-
Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can act as strong bases.
-
Hydride reagents like sodium borohydride (B1222165) (NaBH₄) in protic solvents can generate basic alkoxides.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to the premature deprotection of the trifluoroacetyl group.
Issue 1: Partial or complete deprotection of the TFA group is observed after a reaction.
Initial Diagnosis Workflow
Caption: Initial diagnosis of premature TFA deprotection.
Troubleshooting Steps
-
Analyze the Reaction Conditions:
-
Reagents: Carefully review all reagents used in the reaction. Identify any that are explicitly basic or could generate basic byproducts.
-
Temperature: Higher temperatures can accelerate the rate of base-catalyzed hydrolysis of the trifluoroacetamide.
-
Reaction Time: Prolonged reaction times, even with mild bases, can lead to significant deprotection.
-
Solvent: Protic solvents like methanol or ethanol (B145695) can participate in the hydrolysis mechanism, especially in the presence of a base.
-
-
Possible Solutions & Protocol Modifications:
-
Use a Milder Base: If a base is required, consider using a weaker, non-nucleophilic base. For example, if triethylamine is causing issues, switching to a more sterically hindered base like diisopropylethylamine might be beneficial.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the rate of the deprotection side reaction.
-
Reduce the Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete.
-
Change the Solvent: If possible, switch to an aprotic solvent to minimize its participation in the deprotection reaction.
-
Alternative Synthetic Strategy: If premature deprotection cannot be avoided, consider changing the order of synthetic steps or using an alternative protecting group that is stable to the required reaction conditions.
-
Issue 2: The TFA group is cleaved during a purification step.
-
Problem: The TFA group is stable during the reaction but is removed during workup or chromatography.
-
Cause: This is often due to the use of basic conditions during an aqueous workup (e.g., washing with sodium bicarbonate solution) or the use of a basic mobile phase during chromatography.
-
Solution:
-
During workup, use a neutral or slightly acidic wash (e.g., water or dilute ammonium (B1175870) chloride solution) instead of a basic wash.
-
For chromatography, use a neutral or acidic mobile phase. If a basic modifier is required for chromatography, consider if the deprotected amine can be re-protected after purification.
-
Data Presentation
The stability of the trifluoroacetyl group is highly dependent on the strength of the base, the solvent, and the temperature. The following table summarizes the qualitative stability of the TFA group under various basic conditions.
| Reagent/Condition | Base Strength | Stability of TFA Group | Notes |
| 20% Piperidine in DMF | Strong | Labile | Standard conditions for Fmoc deprotection will likely cleave the TFA group.[3] |
| 1M NaOH in MeOH/H₂O | Strong | Very Labile | Rapid deprotection is expected. |
| 1M K₂CO₃ in MeOH/H₂O | Mild | Labile | Common condition for intentional deprotection.[1] |
| Triethylamine (NEt₃) | Mild | Potentially Labile | Stability depends on temperature and reaction time. |
| Diisopropylethylamine (DIPEA) | Mild (hindered) | Generally Stable | A better choice than NEt₃ when a mild base is needed. |
| Pyridine | Weak | Generally Stable | Can be used as a non-nucleophilic base in many cases. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction in the Presence of a TFA-Protected Amine
This protocol provides a general framework for conducting a reaction on a substrate containing a TFA-protected amine, with the goal of preserving the protecting group.
Materials:
-
TFA-protected substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Reagents for the desired transformation (ensure they are not basic)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
Dissolve the TFA-protected substrate in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to minimize potential side reactions.
-
Slowly add the reagents for the desired transformation.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a neutral or acidic aqueous solution (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Monitoring for Premature Deprotection by Thin Layer Chromatography (TLC)
Procedure:
-
During the course of your reaction, periodically take a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside a spot of the starting TFA-protected material.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the plate under UV light and/or by staining.
-
The appearance of a new, more polar spot (lower Rf value) compared to the starting material may indicate the formation of the deprotected amine. The free amine will often streak on a silica (B1680970) gel TLC plate.
Mandatory Visualizations
Logical Relationship for Troubleshooting Premature Deprotection
Caption: Troubleshooting flowchart for premature TFA deprotection.
Experimental Workflow for a TFA-Protected Substrate
Caption: General experimental workflow.
References
Technical Support Center: 6-(N-Trifluoroacetyl)caproic acid NHS Ester Reaction
Welcome to the Technical Support Center for the 6-(N-Trifluoroacetyl)caproic acid NHS ester reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound ester?
This compound is a chemical reagent used in bioconjugation and peptide synthesis.[1] The N-hydroxysuccinimide (NHS) ester functionality allows for efficient coupling with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds.[1] The trifluoroacetyl group serves as a protecting group for the amine on the caproic acid linker, which can enhance the stability and solubility of the resulting conjugates.[1]
Q2: What is the fundamental reaction mechanism?
The reaction is an acylation of a primary amine by the NHS ester. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Q3: What are the most common causes of low yield in this reaction?
The most prevalent cause of low yield is the hydrolysis of the NHS ester, which converts the amine-reactive ester into an unreactive carboxylic acid. This hydrolysis is highly dependent on the pH of the reaction medium. Other common factors include suboptimal buffer choice, reagent degradation due to moisture, incorrect molar ratios of coupling agents, and potential side reactions.
Troubleshooting Guide for Low Yield
Low yield in the this compound ester reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the NHS ester | - Optimize pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS ester with the amine is optimal at a pH of 7.2-8.5. For a two-step protocol, perform the activation in a buffer like MES at pH 5-6, then adjust the pH to 7.2-7.5 for the amine coupling step.[2] - Control Temperature: Lowering the reaction temperature can help to slow the rate of hydrolysis. - Minimize Reaction Time: Use the shortest effective reaction time to reduce the exposure of the NHS ester to aqueous conditions. |
| Degraded Reagents | - This compound ester: This reagent is moisture-sensitive. Store it desiccated at the recommended temperature (0-8 °C).[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation. - EDC: EDC is also highly sensitive to moisture and can hydrolyze, rendering it inactive. Use fresh, high-quality EDC and store it under desiccated conditions. |
| Inappropriate Buffer Composition | - Use Amine-Free Buffers: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester, thereby quenching the reaction. Use amine-free buffers like phosphate-buffered saline (PBS), MES, or HEPES. |
| Incorrect Molar Ratios of Reagents | - Optimize EDC/NHS Ratio: For the activation of the carboxylic acid, a slight molar excess of NHS (e.g., 1.2 equivalents) and an equimolar or slight excess of EDC (e.g., 1-1.5 equivalents) relative to the 6-(N-Trifluoroacetyl)caproic acid is a good starting point.[3][4] |
Problem 2: Presence of Side Products
| Possible Cause | Troubleshooting Steps |
| N-acylurea Formation | This side product can form from the reaction of the EDC-activated carboxylic acid with another carboxylic acid molecule. Using NHS in the reaction helps to suppress this by converting the unstable O-acylisourea intermediate to a more stable NHS ester. Ensure an adequate amount of NHS is present. |
| Premature Deprotection of the Trifluoroacetyl Group | The trifluoroacetyl group is generally stable under neutral and acidic conditions but can be labile to basic conditions.[5][6] Avoid strongly basic conditions (pH > 8.5) during the reaction and workup to prevent premature cleavage of this protecting group. |
| Reaction with Non-Primary Amines or other Nucleophiles | While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles, albeit at a slower rate. Ensure the purity of your starting materials to avoid unintended reactions. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Activation pH (EDC/NHS) | 4.5 - 6.0 | [2] |
| Coupling pH (NHS ester + amine) | 7.2 - 8.5 | [2] |
| EDC to Carboxylic Acid Molar Ratio | 1.0 - 1.5 | [3][4] |
| NHS to Carboxylic Acid Molar Ratio | 1.0 - 1.2 | [3] |
| Storage Temperature of NHS ester | 0 - 8 °C (desiccated) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound ester
This protocol is adapted from a known synthesis method.[7]
Materials:
-
6-(N-Trifluoroacetyl)aminohexanoic acid
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 6-(N-Trifluoroacetyl)aminohexanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triphosgene (0.33 equivalents) to the solution.
-
Add triethylamine (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the this compound ester. A typical yield for this reaction is 84-88%.[7]
Protocol 2: General Procedure for Coupling to a Primary Amine
Materials:
-
This compound ester
-
Amine-containing molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
Procedure:
-
Dissolve the amine-containing molecule in the amine-free buffer.
-
Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO.
-
Add the desired molar excess of the NHS ester solution to the solution of the amine-containing molecule.
-
Incubate the reaction at room temperature for 1-4 hours or at 4 °C for 2-8 hours.
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
Visualizations
Caption: Workflow for the two-step EDC/NHS activation and coupling reaction.
Caption: Troubleshooting flowchart for low yield in NHS ester reactions.
References
- 1. chromatography - Purification of polar NHS esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Technical Support Center: 6-(N-Trifluoroacetyl)caproic acid NHS Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incomplete reactions involving 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester.
Troubleshooting Guide: Incomplete Reactions
An incomplete reaction with 6-(N-Trifluoroacetyl)caproic acid NHS ester can be attributed to several factors, primarily related to reaction conditions and reagent integrity. This guide will help you diagnose and resolve common issues.
Problem: Low or No Conjugation Yield
A low or non-existent yield of the desired conjugate is the most frequent issue encountered. Follow this workflow to identify the potential cause:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound ester with a primary amine?
The optimal pH for an NHS ester reaction is a balance between amine reactivity and ester hydrolysis. The recommended pH range is typically 7.2 to 9.0.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal as it maximizes the concentration of deprotonated, reactive primary amines while minimizing the rate of NHS ester hydrolysis.[2][3]
Q2: How does pH affect the reaction components?
The pH of the reaction buffer is critical for two competing reasons:
-
Amine Reactivity : The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile. At a pH below the pKa of the amine (for a lysine (B10760008) side chain, this is ~10.5), the amine group is mostly protonated (-NH₃⁺) and thus non-nucleophilic, which significantly slows down the reaction.[2] As the pH increases, the concentration of the reactive deprotonated amine increases.[2]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, where water cleaves the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[2][4]
Q3: Which buffers are recommended for this conjugation?
Amine-free buffers are essential to prevent competition with the target molecule.[5] Suitable buffers that maintain the optimal pH range of 7.2-8.5 include:
-
Phosphate-buffered saline (PBS)
-
Bicarbonate/Carbonate buffer
-
Borate buffer
-
HEPES buffer[1]
A 0.1 M sodium bicarbonate solution is often used to achieve the optimal pH of 8.3-8.5.[3]
Q4: Are there any buffers I should avoid?
Yes, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2] These buffers will compete with your target molecule for the NHS ester, reducing the yield of your desired conjugate.[2] However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[1]
Q5: My this compound ester is not dissolving in my aqueous reaction buffer. What should I do?
For NHS esters with poor water solubility, it is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[2][3] It is crucial to use anhydrous (dry) solvent to prevent premature hydrolysis of the NHS ester.[6]
Q6: How can I confirm if my NHS ester is still active?
NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly.[6][7] To check the activity of your NHS ester, you can perform a simple hydrolysis test. This involves dissolving a small amount of the reagent in a buffer and then adding a strong base (e.g., NaOH).[6][8] The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260-280 nm.[6] A significant increase in absorbance at this wavelength after adding the base indicates that the ester was active.[6]
Quantitative Data Summary
The efficiency of an NHS ester coupling reaction is highly dependent on pH and temperature. The rate of the competing hydrolysis reaction also increases with pH and temperature.
| pH | Half-life of NHS Ester Hydrolysis | Amine Reactivity |
| 7.0 | 4-5 hours at 0°C[1] | Moderate |
| 8.0 | ~1 hour at 25°C | Good |
| 8.6 | 10 minutes at 4°C[1] | High |
| > 9.0 | Very short | Very High |
Data is generalized for NHS esters and provides a relative comparison.
Key Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol outlines the basic steps for conjugating this compound ester to a protein.
-
Buffer Preparation : Prepare an amine-free buffer such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-8.5. A common choice is to adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[4]
-
Protein Preparation : If the protein solution contains primary amines (e.g., from a Tris buffer), perform a buffer exchange into the chosen reaction buffer. The recommended protein concentration is typically 1-10 mg/mL.[3]
-
NHS Ester Stock Solution : Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][4]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[4] Stir the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.[3]
-
Quenching the Reaction : To stop the reaction, add a small amount of an amine-containing buffer like 1 M Tris-HCl, pH 7.5.[2]
-
Purification : Remove the excess, unreacted NHS ester and byproducts (like N-hydroxysuccinimide) from the conjugate using a desalting column, dialysis, or size-exclusion chromatography.[5]
Protocol 2: Testing the Activity of the NHS Ester
This protocol allows for a qualitative assessment of whether the NHS ester is still reactive.[6][8]
-
Reagent Preparation : Weigh 1-2 mg of the this compound ester.
-
Dissolution : Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF and then add 2 mL of buffer. Prepare a control tube with only the buffer (and organic solvent if used).[6]
-
Initial Absorbance Measurement : Zero the spectrophotometer at 260 nm using the control tube. Measure and record the absorbance of the NHS ester solution.[8]
-
Base Hydrolysis : Add 1/10th volume of 0.5 N NaOH to the NHS ester solution, mix, and incubate for 5-10 minutes at room temperature.[5]
-
Final Absorbance Measurement : Measure the absorbance of the base-treated solution at 260 nm.[5]
-
Interpretation : A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is no significant change in absorbance, the reagent has likely already hydrolyzed and is inactive.[6]
Signaling Pathways and Logical Relationships
The core of the NHS ester reaction chemistry involves the competition between the desired aminolysis and the undesirable hydrolysis.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-Hydroxysuccinimide active ester [schem.jp]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of Trifluoroacetylated Peptides
Welcome to the Technical Support Center for Trifluoroacetylated Peptide Purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the challenges associated with purifying peptides containing trifluoroacetyl (TFA) groups and residual TFA counterions from synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the origin of trifluoroacetic acid (TFA) in my peptide sample?
Trifluoroacetic acid is a common reagent used in solid-phase peptide synthesis (SPPS). It is primarily introduced during two key stages:
-
Peptide Cleavage: TFA is a primary component of the cleavage cocktail used to release the synthesized peptide from the solid resin support in Fmoc-based SPPS.[1]
-
HPLC Purification: TFA is often used as an ion-pairing agent in the mobile phase during reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution.[1][2]
During the final lyophilization step, while much of the free TFA is removed, it can remain electrostatically bound as a counter-ion to positively charged residues on the peptide, such as the N-terminal amino group and the side chains of lysine, arginine, and histidine.[1][3]
Q2: How can residual TFA affect my experiments?
Residual TFA can have several detrimental effects on downstream applications:
-
Biological Activity: TFA can alter the secondary structure and solubility of peptides, which may impact their biological function.[1][4] It has been shown to interfere with cell-based assays, sometimes inhibiting cell growth at concentrations as low as 10 nM, and can also act as an unintended modulator of receptors.[4][5][6]
-
Physicochemical Properties: The presence of TFA as a counterion affects the peptide's mass and conformation, which can lead to inaccuracies in peptide quantification and characterization.[4]
-
Toxicity: For in vivo studies, the toxicity of TFA is a significant concern.[4][6]
-
Analytical Interference: TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS) and can interfere with spectroscopic analyses like FTIR by obscuring the amide I band.[2][3]
Q3: My trifluoroacetylated peptide has poor solubility. What can I do?
Poor solubility is a common challenge, especially for hydrophobic peptides. The formation of TFA salt complexes can alter solubility and promote aggregation.[1] Here are some troubleshooting steps:
-
Review Dissolution Protocol: Ensure you are using the recommended solvent. Highly hydrophobic peptides may require small amounts of organic solvents like acetonitrile (B52724) or DMSO before adding the aqueous buffer.[3]
-
Consider Counterion Exchange: Exchanging TFA for a different counterion, such as hydrochloride (HCl) or acetate (B1210297), can sometimes improve solubility.[3]
-
Test Different Buffers and pH: The solubility of peptides is often pH-dependent. Experiment with different buffers and pH values to find the optimal conditions for your peptide.[3]
-
Use Chaotropic Agents: For peptides that are difficult to dissolve, 6M guanidine (B92328) hydrochloride containing 0.1% TFA can be used. The guanidine salts will elute in the void volume during RP-HPLC.[7]
Q4: I am observing low yield after my peptide purification. What are the potential causes?
Low peptide yield after purification and TFA removal can be attributed to several factors:
-
Handling Losses: Be mindful of losses during transfers between tubes and during lyophilization. Ensure all peptide material is fully dissolved and transferred at each step.[4]
-
Peptide Precipitation: Precipitation during solvent changes or pH adjustments can lead to significant loss if the precipitated material is not recovered.[4]
-
Inherent Method Losses: Some TFA removal methods, like ion-exchange chromatography, can have inherent losses due to irreversible binding to the resin or incomplete elution. Salt exchange procedures can result in a 20-30% loss of peptide.[4][8][9]
Q5: How can I remove residual TFA from my peptide sample?
Several methods can be used to remove or exchange the TFA counterion. The choice of method depends on the peptide's properties and the requirements of the downstream application.[4]
-
Lyophilization with HCl: This is a common method that involves repeatedly dissolving the peptide in a dilute HCl solution and lyophilizing it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[3][7]
-
Ion-Exchange Chromatography: This technique uses an anion exchange resin to capture the negatively charged TFA ions while allowing the positively charged peptide to pass through (or bind and then be eluted with a different salt).[1][4]
-
Reversed-Phase HPLC with a Different Ion-Pairing Agent: The peptide can be re-purified using RP-HPLC with a mobile phase containing a more biologically compatible acid, such as acetic acid.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or poor results in cell-based assays | Residual TFA may be causing cellular toxicity or interfering with the assay.[2] | Quantify the residual TFA in your peptide stock. Perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate.[2] |
| Peptide precipitation during TFA/HCl exchange | Changes in pH and counter-ion composition are affecting peptide solubility.[4] | - Lower the peptide concentration.[4]- Instead of pure water, dissolve the peptide in a buffer like 50mM phosphate (B84403) with 100mM NaCl before adding HCl.[4] |
| Inconsistent peptide activity or batch-to-batch variability | Varying levels of residual TFA between different peptide batches. | Implement a standardized TFA removal protocol for all batches and quantify the final TFA content to ensure consistency. |
| Interfering peak around 1670-1673 cm⁻¹ in FTIR spectra | The strong IR absorption of TFA is obscuring the amide I band of the peptide.[11] | The only reliable solution is to remove the TFA counterion by exchanging it for a counterion that does not have interfering absorbance in this region, such as chloride.[3] |
| Low signal or signal suppression in mass spectrometry | TFA is a known signal suppressor in ESI-MS.[2] | - Use a mobile phase with a different ion-pairing agent like formic acid for MS analysis, though this may result in poorer peak resolution.[2]- Perform a counterion exchange before MS analysis. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted for exchanging TFA for chloride ions.[2][9]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9] An optimal concentration of 10 mM has been shown to be effective.[12]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[9]
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[3]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[9]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.[9]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[2]
Protocol 2: TFA Removal by Anion Exchange Chromatography
This protocol is for exchanging TFA for acetate ions.
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8, quaternary ammonium). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[2][7]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[4]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[4]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and load it onto the prepared column.[4]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now with the acetate counter-ion, will pass through while the TFA ions are retained by the resin.[1]
-
Fraction Collection & Lyophilization: Collect the fractions containing the peptide and lyophilize the pooled fractions to obtain the final product as the acetate salt.[1][7]
Data Presentation
Quantitative Comparison of TFA Removal Methods
The efficiency of TFA removal can be peptide-dependent and vary between different methods. The following table summarizes the reduction in TFA content that can be achieved by various techniques as reported in the literature.
| Method | Typical TFA Removal Efficiency | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >95% | [12][13] |
| Anion Exchange Resin | >95% | [11] |
| RP-HPLC with Acetic Acid | ~80% (can be peptide dependent) | [11] |
Note: The efficiency of TFA removal can be peptide-dependent.
Visualizations
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Caption: Workflow for TFA removal using anion exchange chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. omizzur.com [omizzur.com]
- 9. lifetein.com [lifetein.com]
- 10. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
stability of 6-(N-Trifluoroacetyl)caproic acid NHS in different buffers
Welcome to the technical support center for 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 6-(N-Trifluoroacetyl)caproic acid NHS ester?
This compound ester is a chemical reagent used in bioconjugation.[1][2] Its primary function is to covalently attach the trifluoroacetyl-protected caproic acid moiety to primary amine groups (-NH₂) present on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond.[1][2]
Q2: What is the optimal pH for reacting this compound ester with a primary amine?
The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3] A slightly alkaline pH, typically between 8.3 and 8.5, is often recommended for efficient conjugation.[4][5] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[3]
Q3: Which buffers are recommended for the conjugation reaction?
Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium borate (B1201080) buffer[6]
-
HEPES buffer
Q4: Which buffers and substances should be avoided?
Buffers and substances containing primary amines will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. Avoid the following:
-
Tris-based buffers (e.g., Tris-HCl)
-
Ammonium salts
-
Sodium azide (B81097) at high concentrations
Q5: How should I prepare and handle the this compound ester solution?
Due to the susceptibility of NHS esters to hydrolysis, it is crucial to handle them in a moisture-free environment.[3]
-
Dissolution: Dissolve the this compound ester in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[4][5][6]
-
Addition to Reaction: Add the dissolved NHS ester solution to your biomolecule dissolved in the appropriate aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., <10%) to avoid denaturation of proteins.
Q6: How stable is the this compound ester in aqueous buffers?
Stability of NHS Esters in Aqueous Solution (General Data)
| pH | Temperature (°C) | Half-life (approximate) |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 25 | 125-210 minutes |
| 8.5 | 25 | 10-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | 5-125 minutes |
Note: This data is for general NHS esters and porphyrin-NHS esters and should be used as an estimate for the behavior of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed NHS ester: The reagent was exposed to moisture before or during the reaction. | Ensure proper storage and handling of the solid NHS ester in a desiccated environment. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3] |
| Incorrect buffer pH: The pH of the reaction buffer is too low (amines are protonated and unreactive) or too high (rapid hydrolysis of the NHS ester). | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[3] Use a calibrated pH meter. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform a buffer exchange of your biomolecule solution into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate) using dialysis or gel filtration before starting the conjugation. | |
| Insufficient molar excess of NHS ester: The amount of NHS ester is not sufficient to achieve the desired degree of labeling. | Increase the molar excess of the NHS ester to the target molecule. The optimal ratio should be determined empirically. | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing protein denaturation and precipitation. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
| Change in protein solubility: The conjugation of the hydrophobic 6-(N-Trifluoroacetyl)caproic acid moiety may decrease the overall solubility of the protein. | Consider using a more hydrophilic crosslinker if solubility is a major issue. Perform the reaction at a lower protein concentration. | |
| Inconsistent Results Between Experiments | Variability in NHS ester activity: The activity of the NHS ester can vary if not handled consistently. | Always allow the reagent vial to equilibrate to room temperature before opening. Prepare fresh solutions for each experiment. |
| pH drift during the reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a weakly buffered solution. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction. |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for conjugating this compound ester to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5)
-
This compound ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3[4][5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer.
Visualizations
Caption: Experimental workflow for bioconjugation using an NHS ester.
Caption: Reaction pathways for an NHS ester in an aqueous environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 6-(N-Trifluoroacetyl)caproic acid NHS Ester Labeling
This guide provides in-depth information and troubleshooting advice for researchers using 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester for labeling proteins and other amine-containing biomolecules. While specific data for this exact compound is limited, the principles of NHS ester chemistry are highly conserved. The information presented here is based on the well-established behavior of NHS esters in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with 6-(N-Trifluoroacetyl)caproic acid NHS ester?
The optimal pH for reacting NHS esters with primary amines is a compromise between ensuring the amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.[1] For most NHS ester labeling reactions, a pH range of 7.2 to 8.5 is recommended.[2][] The ideal starting point for most proteins and other biomolecules is a pH of 8.3-8.5.[4][5][6]
Q2: Why is pH control so critical for NHS ester labeling reactions?
The pH of the reaction buffer is a critical factor that governs two competing reactions:
-
Amine Reactivity: For the labeling reaction to occur, the primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH2). At a pH below 7.5-8.0, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[1][7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for labeling. The rate of this hydrolysis reaction increases significantly with pH. At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[1]
The balance between these two reactions is key to successful conjugation.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use an amine-free buffer for the labeling reaction.[1]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate (B84403), HEPES, and borate (B1201080) buffers are all compatible with NHS ester chemistry.[2][8] A common and effective choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5.[4][8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided.[8] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[8] Tris or glycine can, however, be used to quench the reaction once the desired labeling has been achieved.[2]
Q4: How should I prepare and handle the this compound ester?
NHS esters are highly sensitive to moisture.[8] They should be stored at low temperatures (0-8°C is specified for this particular compound) in a desiccated environment.[9] To prevent condensation, the vial should be allowed to equilibrate to room temperature before opening. It is best practice to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment.[8] Aqueous solutions of NHS esters should be used immediately after preparation.[4]
Data Presentation
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of a typical NHS ester at different pH values.
| pH | Temperature | Approximate Half-Life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[2][10] |
| 8.6 | 4°C | 10 minutes[2][10] |
Note: These values are for general NHS esters and can vary depending on the specific molecule and buffer conditions.
Visualizations
Reaction Pathways
Caption: pH-dependent reaction pathways for NHS ester labeling.
Experimental Workflow
Caption: General experimental workflow for NHS ester labeling.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is a common issue that can often be resolved by systematically checking the following potential causes.
Caption: Troubleshooting workflow for low labeling efficiency.
Experimental Protocols
General Protocol for Protein Labeling with this compound Ester
This protocol provides a general guideline. Optimization of the molar ratio of NHS ester to protein may be required for your specific application.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[4][8]
-
If the protein is currently in a buffer containing primary amines (like Tris or glycine), a buffer exchange must be performed using a desalting column or dialysis.[8]
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[4]
-
-
Initiate the Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the ester to the protein is a common starting point.
-
While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[4]
-
-
Incubate the Reaction:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[4] The choice of method will depend on the size of the labeled molecule.
-
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of 6-(N-Trifluoroacetyl)caproic acid NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester following a conjugation reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is it crucial to remove excess 6-(N-Trifluoroacetyl)caproic acid NHS ester after my reaction?
A1: It is critical to remove any unreacted or hydrolyzed this compound ester to prevent non-specific modifications of other primary amines in your sample or downstream applications.[1][2] This ensures the homogeneity and specificity of your final conjugate, leading to more reliable experimental results.
Q2: What are the primary methods for removing excess NHS ester?
A2: The two main strategies are to quench the reaction by adding a small molecule with a primary amine, or to purify the conjugate from the small molecule contaminants.[2][3] Common purification techniques include size exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF), and precipitation.[2][4]
Q3: How do I "quench" the reaction, and what reagents are recommended?
A3: Quenching involves adding a molar excess of a primary amine-containing compound to consume the remaining active NHS ester. Commonly used quenching agents include Tris, glycine, hydroxylamine (B1172632), or ethanolamine.[5] A final concentration of 20-100 mM of the quenching agent is typically added to the reaction mixture and incubated for 15-30 minutes.
Q4: My final product shows low yield after purification. What could be the cause?
A4: Low yield can be attributed to several factors. A primary concern is the hydrolysis of the NHS ester before or during the reaction, which renders it inactive.[4][6] Ensure that the NHS ester is stored in a desiccated environment and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[5][7] Also, the pH of the reaction buffer is critical; a pH range of 7.2-8.5 is optimal for the reaction with primary amines, while higher pH increases the rate of hydrolysis.[2][4]
Q5: I see unexpected or multiple products in my analysis. What is happening?
A5: This could be due to "over-labeling," where the NHS ester reacts with other nucleophilic residues like serines, threonines, or tyrosines, especially at higher pH.[8] To minimize this, it is important to control the molar ratio of NHS ester to your target molecule and the reaction pH. If over-labeling occurs, treatment with hydroxylamine or methylamine (B109427) can help to reverse these less stable O-acyl esters.[8]
Q6: Can I use Tris buffer for my conjugation reaction?
A6: It is generally not recommended to use buffers containing primary amines, such as Tris, during the conjugation reaction itself, as they will compete with your target molecule for the NHS ester.[5][7] However, Tris is an excellent reagent for quenching the reaction once it is complete.
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at various pH values.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| >8.5-9 | Room Temperature | Minutes |
Note: This data is for general NHS esters and can be used as an approximation for this compound. The rate of hydrolysis increases significantly with increasing pH and temperature.[6][9]
Experimental Protocols
Protocol 1: Quenching of Excess NHS Ester
This protocol describes how to stop the conjugation reaction by inactivating the excess this compound ester.
Materials:
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Procedure:
-
Once the conjugation reaction has proceeded for the desired amount of time, add the quenching buffer to the reaction mixture to a final concentration of 20-100 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
Proceed to the purification step to remove the quenched NHS ester and other byproducts.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This method separates molecules based on their size and is effective for purifying larger biomolecules from smaller, unreacted NHS esters.[4]
Materials:
-
SEC column with an appropriate fractionation range for your conjugate.
-
Equilibration/running buffer (e.g., PBS).
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.[2]
-
Elute the sample with the running buffer at the manufacturer's recommended flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and/or a wavelength specific to your label. The conjugated product should elute in the earlier fractions.
-
Pool the fractions containing the purified conjugate.
Protocol 3: Purification by Dialysis
Dialysis is a suitable method for removing small molecules from larger proteins or macromolecules.[2]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.[2]
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis device in a beaker containing the dialysis buffer and stir gently at 4°C or room temperature.
-
Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For complete removal, a final overnight dialysis step is recommended.[2]
-
Recover the purified conjugate from the dialysis device.
Protocol 4: Purification by Tangential Flow Filtration (TFF)
TFF is a rapid method for concentrating and purifying biomolecules, suitable for larger sample volumes.[10]
Materials:
-
TFF system with a membrane of appropriate MWCO (typically 3-6 times smaller than the molecular weight of the molecule to be retained).[10]
-
Diafiltration buffer (e.g., PBS).
Procedure:
-
Install and condition the TFF membrane according to the manufacturer's protocol.
-
Add the reaction mixture to the feed reservoir.
-
Concentrate the sample to a smaller volume. The permeate, containing the small molecules, is discarded.
-
Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This buffer exchange further removes small molecule impurities. Typically, 5-10 diavolumes are sufficient.[2]
-
After diafiltration, concentrate the sample to the desired final volume.
-
Recover the purified and concentrated conjugate from the system.
Protocol 5: Purification by Precipitation
Precipitation can be an effective method for removing unreacted NHS ester from labeled oligonucleotides or some proteins.[1]
Materials:
-
Ethanol (B145695) (EtOH) or acetone, ice-cold.
-
3 M Sodium Acetate, pH 5.2 (for oligonucleotides).
Procedure for Oligonucleotides:
-
To the reaction mixture, add 3 volumes of ice-cold ethanol and 1/10 volume of 3 M sodium acetate.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant which contains the soluble unreacted NHS ester.
-
Wash the pellet with 70% ice-cold ethanol and centrifuge again.
-
Air-dry or vacuum-dry the pellet containing the purified oligonucleotide conjugate.
Visualizations
Caption: Workflow for post-reaction removal of excess NHS ester.
Caption: Troubleshooting guide for common issues in NHS ester reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: 6-(N-Trifluoroacetyl)caproic acid NHS Ester Chemistry
Welcome to the technical support center for 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this reagent in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 6-(N-Trifluoroacetyl)caproic acid NHS ester?
This reagent is primarily used as a linker to introduce a protected amine functionality onto biomolecules. The NHS ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond. The trifluoroacetyl (Tfa) group serves as a protecting group for the terminal amine of the caproic acid linker, which can be removed under specific basic conditions for subsequent conjugation steps.
Q2: What are the most common side products in reactions involving this NHS ester?
The most common side products arise from two main competing reactions:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which converts the reactive ester into an unreactive carboxylic acid (6-(N-Trifluoroacetyl)caproic acid). This is a primary cause of low conjugation efficiency.[1][]
-
Premature deprotection of the Trifluoroacetyl (Tfa) group: The Tfa group is labile under basic conditions. If the pH of the reaction is too high or the reaction time is excessively long, the Tfa group can be removed, exposing a primary amine on the linker.
Q3: What is the optimal pH for conjugation reactions with this compound ester?
The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][3] This pH range offers a good compromise between the reactivity of the primary amine (which is more nucleophilic in its deprotonated state at higher pH) and the stability of the NHS ester (which hydrolyzes more rapidly at higher pH).[1][4]
Q4: Can I use Tris or other amine-containing buffers for my conjugation reaction?
No, it is highly recommended to avoid buffers that contain primary amines, such as Tris or glycine.[1][4] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields of your desired conjugate.[1] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[1][3]
Q5: How should I store and handle the this compound ester reagent?
To maintain its reactivity, the NHS ester should be stored at -20°C and protected from moisture.[5] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent.[5][6] It is best to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage in aqueous buffers.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of the NHS ester: The reagent was exposed to moisture during storage or the reaction conditions favor hydrolysis. | - Ensure the NHS ester is stored properly under desiccated conditions. - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][5] - Optimize the reaction pH to be within the 7.2-8.0 range to minimize hydrolysis.[1][3] - Increase the concentration of the target molecule; at low concentrations, hydrolysis can be the dominant reaction.[1] |
| Incorrect buffer: Use of an amine-containing buffer (e.g., Tris, glycine). | - Switch to an amine-free buffer such as PBS, HEPES, or borate buffer.[1][4] | |
| Inaccessible primary amines on the target molecule: The primary amines on your protein or peptide may be sterically hindered. | - Consider performing the reaction under partial denaturing conditions if your molecule can be refolded. | |
| Presence of an Unwanted Species with a Free Amine | Premature deprotection of the Tfa group: The reaction pH is too high, or the incubation time is too long. | - Lower the reaction pH to the lower end of the recommended range (e.g., 7.2-7.5). - Reduce the reaction time and monitor the progress of the reaction. |
| Inconsistent Results Between Experiments | Degraded NHS ester: The reagent has lost its reactivity due to improper storage or handling. | - Use a fresh vial of the NHS ester. - Perform a quality control check on the reagent by monitoring its hydrolysis (see experimental protocol below). |
| Solvent quality: The DMF used to dissolve the NHS ester contains dimethylamine. | - Use high-quality, amine-free DMF.[4] |
Quantitative Data Summary
The efficiency of the NHS ester conjugation is a competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis.
| Parameter | Condition | Effect | Reference |
| NHS Ester Half-life | pH 7.0, 0°C | 4-5 hours | [3] |
| pH 8.6, 4°C | 10 minutes | [3] | |
| Neutral pH, Room Temp. | 1-2 hours | [] | |
| Reaction pH | pH 7.2 - 8.5 | Optimal for aminolysis | [1][3] |
| > pH 8.5 | Increased rate of hydrolysis | [4] | |
| Relative Reaction Rates | Heterogeneous surfaces (e.g., bio-sensors) | The rate of hydrolysis can be over 3 orders of magnitude faster than aminolysis. | [7] |
Experimental Protocols
Protocol: Monitoring NHS Ester Hydrolysis by RP-HPLC
This protocol allows for the assessment of the stability of the this compound ester under your specific experimental conditions and can be used for quality control of the reagent.
Materials:
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Preparation of NHS Ester Stock Solution: Dissolve a known amount of the this compound ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Initiation of Hydrolysis: Add a small volume of the NHS ester stock solution to your reaction buffer at the desired temperature to a final concentration of approximately 1 mg/mL. Vortex gently to mix.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of the quenching solution. This will stop the hydrolysis by lowering the pH.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Use a suitable gradient of water/acetonitrile with 0.1% TFA. Monitor the chromatogram at a wavelength where both the NHS ester and its hydrolyzed carboxylic acid product can be detected (e.g., 214 nm or 260 nm for the released NHS).
-
Data Analysis: Quantify the peak areas of the intact NHS ester and the hydrolyzed carboxylic acid product over time. This will allow you to determine the rate of hydrolysis under your experimental conditions.
Visualizations
Caption: Competing reaction pathways in this compound ester chemistry.
Caption: A logical workflow for troubleshooting low yield in NHS ester conjugation reactions.
References
Technical Support Center: 6-(N-Trifluoroacetyl)caproic acid NHS Ester Reaction
Welcome to the Technical Support Center for monitoring the reaction progress of 6-(N-Trifluoroacetyl)caproic acid with N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between 6-(N-Trifluoroacetyl)caproic acid and NHS?
A1: The optimal pH for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5.[1] At this pH, the amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester, while minimizing the rate of hydrolysis of the NHS ester itself.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored using several analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR). Each method offers distinct advantages in tracking the consumption of the starting material and the formation of the product.
Q3: What are the common solvents used for this reaction?
A3: Anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve NHS esters for reaction.[1] It is crucial to use high-purity, amine-free solvents to prevent unwanted side reactions.
Q4: How stable is the trifluoroacetyl protecting group during the NHS ester formation?
A4: The trifluoroacetyl protecting group is generally stable under the neutral to slightly acidic conditions used for NHS ester activation. However, it is labile to basic conditions. Care should be taken to avoid exposing the reaction mixture to strong bases, which could lead to the premature removal of the protecting group.
Q5: What are the expected products and byproducts of the reaction?
A5: The expected product is 6-(N-Trifluoroacetyl)caproic acid NHS ester. The primary byproduct from the coupling reaction using a carbodiimide (B86325) like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the corresponding urea (B33335) (dicyclohexylurea or EDU). Unreacted starting materials, 6-(N-Trifluoroacetyl)caproic acid and NHS, may also be present. Hydrolysis of the NHS ester product will yield the starting carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low product formation | - Inactive coupling agent (e.g., EDC, DCC).- Presence of moisture leading to hydrolysis of the NHS ester.- Incorrect reaction pH. | - Use fresh, high-quality coupling agents.- Ensure all glassware is dry and use anhydrous solvents.- Verify the pH of the reaction mixture is within the optimal range (typically slightly acidic to neutral for the activation step). |
| Multiple spots on TLC, including starting material | - Incomplete reaction.- Hydrolysis of the NHS ester product back to the carboxylic acid. | - Increase the reaction time or temperature (with caution).- Ensure anhydrous conditions are maintained throughout the reaction and workup.- Consider increasing the equivalents of the coupling agent and NHS. |
| Loss of trifluoroacetyl protecting group | - Exposure to basic conditions during reaction or workup. | - Maintain a neutral or slightly acidic pH during the reaction.- Avoid basic washes during the workup procedure. If a wash is necessary, use a mildly acidic solution (e.g., dilute HCl) followed by brine. |
| Difficulty in purifying the product | - Contamination with urea byproduct (if using DCC/EDC).- Similar polarity of starting material and product. | - For DCC-urea, filter the reaction mixture as the urea is often insoluble in common organic solvents.- For EDC-urea, purification can be more challenging; consider alternative coupling agents or optimize chromatographic separation.- For TLC/column chromatography, experiment with different solvent systems to achieve better separation (see TLC protocol below). |
Experimental Protocols & Data Presentation
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting carboxylic acid and the appearance of the less polar NHS ester product.
Methodology:
-
Plate: Silica gel 60 F254.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot the starting material, 6-(N-Trifluoroacetyl)caproic acid, as a reference.
-
Mobile Phase (Solvent System): A common starting point for separating carboxylic acids from their less polar esters is a mixture of a non-polar and a more polar solvent. Due to the presence of the trifluoroacetyl group and the caproic acid chain, a mobile phase of Hexane:Ethyl Acetate (1:1) is a good starting point. Adjust the ratio as needed for optimal separation. For compounds that show tailing, adding a small amount of acetic acid to the mobile phase can improve the spot shape of the carboxylic acid.
-
Visualization:
-
UV Light (254 nm): Both the starting material and the NHS ester are typically UV active.
-
Staining: Use a potassium permanganate (B83412) stain or ceric ammonium (B1175870) molybdate (B1676688) stain to visualize the spots. Carboxylic acids and esters may show different colored spots with certain stains.
-
Data Interpretation:
| Compound | Expected Rf Value |
| 6-(N-Trifluoroacetyl)caproic acid | Lower Rf |
| This compound ester | Higher Rf |
Note: The exact Rf values will depend on the specific TLC plate and mobile phase composition.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a quantitative method to monitor the reaction progress, allowing for the determination of the conversion percentage and the purity of the product. A reverse-phase HPLC method is suitable for this analysis.
Methodology:
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax C18, 150 x 4.6 mm, 5 µm particle size) is a suitable choice.[2]
-
Mobile Phase: A gradient elution is recommended to achieve good separation between the more polar starting material and the less polar product.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Program (Example):
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at 210 nm or 220 nm. The NHS ester has a characteristic absorbance around 260 nm, which can also be monitored.[3]
-
Injection Volume: 10 µL.[2]
Data Interpretation:
| Compound | Expected Retention Time |
| 6-(N-Trifluoroacetyl)caproic acid | Shorter retention time |
| This compound ester | Longer retention time |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase conditions. It is essential to run standards of the starting material to confirm peak identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of the NHS ester by identifying the characteristic vibrational frequencies of the succinimidyl ester functional group.
Methodology:
-
Sample Preparation: Acquire spectra of the starting material (6-(N-Trifluoroacetyl)caproic acid) and the purified product (this compound ester). Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect spectra over the range of 4000-400 cm⁻¹.
Data Interpretation:
The key spectral changes to confirm the formation of the NHS ester are the appearance of new peaks corresponding to the succinimidyl ester group.
| Functional Group | Starting Material (Carboxylic Acid) | Product (NHS Ester) |
| C=O Stretch (Carboxylic Acid) | Broad peak around 1700-1725 cm⁻¹ | Absent or significantly diminished |
| O-H Stretch (Carboxylic Acid) | Very broad peak around 2500-3300 cm⁻¹ | Absent |
| C=O Stretch (Succinimide) | Not present | Two characteristic peaks appear around 1736 cm⁻¹ and 1775 cm⁻¹ [4] |
| C-N Stretch (Amide) | Present (from trifluoroacetamide) | Present |
| C-F Stretch (Trifluoroacetyl) | Present | Present |
The most definitive evidence for the successful synthesis of the NHS ester is the appearance of the two distinct carbonyl stretching bands of the succinimide (B58015) ring.[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to 6-(N-Trifluoroacetyl)caproic acid NHS Ester and Other NHS Esters for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a crosslinking reagent is paramount to the success of downstream applications, from fundamental research to the development of targeted therapeutics like antibody-drug conjugates (ADCs). N-Hydroxysuccinimide (NHS) esters are a cornerstone of amine-reactive chemistry, enabling the formation of stable amide bonds with primary amines on biomolecules. This guide provides a detailed comparison of 6-(N-Trifluoroacetyl)caproic acid NHS ester with other common NHS esters, supported by theoretical and experimental data, to inform the selection of the optimal reagent for specific research needs.
Introduction to NHS Ester Chemistry
N-Hydroxysuccinimide esters are widely used for their ability to react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, under mild aqueous conditions. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. However, a competing reaction, the hydrolysis of the NHS ester, can significantly impact the efficiency of the conjugation. The rates of both aminolysis and hydrolysis are pH-dependent, with an optimal pH range for conjugation typically between 7.2 and 8.5.
This compound Ester: A Performance Overview
This compound ester is a derivative of the common 6-caproic acid NHS ester, featuring a trifluoroacetyl protecting group on the terminal amine of the caproic acid spacer. This modification imparts unique properties to the molecule that can be advantageous in certain bioconjugation applications.
The trifluoroacetyl group is a strong electron-withdrawing group. This has two primary effects on the performance of the NHS ester:
-
Increased Reactivity: The electron-withdrawing nature of the trifluoroacetyl group increases the electrophilicity of the NHS ester's carbonyl carbon. This makes it more susceptible to nucleophilic attack by primary amines, potentially leading to faster reaction kinetics and higher conjugation yields.
-
Enhanced Stability: The inductive effect of the trifluoroacetyl group can also contribute to the stability of the ester bond, making it more resistant to spontaneous hydrolysis compared to its non-fluorinated counterpart. This can be particularly beneficial in aqueous reaction environments where the half-life of the NHS ester is a critical factor.
Quantitative Performance Comparison
While direct head-to-head quantitative data for this compound ester is limited in publicly available literature, we can infer its performance characteristics based on the known effects of trifluoroacetylation and general data on NHS ester hydrolysis. The following table provides a comparative summary.
| Performance Parameter | This compound Ester | Standard 6-Caproic Acid NHS Ester | Rationale for Performance Difference |
| Reactivity with Primary Amines | Higher | Standard | The electron-withdrawing trifluoroacetyl group increases the electrophilicity of the carbonyl carbon, enhancing its reactivity. |
| Resistance to Hydrolysis | Higher | Standard | The inductive effect of the trifluoroacetyl group can increase the stability of the ester linkage. |
| Solubility | Potentially enhanced in some organic solvents | Standard | The trifluoroacetyl group can modify the solubility profile of the molecule. |
| Spacer Arm Length | ~7.5 Å | ~7.5 Å | Both have a 6-carbon caproic acid spacer. |
Hydrolysis Rates of General NHS Esters at Different pH Values
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The following table summarizes the approximate half-life of a generic NHS ester at various pH levels. It is anticipated that this compound ester would exhibit a longer half-life under similar conditions due to the stabilizing effect of the trifluoroacetyl group.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
Experimental Protocols
To facilitate a direct comparison of this compound ester with other NHS esters, we provide the following detailed experimental protocols.
Protocol 1: Comparative Labeling of a Model Protein
This protocol describes a method to compare the labeling efficiency of two different NHS esters on a model protein, such as Bovine Serum Albumin (BSA).
Materials:
-
Model protein (e.g., BSA) at 10 mg/mL in 1X Phosphate-Buffered Saline (PBS).
-
This compound ester.
-
Standard 6-Caproic Acid NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
-
UV-Vis Spectrophotometer.
Methodology:
-
Prepare NHS Ester Stock Solutions: Immediately before use, prepare 10 mM stock solutions of this compound ester and 6-Caproic Acid NHS ester in anhydrous DMF or DMSO.
-
Set up Labeling Reactions: In separate microcentrifuge tubes, add 100 µL of the 10 mg/mL BSA solution.
-
Add a 20-fold molar excess of each NHS ester stock solution to the respective BSA solutions.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
Quench the Reactions: Add 10 µL of Quenching Buffer to each reaction and incubate for 15 minutes at room temperature.
-
Purify the Conjugates: Remove excess, unreacted NHS ester using desalting columns equilibrated with PBS.
-
Determine the Degree of Labeling (DOL): The DOL can be determined using various methods, including the change in mass by MALDI-TOF mass spectrometry or by conjugating a reporter-modified NHS ester and using UV-Vis spectrophotometry.
Protocol 2: Determination of NHS Ester Hydrolysis Rate
This protocol outlines a method to compare the rate of hydrolysis of two different NHS esters in an aqueous buffer.
Materials:
-
This compound ester.
-
Standard 6-Caproic Acid NHS ester.
-
Anhydrous DMF or DMSO.
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5.
-
UV-Vis Spectrophotometer.
Methodology:
-
Prepare NHS Ester Stock Solutions: Prepare 100 mM stock solutions of each NHS ester in anhydrous DMF or DMSO.
-
Initiate Hydrolysis: Add 10 µL of each NHS ester stock solution to 990 µL of Reaction Buffer in separate cuvettes and mix immediately.
-
Monitor Hydrolysis: Measure the absorbance at 260 nm at regular intervals (e.g., every 5 minutes) for 1-2 hours. The release of N-hydroxysuccinimide results in an increase in absorbance at 260 nm.
-
Calculate Hydrolysis Rate: Plot the absorbance at 260 nm versus time. The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve. The half-life of the NHS ester can be calculated from the kinetic data.
Visualizing Workflows and Pathways
Experimental Workflow for NHS Ester Comparison
Caption: Workflow for comparing the labeling efficiency of two NHS esters.
Targeting the EGFR Signaling Pathway with an Antibody-Drug Conjugate
Antibody-drug conjugates (ADCs) are a prime example of the application of bioconjugation. An antibody specific to a tumor antigen, such as the Epidermal Growth Factor Receptor (EGFR), is conjugated to a cytotoxic drug using a linker, often formed via NHS ester chemistry. The ADC then selectively delivers the drug to cancer cells overexpressing EGFR.
Caption: EGFR signaling targeted by an ADC, leading to apoptosis.
Conclusion
The selection of an appropriate NHS ester for bioconjugation requires careful consideration of the specific application and the properties of the biomolecule to be modified. This compound ester presents a promising alternative to standard NHS esters, with the potential for increased reactivity and stability due to its trifluoroacetyl group. While further quantitative studies are needed to fully elucidate its performance characteristics, the theoretical advantages and the experimental protocols provided in this guide offer a solid foundation for researchers to evaluate this and other NHS esters for their bioconjugation needs. This informed selection process is critical for the development of robust and effective bioconjugates for both research and therapeutic applications.
A Researcher's Guide to Amine Protection: A Comparative Analysis of 6-(N-Trifluoroacetyl)caproic acid NHS and its Alternatives
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, particularly in the realms of bioconjugation, peptide synthesis, and targeted drug delivery, the selective protection of amine functionalities is a critical step. The choice of an appropriate amine protecting group dictates the strategic pathway of a synthesis, influencing reaction efficiency, purification strategies, and the overall yield of the final product.
This guide provides an in-depth comparison of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester with three of the most widely adopted amine protecting reagents: tert-Butoxycarbonyl NHS (Boc-NHS), Benzyloxycarbonyl NHS (Cbz-OSu), and 9-Fluorenylmethyloxycarbonyl NHS (Fmoc-NHS). We will delve into their chemical properties, protection and deprotection mechanisms, and present available quantitative data to assist in the selection of the optimal reagent for a given synthetic challenge.
The Principle of Orthogonal Protection
A cornerstone of modern synthetic chemistry is the concept of orthogonal protection. This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others in the molecule.[1][2][3][4] This is particularly crucial in multi-step syntheses of complex molecules like peptides, where different amine groups may need to be addressed at various stages. The alternatives discussed herein—Boc, Cbz, and Fmoc—form a largely orthogonal set, a key advantage in sophisticated synthetic designs.
Comparative Analysis of Amine Protection Reagents
6-(N-Trifluoroacetyl)caproic acid NHS (TFCS)
This compound is a bifunctional reagent used to introduce a protected amine at the end of a six-carbon spacer arm. The trifluoroacetyl (TFA) group serves as the amine protection, while the NHS ester provides reactivity towards primary amines.
-
Protection Mechanism: The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide and forming a stable amide bond. This introduces a caproic acid linker terminated with a trifluoroacetyl-protected amine.
-
Deprotection Mechanism: The trifluoroacetyl group is typically removed under basic conditions, for instance, with aqueous ammonia (B1221849) or other amines. The high electronegativity of the fluorine atoms makes the carbonyl carbon susceptible to nucleophilic attack, facilitating the cleavage of the amide bond.
-
Key Features: The trifluoroacetyl group offers high stability under acidic conditions. The caproic acid spacer can reduce steric hindrance between the conjugated molecule and other functionalities.
tert-Butoxycarbonyl NHS (Boc-NHS)
The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, valued for its stability in a wide range of conditions and its facile removal under acidic conditions.
-
Protection Mechanism: Similar to TFCS, the amine attacks the NHS ester, forming a carbamate (B1207046) linkage. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is also a very common reagent for Boc protection.
-
Deprotection Mechanism: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6][7] The mechanism involves the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions.[5]
-
Side Reactions: A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation. This can be mitigated by the use of scavengers like triisopropylsilane (B1312306) (TIS) or anisole.
Benzyloxycarbonyl NHS (Cbz-OSu or Z-OSu)
The Benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in classical peptide synthesis. Its removal under neutral conditions via hydrogenolysis makes it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.
-
Protection Mechanism: The amine reacts with the NHS ester to form a carbamate. Benzyl chloroformate (Cbz-Cl) is also frequently used.[8][9]
-
Deprotection Mechanism: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[9] This process is mild and highly selective.
-
Side Reactions: The primary limitation of Cbz protection is its incompatibility with functional groups that are sensitive to catalytic reduction, such as alkenes, alkynes, and some sulfur-containing residues.
9-Fluorenylmethyloxycarbonyl NHS (Fmoc-NHS)
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its cleavage under mild basic conditions.
-
Protection Mechanism: The amine attacks the NHS ester to form a carbamate linkage.[10][11][12]
-
Deprotection Mechanism: The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. The mechanism proceeds via a β-elimination pathway.
-
Side Reactions: The dibenzofulvene byproduct generated during deprotection can sometimes form adducts with the newly deprotected amine, though this is usually minimized by using an excess of the amine base as a scavenger.
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of these reagents under identical conditions are scarce in the literature. However, the following table summarizes typical performance characteristics based on numerous individual reports. Reaction times and yields are highly substrate-dependent and the values provided should be considered as general guidelines.
| Feature | This compound | Boc-NHS | Cbz-OSu | Fmoc-OSu |
| Protecting Group | Trifluoroacetyl (TFA) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Activating Group | N-Hydroxysuccinimide (NHS) | N-Hydroxysuccinimide (NHS) | N-Hydroxysuccinimide (OSu) | N-Hydroxysuccinimide (OSu) |
| Protection Conditions | Mildly basic (e.g., TEA, DIPEA in DMF or DMSO) | Mildly basic (e.g., TEA, DIPEA, or NaHCO₃ in various solvents) | Mildly basic (e.g., NaHCO₃ in THF/water)[9] | Mildly basic (e.g., NaHCO₃ in dioxane/water)[13] |
| Typical Reaction Time | 1-4 hours | 1-12 hours[14] | 2-20 hours[9][15] | 2-16 hours[13][16] |
| Typical Yield | High (often >90%) | High (often >90%)[14][17] | High (often >90%)[9][18] | High (often >80%)[10][19][20] |
| Deprotection Conditions | Mild base (e.g., aqueous NH₃, piperidine) | Strong acid (e.g., TFA, HCl)[5][6] | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Mild base (e.g., 20% piperidine in DMF)[13] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc) | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups |
| Purity (Reagent) | Typically ≥98% | Typically ≥98% | Typically ≥98% | Typically ≥99%[21] |
Experimental Protocols
The following are generalized protocols for the protection of a primary amine using each of the discussed NHS esters. Optimal conditions may vary depending on the specific substrate.
Protocol 1: Amine Protection with this compound
-
Dissolve the amine-containing substrate (1.0 eq) in a suitable anhydrous solvent such as DMF or DMSO.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Add a solution of this compound (1.1-1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques.
Protocol 2: Amine Protection with Boc-NHS
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF, dioxane, acetonitrile, or a mixture with water).
-
Add a base such as triethylamine (B128534) (TEA) (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Add Boc-NHS (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up typically involves an aqueous extraction to remove water-soluble byproducts, followed by purification of the organic layer.
Protocol 3: Amine Protection with Cbz-OSu
-
Dissolve the amine substrate (1.0 eq) in a mixture of THF and water (e.g., 2:1).[9]
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.[9]
-
Add Cbz-OSu (1.1-1.5 eq) and stir the reaction at 0 °C to room temperature for 2-20 hours.[9][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated, followed by purification.[9]
Protocol 4: Amine Protection with Fmoc-OSu
-
Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.[13]
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone.[13]
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for several hours to overnight.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up involves washing with diethyl ether to remove unreacted Fmoc-OSu, followed by acidification of the aqueous layer to precipitate the Fmoc-protected amino acid, which is then extracted and purified.[13]
Visualizing the Workflow
Decision-Making for Amine Protection
The selection of an appropriate protecting group is a critical decision in synthetic planning. The following diagram illustrates a simplified decision-making workflow.
Caption: A decision workflow for selecting an amine protecting group.
General Amine Protection and Deprotection Workflow
The overall process of using a protecting group follows a straightforward, yet critical, sequence of steps.
Caption: A generalized workflow for amine protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. scielo.br [scielo.br]
- 20. rsc.org [rsc.org]
- 21. chemimpex.com [chemimpex.com]
A Comparative Guide to Trifluoroacetyl (TFA) and Boc Protecting Groups in Chemical Synthesis
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules, the strategic use of protecting groups is paramount. Among the arsenal (B13267) of amine protecting groups, the trifluoroacetyl (TFA) and the tert-butyloxycarbonyl (Boc) groups are fundamental tools, each with a distinct profile of stability and reactivity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in the judicious selection of a protecting group strategy.
The core difference between the TFA and Boc protecting groups lies in their lability under different pH conditions, a concept known as orthogonality.[1][2] The Boc group is characteristically sensitive to acidic conditions and stable to basic and nucleophilic environments.[3][4] Conversely, the trifluoroacetyl group is exceptionally stable in acidic media but is readily cleaved by basic reagents.[5][6] This orthogonal relationship allows for the selective removal of one group without affecting the other, a crucial strategy in multi-step synthetic sequences.[7][8]
Comparative Data of TFA vs. Boc Protecting Groups
The selection of a protecting group is often dictated by the reaction conditions planned for subsequent synthetic steps. The following table summarizes the key characteristics and quantitative data for the trifluoroacetyl and Boc protecting groups.
| Feature | Trifluoroacetyl (TFA) | tert-Butyloxycarbonyl (Boc) |
| Chemical Formula | CF₃CO- | (CH₃)₃COCO- |
| Introduction Reagent | Trifluoroacetic anhydride (B1165640) (TFAA), Ethyl trifluoroacetate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Boc-ON |
| Stability | ||
| Acidic Conditions | Highly Stable (e.g., neat TFA)[5][6] | Labile (cleaved by TFA, HCl)[3][9] |
| Basic Conditions | Labile (e.g., K₂CO₃, NaOH, piperidine)[5][10] | Stable[3][11] |
| Hydrogenolysis | Stable | Stable[3] |
| Common Deprotection Conditions | Mild basic hydrolysis (e.g., 0.1 M NaOH in MeOH/H₂O)[6]; Aqueous piperidine[10] | Anhydrous strong acid (e.g., 20-50% TFA in DCM, 4M HCl in dioxane)[3][9][12] |
| Typical Deprotection Time | Varies from minutes to hours depending on substrate and base strength[5][10] | 30 minutes to 3 hours[3] |
| Common Applications | Protection of amines and guanidines, orthogonal protection schemes with acid-labile groups[6][13] | Nα-protection in solid-phase peptide synthesis (SPPS), protection of various amines in organic synthesis[4][9] |
| Key Advantages | Stability to strong acids allows for use with acid-labile protecting groups like Boc and Cbz.[6][14] | Easily removed under mild acidic conditions, orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[3][11] |
| Potential Side Reactions | Racemization of α-amino acids under harsh basic deprotection. | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation during deprotection; can be mitigated with scavengers.[15] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of protecting group strategies. The following protocols provide standardized procedures for the introduction and removal of the TFA and Boc groups.
Trifluoroacetyl (TFA) Group
Protocol 1: N-Trifluoroacetylation of a Primary Amine
-
Reagents: Primary amine, trifluoroacetic anhydride (TFAA), and a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Deprotection of an N-Trifluoroacetyl Group via Basic Hydrolysis [6]
-
Reagents: N-trifluoroacetyl protected amine, potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), methanol (B129727) (MeOH), and water.
-
Procedure:
-
Dissolve the N-trifluoroacetyl protected amine in a mixture of methanol and water.
-
Add a stoichiometric excess of the base (e.g., 1.5-2.0 equivalents of K₂CO₃).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.[5]
-
Upon completion, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.
-
tert-Butyloxycarbonyl (Boc) Group
Protocol 3: N-Boc Protection of a Primary Amine [9]
-
Reagents: Primary amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (B128534) (TEA) or sodium hydroxide (NaOH), and a solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture.
-
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent.
-
Add the base (1.1-1.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup to remove the base and any byproducts.
-
Protocol 4: Deprotection of an N-Boc Group using Trifluoroacetic Acid [3][9]
-
Reagents: N-Boc protected amine, trifluoroacetic acid (TFA), and dichloromethane (DCM). Scavengers such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) may be added to prevent side reactions.[15]
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane.
-
Slowly add trifluoroacetic acid to the solution, typically to a final concentration of 20-50% (v/v).[3]
-
Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[9]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.
-
Visualizing Orthogonal Deprotection Strategies
The orthogonality of the TFA and Boc protecting groups is a powerful tool in chemical synthesis, enabling the sequential deprotection of different functional groups within the same molecule. This is particularly valuable in solid-phase peptide synthesis (SPPS).
Caption: Orthogonal deprotection of Boc and TFA groups.
The diagram above illustrates the distinct deprotection pathways for Boc and TFA groups. In a Boc-based strategy, the Nα-Boc group is removed with TFA, leaving side-chain protecting groups intact. Conversely, a TFA group used for side-chain protection would be stable to the acidic conditions used for Boc removal but labile to the basic conditions used for Fmoc group removal in an orthogonal Fmoc-based strategy.
Deprotection Mechanisms
The mechanisms by which these protecting groups are cleaved are fundamentally different, underpinning their orthogonality.
Caption: Mechanisms of Boc and TFA deprotection.
The Boc group is removed via an acid-catalyzed mechanism that proceeds through the formation of a stable tert-butyl cation.[9][16] In contrast, the TFA group is cleaved under basic conditions through nucleophilic acyl substitution at the carbonyl carbon.[5]
Conclusion
The choice between the trifluoroacetyl and Boc protecting groups is not a matter of superiority but of strategic selection based on the planned synthetic route. The acid-labile nature of the Boc group makes it an excellent choice for general amine protection and as a temporary Nα-protecting group in peptide synthesis, where it is orthogonal to base-labile and hydrogenolysis-labile groups.[3][4] The base-labile TFA group, with its exceptional stability to strong acids, offers a powerful orthogonal partner to acid-labile protecting groups like Boc, enabling complex synthetic strategies that require differential protection of multiple amine functionalities.[6][14] A thorough understanding of their respective stabilities and deprotection kinetics is essential for researchers to harness their full potential in the synthesis of novel chemical entities.
References
- 1. fiveable.me [fiveable.me]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 13. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Trifluoroacetyl (TFA) and Fmoc Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as peptides and pharmaceuticals. The choice of a suitable protecting group is critical for achieving high yields and purity. This guide provides an objective comparison of two widely used amine protecting groups: the trifluoroacetyl (TFA) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This comparison is supported by experimental data and detailed protocols to inform the selection process for specific research and development applications.
Core Principles and Chemical Properties
The fundamental difference between the trifluoroacetyl and Fmoc protecting groups lies in their lability and, consequently, their strategic application in synthesis. The TFA group is an acyl-type protecting group that is stable under acidic conditions but readily cleaved by basic reagents. In contrast, the Fmoc group is a carbamate-type protecting group renowned for its stability in acidic and neutral conditions and its facile removal under mild basic conditions.[1][2] This key distinction underpins their orthogonality and "semi-orthogonality" in complex synthetic strategies.[3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of the TFA and Fmoc protecting groups based on available literature.
| Feature | Trifluoroacetyl (TFA) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Structure | CF₃CO- | |
| Protection Reagent | Trifluoroacetic anhydride (B1165640) (TFAA), Ethyl trifluoroacetate | 9-fluorenylmethyl chloroformate (Fmoc-Cl), N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protection Conditions | Neutral or mildly basic | Basic (e.g., NaHCO₃, Na₂CO₃) |
| Deprotection Reagent | Mild aqueous base (e.g., K₂CO₃, NaOH, piperidine) | 20% Piperidine (B6355638) in DMF |
| Cleavage Mechanism | Base-catalyzed hydrolysis | Base-induced β-elimination |
| Stability | Stable to strong acids, catalytic hydrogenation | Stable to acids; cleaved by catalytic hydrogenation |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trt) | Orthogonal to acid-labile groups (e.g., Boc, tBu) |
| Monitoring | Typically by TLC or LC-MS | UV spectroscopy (detection of dibenzofulvene byproduct) |
| Primary Application | Protection of amines, alcohols, and guanidines; useful in scenarios requiring acid stability.[4] | Solid-phase peptide synthesis (SPPS) for Nα-amino group protection.[1] |
Table 1: General Comparison of TFA and Fmoc Protecting Groups
| Parameter | Trifluoroacetyl (TFA) Protection | Fmoc Protection |
| Typical Yield | 69-97% | 80-90% |
| Reaction Time | Minutes to hours | Hours to overnight |
| Reagent Equivalents | Typically 1.1-2 equivalents of TFAA | Typically 1.05 equivalents of Fmoc-OSu |
| Solvent | Dichloromethane (B109758) (DCM), Dimethyl sulfoxide (B87167) (DMSO) | Dioxane/water, Acetone/water |
Table 2: Typical Protection Reaction Parameters
| Parameter | Trifluoroacetyl (TFA) Deprotection | Fmoc Deprotection (in SPPS) |
| Typical Yield | Generally high (often quantitative) | >99% |
| Reaction Time | Minutes to hours | 5-20 minutes |
| Reagents | Aqueous K₂CO₃, NaOH, or piperidine | 20% Piperidine in DMF |
| Byproducts | Trifluoroacetate salt | Dibenzofulvene-piperidine adduct, CO₂ |
Table 3: Typical Deprotection Reaction Parameters
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies. The following are representative experimental protocols for the protection of an amine with a trifluoroacetyl group and an Fmoc group, and their subsequent deprotection.
Trifluoroacetyl (TFA) Group Protocols
Protocol 1: Protection of an Amine using Trifluoroacetic Anhydride (TFAA)
-
Reagents:
-
Primary or secondary amine (1.0 eq)
-
Trifluoroacetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-trifluoroacetylated amine. A reported yield for the trifluoroacetylation of aniline (B41778) using a similar method is 93.8%.[5]
-
Protocol 2: Deprotection of an N-Trifluoroacetylated Amine
-
Reagents:
-
N-trifluoroacetyl protected amine
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
Methanol (B129727) (MeOH)
-
Water
-
-
Procedure:
-
Dissolve the N-trifluoroacetyl protected amine in a mixture of methanol and water.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Fmoc Group Protocols
Protocol 3: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu
-
Reagents:
-
Amino acid (1.0 eq)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)
-
10% aqueous sodium carbonate solution
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the amino acid in the 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 4-16 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2 with 1 M HCl to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization if necessary. Yields for this procedure are typically high, often in the 80-90% range.[6]
-
Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Reagents:
-
Fmoc-protected peptidyl-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
-
Procedure:
-
Swell the peptidyl-resin in DMF in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5-20 minutes at room temperature.[2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
-
Visualizing the Chemistry: Structures and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical structures and workflows discussed in this guide.
Figure 1: Chemical Structures of TFA- and Fmoc-Protected Amines.
Figure 2: Protection and Deprotection Workflows.
Figure 3: Orthogonality of TFA and Boc Protecting Groups.
Performance Comparison and Strategic Considerations
Fmoc: The Gold Standard in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is the cornerstone of modern SPPS due to the mild conditions required for its removal.[1] The iterative use of strong acid for deprotection in the older Boc-based strategy can lead to the degradation of sensitive peptide sequences and premature cleavage of side-chain protecting groups.[7] The Fmoc strategy's orthogonality, where the Nα-Fmoc group is removed by a base while side-chain protecting groups are cleaved by acid in the final step, is a significant advantage.[7] Furthermore, the release of the dibenzofulvene byproduct upon Fmoc deprotection allows for real-time spectrophotometric monitoring of the reaction progress.[2]
However, the Fmoc group is not without its challenges. The formation of aspartimide in sequences containing aspartic acid is a notable side reaction under the basic deprotection conditions.[7] Additionally, aggregation of the growing peptide chain can sometimes hinder the efficiency of both deprotection and coupling steps.[8]
TFA: A Versatile Group for Specific Applications
The trifluoroacetyl group offers a unique set of properties that make it highly valuable in specific synthetic contexts. Its exceptional stability in strongly acidic environments where groups like Boc would be cleaved makes it a powerful tool.[4] This allows for selective manipulations at other parts of a molecule under acidic conditions while the TFA-protected amine remains intact.
In the context of Fmoc-based SPPS, the TFA group is considered "semi-orthogonal."[3] While both are base-labile, the conditions required for their removal can be modulated. The Fmoc group is cleaved rapidly with 20% piperidine in DMF, whereas the TFA group is more robust and requires stronger basic conditions or prolonged reaction times for removal. This differential lability can be exploited for the synthesis of complex peptides, such as those with side-chain modifications. For instance, a lysine (B10760008) residue can be protected with TFA, allowing for the completion of the peptide chain using standard Fmoc chemistry. Subsequently, the TFA group can be selectively removed on-resin to allow for specific labeling or branching at the lysine side chain.
A potential side reaction associated with the TFA group is trifluoroacetylation, where the trifluoroacetyl group can be unintentionally transferred from other sources in the reaction mixture to a free amine, leading to chain termination in peptide synthesis.[9]
Conclusion
Both the trifluoroacetyl and Fmoc protecting groups are indispensable tools in the synthetic chemist's arsenal. The Fmoc group, with its mild, base-labile nature, has rightfully become the standard for routine solid-phase peptide synthesis. Its orthogonality with acid-labile side-chain protecting groups and the ability to monitor its removal in real-time have streamlined the synthesis of a vast array of peptides.
The trifluoroacetyl group, while also base-labile, offers a distinct advantage with its pronounced stability to acidic conditions. This property, along with its semi-orthogonality to the Fmoc group, provides a strategic avenue for the synthesis of more complex and modified peptides. The choice between these two protecting groups is ultimately dictated by the specific requirements of the synthetic target and the overall strategic plan. A thorough understanding of their respective chemical properties, reactivities, and potential side reactions is paramount for the successful execution of complex synthetic endeavors in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 6-(N-Trifluoroacetyl)caproic Acid NHS Conjugation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise modification of proteins and peptides is paramount. The selection of a suitable labeling reagent is a critical step that influences the stability, solubility, and ultimate functionality of the resulting conjugate. Among the myriad of amine-reactive reagents, N-hydroxysuccinimide (NHS) esters are a popular choice for their efficiency in forming stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. This guide provides a comprehensive comparison of 6-(N-Trifluoroacetyl)caproic acid NHS ester with other alternatives, focusing on the validation of its conjugation to biomolecules using mass spectrometry.
Performance Comparison of Amine-Reactive NHS Esters
The choice of an NHS ester for conjugation can impact the physicochemical properties of the modified biomolecule. Below is a comparison of this compound with a standard acetylating agent and a PEGylated reagent, highlighting key characteristics relevant to drug development and proteomics.
| Feature | This compound | Acetyl-NHS Ester | m-dPEG®x-NHS Ester |
| Modification | Trifluoroacetyl-caproyl | Acetyl | Methylated polyethylene (B3416737) glycol |
| Mass Addition (Monoisotopic) | 226.0718 Da | 42.0106 Da | Variable (e.g., 217.1158 Da for x=4) |
| Solubility | Moderately hydrophobic | Hydrophilic | Hydrophilic |
| Steric Hindrance | Moderate | Low | High |
| Applications | Introducing a stable, moderately hydrophobic linker.[1] | General protein acetylation, charge neutralization. | Increasing solubility and circulation half-life. |
| Mass Spectrometry Behavior | Potential for neutral loss of the trifluoroacetyl group under CID/HCD.[2] | Stable modification. | Characteristic repeating units in MS/MS spectra. |
Experimental Protocols
Accurate and reproducible conjugation is fundamental to downstream applications. The following protocols outline the key steps for labeling proteins with this compound and the subsequent validation by mass spectrometry.
Protocol 1: Protein Conjugation with this compound
This protocol details the steps for the covalent attachment of the trifluoroacetyl-caproyl moiety to a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.3-8.5)[6][7]
-
Desalting column (e.g., Sephadex G-25)[8]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound ester in DMF or DMSO to a concentration of 10 mg/mL.[8]
-
Calculate Molar Excess: Determine the desired molar excess of the NHS ester to the protein. A 10- to 20-fold molar excess is a common starting point.[7]
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6]
-
Purification: Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[8]
Protocol 2: Validation by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the successful conjugation and determine the degree of labeling.
Materials:
-
Conjugated protein sample from Protocol 1
-
Unmodified protein sample (control)
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or LC-MS/MS system)
Procedure:
-
Sample Preparation: Prepare the conjugated and unmodified protein samples for mass spectrometry analysis. This may involve buffer exchange or dilution.
-
Mass Analysis (Intact Protein):
-
Acquire the mass spectra of both the unmodified and conjugated protein.
-
Successful conjugation is confirmed by an increase in the molecular weight of the protein corresponding to the mass of the added 6-(N-Trifluoroacetyl)caproic acid moiety (227.18 Da, minus the mass of one proton).[9] Multiple additions will result in a distribution of masses.
-
-
Peptide Mapping Analysis (for site-specific information):
-
Digest both the unmodified and conjugated proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify the modified peptides by searching for the mass shift of 226.0718 Da on lysine residues or the N-terminus.
-
The MS/MS spectra of the modified peptides can be used to confirm the site of modification.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for conjugation and validation.
Caption: Reaction mechanism of NHS ester with a primary amine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 117032-51-6 | Benchchem [benchchem.com]
- 5. This compound | 117032-51-6 [sigmaaldrich.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. scbt.com [scbt.com]
A Comparative Guide to HPLC Analysis of Proteins Modified with 6-(N-Trifluoroacetyl)caproic acid NHS Ester
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. The modification of lysine (B10760008) residues is a key strategy in chemical biology to modulate protein function, introduce probes, or prepare proteins for further conjugation. One such modification involves the use of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) methods used to study these modified proteins and discusses alternative analytical techniques.
The trifluoroacetyl (Tfa) group serves as a protecting group for the primary amine of lysine.[1] Its use is particularly relevant in complex multi-step syntheses of peptides and proteins, where orthogonal protection strategies are required.[1] The Tfa group is stable under the mildly basic conditions used to remove Fmoc protecting groups during solid-phase peptide synthesis but can be cleaved under stronger basic conditions.[1] Analyzing the extent of this modification is crucial for quality control and for ensuring the success of subsequent reaction steps.
Core Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis and purification of modified proteins and peptides.[2][3] Its high resolving power, reproducibility, and compatibility with mass spectrometry make it an indispensable tool.[2][3]
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[2] Proteins and peptides interact with a nonpolar stationary phase (e.g., C18 or C4 silica) via hydrophobic interactions.[4] Elution is achieved by a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[3][5]
The introduction of the 6-(N-Trifluoroacetyl)caproic acid moiety increases the hydrophobicity of the protein. This increased hydrophobicity leads to a longer retention time on an RP-HPLC column compared to the unmodified protein, allowing for the separation and quantification of modified and unmodified species.
The general workflow for analyzing a protein after modification with 6-(N-Trifluoroacetyl)caproic acid NHS ester involves protein preparation, chromatographic separation, and data analysis.
Caption: Workflow for HPLC analysis of a modified protein.
Comparison of Analytical Methodologies
While RP-HPLC is a cornerstone technique, a comprehensive analysis often involves its combination with other methods, or the use of alternative techniques depending on the specific analytical question.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Use Case |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for proteins of similar structure[3], excellent reproducibility[2], compatible with mass spectrometry.[2] | Can cause protein denaturation, potentially leading to loss of activity; recovery of very large or hydrophobic proteins can be challenging. | Quantifying the ratio of modified to unmodified protein, purity assessment, and preparative separation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, provides exact molecular weight information, enables identification of modification sites (with MS/MS).[6] | Can be less quantitative without stable isotope labeling, complex data analysis. | Confirming the mass of the modification, identifying specific lysine residues that have been modified. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). | Gentle, non-denaturing conditions preserve protein structure and function. | Lower resolution compared to RP-HPLC, not suitable for separating proteins of similar size. | Detecting aggregation of the protein after modification, buffer exchange. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Can be very high resolution, non-denaturing conditions. | Sensitive to buffer pH and salt concentration, modification may not significantly alter charge. | Separating charge variants that may arise from modification. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Very high efficiency and resolution, requires minimal sample volume. | Lower loading capacity, can be sensitive to sample matrix. | High-resolution separation of modified and unmodified forms, purity analysis. |
Detailed Experimental Protocols
Protocol 1: Protein Modification with this compound Ester
This protocol provides a general guideline for the modification of a protein's lysine residues.
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, at a pH of 7.0-9.0. A typical protein concentration is 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching & Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM. Remove excess reagent and byproducts by dialysis, desalting column, or size-exclusion chromatography.
Protocol 2: RP-HPLC Analysis of Modified Protein
This protocol outlines a standard method for analyzing the degree of modification.
-
System: An HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.
-
Column: A wide-pore (e.g., 300 Å) reversed-phase column suitable for proteins, such as a C4 or C8, 4.6 x 150 mm, 3.5 µm particle size.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The optimal gradient should be developed for the specific protein.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Monitor absorbance at 215 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Analysis: Inject 10-20 µg of the purified, modified protein. The unmodified protein will elute earlier than the more hydrophobic, Tfa-modified protein. The degree of modification can be estimated by comparing the peak areas of the modified and unmodified species.
Alternative Approaches and their Analysis
The choice of lysine modification strategy depends on the final application. The Tfa group is primarily for protection, but other reagents are used to introduce different functionalities.
| Reagent Class | Purpose | Typical HPLC Analysis | Key Considerations |
| Biotin-NHS Esters | Biotinylation for affinity purification or detection. | RP-HPLC is used to determine the degree of labeling. Biotin adds significant hydrophobicity. | Biotin is a bulky tag that may interfere with protein function. |
| Fluorescent Dye-NHS Esters | Fluorescent labeling for imaging or quantification. | RP-HPLC separates species with different numbers of attached dyes. | Dyes can be hydrophobic and prone to aggregation; photobleaching can be an issue. |
| Boc-Lysine | Orthogonal protection in Fmoc-based peptide synthesis.[7] | RP-HPLC is the standard method for peptide purity analysis. | Boc group is acid-labile, offering a different deprotection chemistry than the base-labile Tfa group.[8] |
| Acetylation Reagents | Mimicking post-translational modifications.[9] | HPLC-MS/MS is often required to analyze the complex mixture of acetylated peptides after digestion.[10][11] | Acetylation neutralizes the positive charge of lysine, which can alter protein properties. |
Logical Relationship: Choosing an Analytical Method
The selection of an analytical method is guided by the specific information required by the researcher.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 3. hplc.eu [hplc.eu]
- 4. Fordított fázisú kromatográfia (RPC) a gyakorlatban [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Trifluoroacetyl-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are fundamental to the successful execution of complex multi-step organic syntheses, particularly in the fields of peptide synthesis and drug development. The trifluoroacetyl (Tfa) group is a valuable tool for the protection of amines due to its unique stability profile. This guide provides an objective comparison of the stability of trifluoroacetyl-protected amines against other common amine protecting groups—namely tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data and detailed methodologies.
Orthogonal Stability: A Comparative Overview
The utility of a protecting group is largely defined by its stability under a range of chemical conditions and the specific reagents required for its removal. This allows for "orthogonal" strategies, where one protecting group can be removed selectively in the presence of others. The trifluoroacetyl group is distinguished by its remarkable stability in acidic conditions and its lability to basic conditions.[1][2][3] This characteristic establishes its orthogonality with acid-labile protecting groups like Boc, making it a versatile component in synthetic strategies.[2][4]
Data Presentation: Stability under Various Conditions
The following tables summarize the stability of the trifluoroacetyl (Tfa) group in comparison to Boc, Cbz, and Fmoc protecting groups under different chemical environments. While direct side-by-side quantitative kinetic data under identical conditions is not always extensively documented in the literature, this compilation provides a qualitative and semi-quantitative comparison based on established chemical principles and reported experimental observations.
Table 1: Comparative Stability of Amine Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Hydrogenolysis (H₂, Pd/C) |
| Trifluoroacetyl (Tfa) | Stable [1][3][4] | Labile [3][5] | Stable |
| Boc | Labile[3] | Stable | Stable |
| Cbz | Stable to mild acid, labile to strong acid | Stable | Labile[3] |
| Fmoc | Stable[6] | Labile[3][6] | Stable |
Table 2: Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Reagent | Typical Conditions |
| Trifluoroacetyl (Tfa) | Aqueous Base (e.g., NaOH, K₂CO₃, piperidine) | MeOH/H₂O, Room Temperature[3][4][7] |
| Boc | Strong Acid (e.g., TFA) | 20-50% TFA in DCM, 0.5-2 h, Room Temperature[8][9] |
| Cbz | H₂ with Catalyst | H₂, Pd/C, EtOH or MeOH, Room Temperature[3] |
| Fmoc | Amine Base (e.g., Piperidine) | 20% Piperidine in DMF, <30 min, Room Temperature[3][6] |
Table 3: Quantitative Cleavage Data (Illustrative)
| Protecting Group | Condition | Half-life (t₁/₂) | Notes |
| Trifluoroacetyl (Tfa) | 0.1 M NaOH in MeOH/H₂O | Not readily available in literature | Cleavage is generally rapid, but substrate-dependent. |
| Boc | 50% TFA in DCM | ~10-30 min | Highly dependent on substrate and exact conditions. |
| Fmoc | 20% Piperidine in DMF | < 5 min | Very rapid deprotection. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and assessment of protecting group strategies. The following are representative experimental protocols for the protection of an amine with a trifluoroacetyl group, its subsequent deprotection, and a method for monitoring the reaction progress.
Protocol 1: N-Trifluoroacetylation of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride (B1165640).[4]
Materials:
-
Primary or secondary amine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
Dissolve the amine substrate in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. If the amine salt is used, a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of a Trifluoroacetyl-Protected Amine via Basic Hydrolysis
This protocol outlines the removal of the trifluoroacetyl group under mild basic conditions.[3][4][7]
Materials:
-
N-trifluoroacetyl protected amine
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the N-trifluoroacetyl protected amine in a mixture of methanol and water.
-
Add a stoichiometric excess of the base (e.g., 1.5-3 equivalents of K₂CO₃).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Monitor the progress by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 3: Monitoring Tfa Deprotection by HPLC
For a quantitative analysis of the deprotection reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. This allows for the determination of the disappearance of the starting material and the appearance of the product over time.[7]
Materials:
-
Aliquots from the deprotection reaction at various time points
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
Procedure:
-
At desired time intervals during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by neutralization).
-
Dilute the aliquot with a suitable solvent, typically the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Analyze the sample by reversed-phase HPLC. A typical gradient for peptide or small molecule analysis is a linear gradient of 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over a set period (e.g., 20-30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 220 nm for peptides).
-
The Tfa-protected starting material will typically have a longer retention time than the deprotected amine product due to its increased hydrophobicity.
-
By integrating the peak areas of the starting material and product at each time point, a kinetic profile of the deprotection reaction can be constructed.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of the trifluoroacetyl protecting group.
Conclusion
The trifluoroacetyl group is a robust and versatile protecting group for amines, offering a distinct stability profile that is highly advantageous in modern organic synthesis. Its key feature is its stability to strong acids, which allows for the selective deprotection of acid-labile groups like Boc in its presence. Conversely, the Tfa group is readily cleaved under mild basic conditions, providing an orthogonal deprotection strategy. While comprehensive quantitative kinetic data for direct comparison with other protecting groups is not always readily available, the qualitative differences in stability are well-established and provide a solid foundation for designing complex synthetic routes. The experimental protocols provided herein offer a starting point for researchers to utilize and assess the stability of trifluoroacetyl-protected amines in their specific applications.
References
- 1. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
A Head-to-Head Comparison: 6-(N-Trifluoroacetyl)caproic acid NHS Ester for Amine Modification
For researchers, scientists, and drug development professionals engaged in bioconjugation, the strategic modification of proteins and other biomolecules is a cornerstone of innovation. The introduction of linkers with protected functional groups is a critical step in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and labeled proteins for diagnostic applications. This guide provides an objective comparison of 6-(N-Trifluoroacetyl)caproic acid NHS ester, a reagent designed to introduce a protected amine functionality, with other common alternatives.
The primary function of this compound ester is to covalently attach a six-carbon spacer arm terminating in a trifluoroacetyl-protected amine group to primary amines on a target biomolecule. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with nucleophilic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The trifluoroacetyl (Tfa) group serves as a temporary protecting group for the terminal amine of the linker, which can be subsequently deprotected to allow for further conjugation.
Comparative Analysis of Amine-Protected Linkers
The selection of an appropriate amine-protected linker depends on several factors, including the desired stability of the protecting group, the conditions required for its removal, and the overall impact on the biomolecule's integrity and function. Here, we compare the trifluoroacetyl (Tfa) protecting group utilized in this compound ester with other commonly used amine-protecting groups in bioconjugation.
Table 1: Comparison of Common Amine Protecting Groups in Bioconjugation
| Feature | Trifluoroacetyl (Tfa) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Benzyloxycarbonyl (Cbz) |
| Stability | Stable to strongly acidic conditions.[1] | Acid-labile; stable to basic and nucleophilic conditions. | Base-labile; stable to acidic conditions. | Stable to acidic and basic conditions; labile to hydrogenolysis. |
| Deprotection Conditions | Mild basic conditions (e.g., aqueous piperidine (B6355638), K₂CO₃/MeOH).[1] | Strong acids (e.g., trifluoroacetic acid - TFA).[2] | Mild basic conditions (e.g., piperidine in DMF).[3] | Catalytic hydrogenation (e.g., H₂/Pd-C). |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc).[1] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. |
| Potential Side Reactions | Possible trifluoroacetylation of other amines during synthesis.[1] | Potential for t-butylation of sensitive residues (e.g., tryptophan) during deprotection. | Formation of dibenzofulvene adducts with nucleophiles. | Benzyl group can be difficult to remove in the presence of sulfur-containing residues. |
| Cleavage Byproducts | Trifluoroacetate salts. | Isobutylene and CO₂. | Dibenzofulvene-piperidine adduct and CO₂. | Toluene and CO₂. |
Experimental Protocols
Protocol 1: Protein Modification with this compound Ester
This protocol describes a general procedure for the modification of a protein with this compound ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Allow the vial of this compound ester to warm to room temperature before opening. Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.
-
Reaction Setup: To the protein solution, add the desired molar excess of the this compound ester stock solution. A molar excess of 10-20 fold is a common starting point, but the optimal ratio should be determined empirically. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Analysis: The extent of modification can be analyzed by techniques such as MALDI-TOF mass spectrometry or LC-MS to determine the number of linkers incorporated per protein molecule.
Protocol 2: Deprotection of the Trifluoroacetyl Group
This protocol outlines a general method for the removal of the trifluoroacetyl group from the modified protein.
Materials:
-
Tfa-protected protein conjugate
-
Deprotection buffer (e.g., 0.1 M sodium borate, pH 9.0, or 10% aqueous piperidine)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Exchange the buffer of the Tfa-protected protein conjugate into the deprotection buffer using a desalting column or dialysis.
-
Deprotection Reaction: Incubate the protein solution at room temperature. The reaction time will vary depending on the specific protein and the deprotection buffer used (typically ranging from 30 minutes to a few hours). The progress of the deprotection can be monitored by LC-MS.
-
Purification: Once the deprotection is complete, remove the deprotection reagents and byproducts by buffer exchange into a desired final buffer using a desalting column or dialysis.
-
Characterization: Confirm the removal of the Tfa group by mass spectrometry. The resulting protein with the free amine linker is now ready for subsequent conjugation reactions.
Visualizing the Workflow and Chemical Principles
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for two-step bioconjugation using a Tfa-protected linker.
Caption: Orthogonality of common amine protecting groups.
Caption: Decision tree for selecting an amine protecting group.
Conclusion
This compound ester offers a valuable tool for the introduction of a protected amine linker in bioconjugation workflows. Its key advantage lies in the stability of the trifluoroacetyl group to acidic conditions, providing orthogonality to acid-labile protecting groups like Boc. The deprotection of the Tfa group under mild basic conditions allows for the subsequent, site-specific introduction of a second molecule.
The choice between a Tfa-protected linker and alternatives such as those with Boc, Fmoc, or Cbz protection will depend on the specific requirements of the synthetic strategy. Researchers must consider the stability of their biomolecule to the required deprotection conditions and the presence of other protecting groups to ensure a successful and efficient bioconjugation process. By carefully selecting the appropriate protected linker and optimizing the reaction conditions, scientists can achieve the desired molecular constructs for a wide range of applications in research, diagnostics, and therapeutics.
References
A Comparative Guide to the Applications of 6-(N-Trifluoroacetyl)caproic Acid NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of effective therapeutics, diagnostics, and research reagents. 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, herein referred to as s-Tfac-NHS ester, has emerged as a valuable tool for the modification of primary amines on biomolecules. This guide provides an objective comparison of s-Tfac-NHS ester with alternative amine-reactive chemistries, supported by experimental data and detailed protocols to inform the selection of the optimal strategy for your research needs.
Introduction to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
s-Tfac-NHS ester is a chemical reagent featuring two key functional components: an NHS ester for amine reactivity and a trifluoroacetyl (TFA) protected amine. This unique structure offers a dual functionality: the NHS ester facilitates the covalent attachment to primary amines on proteins, peptides, and other biomolecules, while the TFA group provides a stable, temporary protecting group that can be removed under specific basic conditions.[1] This allows for a range of applications, from extending the spacer arm between conjugated molecules to creating opportunities for sequential conjugations. The trifluoroacetyl group is also known to enhance the lipophilicity and stability of molecules, which can be advantageous in drug delivery applications.
Performance Comparison with Alternative Chemistries
The selection of a bioconjugation strategy hinges on several factors, including reaction efficiency, specificity, and the stability of the resulting linkage. Here, we compare the performance of s-Tfac-NHS ester chemistry with other common amine-reactive and alternative bioconjugation methods.
Amine-Reactive Chemistries: A Head-to-Head Look
NHS esters are a cornerstone of bioconjugation due to their ability to efficiently react with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2] While s-Tfac-NHS ester falls within this class, its performance characteristics can be compared to other amine-reactive strategies.
| Parameter | s-Tfac-NHS Ester (Amine-Reactive) | Standard NHS Esters (Amine-Reactive) | Maleimides (Cysteine-Reactive) | Click Chemistry (Bioorthogonal) |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Free thiols (Cysteine) | Azides, Alkynes |
| Typical Labeling Efficiency | Dependent on pH and protein concentration | Variable; dependent on pH and protein concentration.[1] | 70–90%[1] | >95% |
| Optimal Reaction pH | 7.2–8.5[1] | 7.2–8.5[1] | 6.5–7.5[1][2] | Biocompatible (pH 4-10) |
| Reaction Speed | 0.5–4 hours at RT or 4°C[1] | 0.5–4 hours at RT or 4°C[1] | ~30 minutes at room temperature[1] | Fast (minutes to a few hours)[3] |
| Key Competing Reaction | Hydrolysis of the NHS ester[2] | Hydrolysis of the NHS ester[1][2] | Oxidation of cysteine thiols[1] | Minimal in biological systems |
| Specificity | Can label multiple lysine residues[1] | Can label multiple lysine residues[1] | Highly specific for free cysteines[1][2] | Highly specific and bioorthogonal[3] |
| Linkage Stability | Highly stable amide bond | Highly stable amide bond[2] | Thioether bond can be reversible (retro-Michael reaction)[2][4] | Highly stable triazole ring[3] |
Key Considerations:
-
Specificity: While NHS esters are highly reactive towards primary amines, they can exhibit some off-target reactivity with other nucleophilic residues like serine and threonine at higher pH.[5] Maleimide (B117702) and click chemistries offer higher specificity for their respective targets.
-
Homogeneity: The abundance of lysine residues on the surface of most proteins can lead to heterogeneous labeling with NHS esters, resulting in a mixture of conjugates with varying degrees of labeling (DOL).[6] For applications requiring a uniform product, site-specific methods like cysteine-reactive or click chemistry are often preferred.
-
Linkage Stability: The amide bond formed by NHS esters is exceptionally stable under physiological conditions.[2] In contrast, the thioether linkage from maleimide conjugation can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione.[2][4]
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. The following sections provide representative methodologies for key applications of s-Tfac-NHS ester.
Protocol 1: General Protein Labeling with s-Tfac-NHS Ester
This protocol outlines a general procedure for the covalent attachment of s-Tfac-NHS ester to a protein via its primary amines.
Materials:
-
Protein of interest
-
s-Tfac-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
s-Tfac-NHS Ester Solution Preparation: Immediately before use, dissolve the s-Tfac-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved s-Tfac-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate for 0.5 to 4 hours at room temperature or 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove excess, unreacted s-Tfac-NHS ester and byproducts by passing the reaction mixture through a desalting or SEC column equilibrated with a suitable storage buffer.
Protocol 2: Deprotection of the Trifluoroacetyl Group
This protocol describes the removal of the TFA protecting group to reveal a primary amine, which can be used for subsequent modifications.
Materials:
-
TFA-protected biomolecule
-
Aqueous ammonia (B1221849) or other suitable base (e.g., potassium carbonate)
-
Methanol (optional)
Procedure:
-
Dissolution: Dissolve the TFA-protected biomolecule in a suitable buffer.
-
Base Addition: Add aqueous ammonia to the solution. The concentration and reaction time will depend on the stability of the biomolecule and should be optimized.
-
Incubation: Stir the reaction at room temperature, monitoring the progress by an appropriate analytical method (e.g., LC-MS).
-
Purification: Once the deprotection is complete, purify the product to remove the base and byproducts.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the application of s-Tfac-NHS ester, the following diagrams are provided.
Caption: Workflow for labeling a protein with s-Tfac-NHS ester.
Caption: Pathway for sequential conjugation using s-Tfac-NHS ester.
Conclusion
This compound ester is a versatile reagent for the modification of primary amines in biomolecules. Its key advantage lies in the introduction of a stable, yet removable, trifluoroacetyl protecting group, which opens up possibilities for more complex bioconjugation strategies. While it shares the general characteristics of other NHS esters, such as high reactivity towards amines and the formation of stable amide bonds, the choice of s-Tfac-NHS ester over other chemistries will depend on the specific requirements of the application. For researchers seeking to introduce a spacer arm with a latent reactive site or to perform sequential conjugations, s-Tfac-NHS ester presents a compelling option. However, for applications where site-specificity and product homogeneity are paramount, alternative strategies such as cysteine-reactive or click chemistries may be more suitable. A thorough understanding of the comparative performance and experimental considerations outlined in this guide will enable researchers to make an informed decision and achieve their desired bioconjugation outcomes.
References
A Head-to-Head Comparison: 6-(N-Trifluoroacetyl)caproic Acid NHS Ester in Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an in-depth comparison of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a specialized amine-reactive labeling reagent, with other commonly used alternatives. We will delve into its unique properties, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research.
The trifluoroacetyl group offers a distinct advantage in mass spectrometry-based proteomics. Its primary benefit lies in its characteristic fragmentation pattern. During tandem mass spectrometry (MS/MS), the trifluoroacetyl group undergoes a predictable neutral loss, a feature that aids in the confident identification of labeled peptides. This is in contrast to other modifications, such as acetylation, which are identified by specific immonium reporter ions.
The caproic acid component of the molecule acts as a flexible, hydrophobic spacer. This linker can potentially improve the solubility of labeled peptides and reduce steric hindrance, which may enhance enzymatic digestion and improve chromatographic separation.
Performance Comparison of Amine-Reactive Labeling Reagents
The selection of a labeling reagent significantly impacts the accuracy, precision, and depth of proteomic analysis. While direct, comprehensive comparative data for 6-(N-Trifluoroacetyl)caproic acid NHS is not extensively available in peer-reviewed literature, we can infer its performance based on the known characteristics of its constituent parts and compare it to established reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
| Feature | This compound | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Reaction Chemistry | NHS ester reacts with primary amines (N-terminus and lysine (B10760008) side chains) | NHS ester reacts with primary amines | NHS ester reacts with primary amines |
| Quantification | MS1-based quantification (requires high-resolution MS) | MS2 or MS3-based quantification using reporter ions | MS2-based quantification using reporter ions |
| Multiplexing Capacity | Typically 2-plex (light vs. heavy isotope versions) | Up to 18-plex with TMTpro reagents | Up to 8-plex |
| Key Advantage | Characteristic neutral loss for confident peptide identification | High multiplexing capacity | Well-established with extensive literature support |
| Potential Drawback | Limited multiplexing; potential for side reactions on Ser, Thr, Tyr | Co-isolation interference can lead to ratio compression; over-labeling can occur[1][2] | Ratio compression due to co-isolation interference; lower multiplexing than TMTpro |
| Labeling Efficiency | Expected to be high (>95%) under optimized pH conditions | >99% achievable with optimized protocols[3] | High, but can be affected by reaction conditions |
| Quantitative Accuracy | Potentially high due to MS1-level quantification | Can be affected by ratio compression, but MS3-based methods improve accuracy | Generally good, but susceptible to interference |
| Quantitative Precision | Dependent on instrument performance and sample complexity | Good, with CVs typically below 15% | Good, with CVs comparable to TMT |
Experimental Workflow and Protocols
A typical quantitative proteomics workflow using amine-reactive labeling reagents involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol: Peptide Labeling with this compound
This protocol is a general guideline and may require optimization for specific sample types and experimental goals.
Materials:
-
Lyophilized peptide samples
-
This compound ester
-
Anhydrous acetonitrile (B52724) (ACN)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Hydroxylamine (B1172632) solution (5% w/v in water) or Methylamine (B109427) solution
-
C18 desalting spin columns
-
Solvents for mass spectrometry (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound ester to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the labeling reagent by dissolving it in anhydrous DMSO or ACN to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
-
Peptide Sample Preparation:
-
Resuspend lyophilized peptide samples in 100 mM TEAB buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add the labeling reagent stock solution to the peptide solution. The optimal molar ratio of labeling reagent to peptide should be determined empirically but a starting point of 8:1 (reagent:peptide) is recommended.
-
Vortex the mixture gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add hydroxylamine solution to a final concentration of 0.5% (w/v) and incubate for 15 minutes at room temperature. Alternatively, recent studies suggest that methylamine can be more effective in removing unwanted O-ester modifications on serine, threonine, and tyrosine residues.
-
-
Sample Cleanup:
-
Combine the labeled samples if performing a comparative analysis with an isotopically labeled version of the reagent.
-
Acidify the sample by adding trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the labeled peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the labeled peptides and dry them completely using a vacuum centrifuge.
-
-
Sample Storage:
-
Store the dried, labeled peptides at -80°C until ready for LC-MS/MS analysis.
-
Logical Relationships in Quantitative Proteomics
The choice of labeling strategy is intrinsically linked to the experimental goals and the available instrumentation. The following diagram illustrates the decision-making process for selecting a suitable quantitative proteomics approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An efficient, amine-specific iTRAQ labeling method improves the peptide and protein identification rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(N-Trifluoroacetyl)caproic Acid NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The properties of the linker dictate the stability, solubility, and overall performance of the final product. This guide provides a comparative analysis of 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester, a commercially available linker, in the context of other commonly used alternatives in bioconjugation.
Overview of 6-(N-Trifluoroacetyl)caproic Acid NHS Ester
This compound ester is a chemical tool used for the modification of primary amines in biomolecules. It consists of a caproic acid spacer, an amine-reactive NHS ester, and a trifluoroacetyl protecting group. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins. The trifluoroacetyl group provides a temporary block of an amine group and can influence the physicochemical properties of the resulting conjugate.
Performance Comparison with Alternative Linkers
The trifluoroacetyl group is known to increase the hydrophobicity of molecules.[1] This is in contrast to PEGylated linkers, which are widely used to enhance the hydrophilicity of ADCs.[2][3][4] The hydrophobicity of the linker can significantly impact the physicochemical properties and in vivo performance of an ADC.
| Feature | This compound Ester | PEGylated Linkers (e.g., Maleimido-PEG-NHS) | Valine-Citrulline (Val-Cit) Linkers |
| Hydrophilicity | Low (due to trifluoroacetyl and caproic acid)[1] | High | Moderate to Low |
| Solubility of Conjugate | Likely to decrease solubility, especially with hydrophobic payloads. | Increases solubility and reduces aggregation.[2] | Can contribute to aggregation, especially with hydrophobic payloads.[5] |
| Plasma Stability | Amide bond is stable. Stability of the trifluoroacetyl group may vary. | Linker chemistry dependent (e.g., thioether from maleimide (B117702) can be less stable). | Dipeptide is susceptible to cleavage by specific proteases (e.g., Cathepsin B).[5] |
| In Vivo Clearance | Increased hydrophobicity may lead to faster clearance.[6] | Longer PEG chains can increase circulation half-life.[7] | Cleavage can lead to premature drug release.[8] |
| Drug-to-Antibody Ratio (DAR) | Can be used for lysine conjugation, leading to heterogeneous DARs. | Can be used in both random and site-specific conjugations. | Often used in site-specific conjugations. |
| Bystander Effect | Depends on the payload release mechanism. | Depends on the payload release mechanism. | Cleavable linker can enable a bystander effect. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of NHS ester-based linkers for the preparation and characterization of antibody-drug conjugates.
Protocol 1: Antibody-Drug Conjugation via Lysine Modification
Objective: To conjugate a small molecule drug containing a reactive amine to an antibody using an NHS ester linker.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound ester (or other NHS ester linker)
-
Payload with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Linker-Payload Preparation: Dissolve the amine-containing payload and a molar excess of the NHS ester linker in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution with gentle stirring. A typical molar excess of the linker-payload to the antibody is 5-10 fold.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the resulting ADC using a desalting column to remove unreacted linker-payload and other small molecules.
Protocol 2: Characterization of Antibody-Drug Conjugates
Objective: To determine the drug-to-antibody ratio (DAR) and purity of the ADC.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of drug-loaded species in an ADC preparation. The retention time on the HIC column is related to the hydrophobicity of the ADC, which in turn correlates with the DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can be used to determine the molecular weight of the different drug-loaded species and calculate the average DAR.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the ADC preparation.
-
Antigen Binding Affinity: The binding affinity of the ADC to its target antigen can be determined using techniques such as Surface Plasmon Resonance (SPR) or ELISA to ensure that the conjugation process has not compromised the antibody's function.
Visualizing Workflows and Pathways
ADC Preparation and Characterization Workflow
Caption: Workflow for the preparation and characterization of an Antibody-Drug Conjugate.
Hypothetical Signaling Pathway Inhibition by an ADC
Caption: Hypothetical mechanism of action for an ADC targeting a cancer cell signaling pathway.
References
- 1. This compound | 117032-51-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(N-Trifluoroacetyl)caproic acid NHS Ester: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 6-(N-Trifluoroacetyl)caproic acid N-hydroxysuccinimide (NHS) ester are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing its inherent reactivity and the potential hazards of its byproducts.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 6-(N-Trifluoroacetyl)caproic acid NHS ester with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. The primary hazards are associated with the reactive NHS ester, which is moisture-sensitive, and the trifluoroacetyl group, which can hydrolyze to form trifluoroacetic acid (TFA), a corrosive and environmentally persistent substance.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of small quantities of this compound ester involves a chemical inactivation (quenching) step through hydrolysis, followed by proper waste collection. This process mitigates the risks associated with disposing of a reactive chemical.
Experimental Protocol: Laboratory-Scale Deactivation by Hydrolysis
This protocol is designed for the safe deactivation of small quantities (typically <1 gram) of this compound ester.
Materials:
-
Waste this compound ester
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH paper or pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker
-
Designated hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a glass beaker of appropriate size on a stir plate. Add a stir bar to the beaker.
-
Dissolution: Carefully transfer the waste this compound ester into the beaker. If the waste is in a non-aqueous solvent (like DMF or DMSO), it can be added directly.[4]
-
Hydrolysis: While stirring, slowly add an excess of 1 M sodium hydroxide (NaOH) solution to the beaker. The basic solution will facilitate the hydrolysis of the NHS ester and the trifluoroacetyl group.[2][3] A general rule is to add at least 5-10 molar equivalents of NaOH relative to the amount of the NHS ester.
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis. The NHS ester will hydrolyze to N-hydroxysuccinimide and 6-aminocaproic acid, and the trifluoroacetyl group will be cleaved to form trifluoroacetate.
-
Neutralization: After the hydrolysis is complete, carefully neutralize the basic solution by slowly adding 1 M hydrochloric acid (HCl) while monitoring the pH with pH paper or a pH meter. Adjust the pH to between 6 and 8.
-
Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container. Clearly label the container with all its chemical constituents, including "Hydrolyzed this compound ester waste," "N-hydroxysuccinimide," "6-aminocaproic acid," "sodium trifluoroacetate," "sodium chloride," and "water."
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste disposal service.[5] Never dispose of this waste down the drain.[6]
Table 2: Summary of Disposal Workflow
| Step | Action | Purpose |
| 1 | Wear appropriate PPE. | Ensure personal safety from chemical exposure. |
| 2 | Work in a chemical fume hood. | Prevent inhalation of any harmful vapors. |
| 3 | Hydrolyze with 1 M NaOH. | Deactivate the reactive NHS ester and cleave the trifluoroacetyl group. |
| 4 | Stir for at least 1 hour. | Ensure the deactivation reaction goes to completion. |
| 5 | Neutralize with 1 M HCl to pH 6-8. | Render the solution less corrosive and safer for storage. |
| 6 | Collect in a labeled hazardous waste container. | Comply with waste disposal regulations and ensure safe handling. |
| 7 | Arrange for professional disposal. | Ensure environmentally responsible disposal. |
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound ester.
References
Essential Safety and Operational Guide for 6-(N-Trifluoroacetyl)caproic acid NHS
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-(N-Trifluoroacetyl)caproic acid NHS (TFCS). The following procedures are critical for ensuring laboratory safety and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a minimum of Level D protection is recommended, with the potential for higher levels depending on the scale of work and risk of exposure.[1][2] Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed PPE requirements.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a splash hazard.[3][4] | Protects against splashes and dust, which can cause serious eye damage. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[3] | Prevents skin irritation and potential absorption.[2] Always inspect gloves before use and wash hands thoroughly after removal.[5] |
| Body Protection | A laboratory coat is mandatory.[4] Consider a chemical-resistant apron for larger quantities. Clothing should be cotton-based, avoiding synthetic fabrics like polyester.[3] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood.[5] If dust is generated, a NIOSH-approved respirator may be necessary.[3] | Prevents inhalation of the powdered compound, which can cause respiratory irritation. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are required.[3] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Due to its nature as a reactive N-hydroxysuccinimide (NHS) ester, this compound is moisture-sensitive and should be handled with care.[6]
Step 1: Preparation
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.
Step 2: Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid generating dust when handling the solid powder.[5]
-
Keep the container tightly closed when not in use to prevent moisture degradation.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the handling area.[5]
Step 3: In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5] Follow all local, state, and federal regulations for chemical waste disposal. Do not mix with other waste. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled bag or container for hazardous waste disposal. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). Dispose of the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or landfill.[5] |
Experimental Workflow
Below is a generalized workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | 117032-51-6 | Benchchem [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. biosynth.com [biosynth.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
